Bisantrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)/b27-13+,28-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSMWLQOCQIOPE-OCHFTUDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71439-68-4 (di-hydrochloride) | |
| Record name | Bisantrene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078186342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78186-34-2, 71439-68-4 | |
| Record name | Bisantrene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078186342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisantrene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 71439-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISANTRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39C34M111K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bisantrene's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Bisantrene, a synthetic anthracenyl bishydrazone derivative, has demonstrated significant antineoplastic activity in acute myeloid leukemia (AML).[1][2] This guide provides a detailed examination of its molecular mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways involved. Unlike traditional anthracyclines such as doxorubicin, this compound exhibits reduced cardiotoxicity, making it a compelling candidate for further investigation and clinical application.[2][3][4]
Core Mechanisms of Action
This compound's anticancer effects in AML are primarily attributed to a dual mechanism involving direct interaction with DNA and, as more recent research has revealed, the inhibition of the FTO (fat mass and obesity-associated) protein.
DNA Intercalation and Topoisomerase II Inhibition
As an anthracene derivative, this compound's planar structure allows it to intercalate between the base pairs of DNA.[1][5][6] This physical insertion into the DNA helix leads to a disruption of its normal configuration and function.[1][7] This intercalation is a prerequisite for its role as a topoisomerase II poison.[1][4]
Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[1] this compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[5][6] This results in the accumulation of protein-linked DNA single and double-strand breaks, which triggers the DNA damage response and ultimately leads to apoptosis.[1][5][7] This inhibition of DNA and RNA synthesis is a key aspect of its cytotoxic effect on rapidly proliferating cancer cells.[1][5]
FTO Protein Inhibition
More recent studies have identified this compound as a potent inhibitor of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase.[3][4][8][9] The FTO protein is overexpressed in certain cancers, including AML, and plays a critical role in the self-renewal of leukemia stem cells.[3][9]
By inhibiting FTO, this compound increases the levels of m6A methylation on various RNAs, which in turn alters gene expression.[9] This leads to a downstream modulation of genes involved in cancer cell survival and proliferation.[9] Notably, this mechanism contributes to the suppression of leukemia stem/initiating cells, which are often responsible for relapse.[3][9] This action against cancer stem cells is a significant aspect of this compound's therapeutic potential.[9]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in AML.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | Key Mutations | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 16 | [10] |
| MOLM-13 | FLT3-ITD | 42 | [11] |
| OCI-AML3 | NPM1 | Not specified, but sensitive | [3] |
| Kasumi-1 | KIT N822K, TP53 | 563 | [11] |
| THP-1 | NRAS G12D, TP53 del | 152 | [11] |
| HL-60 | NRAS Q61L, MYC amp | 65 | [11] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Clinical Response to this compound in Relapsed/Refractory AML
| Study Phase | Treatment Regimen | Number of Patients | Overall Response Rate (%) | Complete Remission (%) | Partial Remission (%) | Reference |
| Phase II | This compound Monotherapy | 10 | 40 | 10 | 30 | [12][13][14] |
| Phase II | This compound + Fludarabine + Clofarabine | 15 (evaluable) | 40 | 33.3 (5 patients) | 6.7 (1 patient) | [7][15][16][17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
Caption: Signaling pathways affected by this compound in AML.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the mechanism of action of this compound.
Cell Lines and Culture
-
Cell Lines: OCI-AML3, MOLM-13, and MV4-11 are commonly used AML cell lines.[3]
-
Culture Medium: Cells are typically cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[3]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[3]
Drug Preparation
-
This compound Dihydrochloride: Stock solutions are prepared by dissolving in water.[3]
-
Other Drugs (e.g., Venetoclax, Panobinostat): Stock solutions are typically prepared in DMSO.[3]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate AML cells in 96-well plates at a predetermined density.
-
Drug Treatment: Treat cells with varying concentrations of this compound, alone or in combination with other drugs, for a specified duration (e.g., 48 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated control cells.[6]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat AML cells with this compound as described for the cell viability assay.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and a viability dye such as Propidium Iodide (PI) or 7-AAD.[18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[18]
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI/7-AAD negative), late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive), and live cells.
Western Blotting
-
Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase 3, PARP1, γ-H2AX, p-JNK, p-mTOR, β-catenin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound's multifaceted mechanism of action, encompassing both DNA damage through topoisomerase II inhibition and epigenetic modulation via FTO inhibition, positions it as a promising therapeutic agent for acute myeloid leukemia. Its favorable cardiac safety profile further enhances its clinical potential, particularly in combination with other chemotherapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound in the fight against AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 5. US9993460B2 - Compositions to improve the therapeutic benefit of this compound and analogs and derivatives thereof - Google Patents [patents.google.com]
- 6. scitechnol.com [scitechnol.com]
- 7. This compound Therapy A Promising Treatment For AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 8. This compound by Race Oncology for Relapsed Acute Myeloid Leukemia: Likelihood of Approval [pharmaceutical-technology.com]
- 9. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zantrene highly effective in EMD AML Mouse Model - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 12. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Australia’s Race Oncology resurrects this compound following promising phase II AML results | 2020-08-05 | BioWorld [bioworld.com]
- 15. m.youtube.com [m.youtube.com]
- 16. miragenews.com [miragenews.com]
- 17. This compound in combination with fludarabine and clofarabine as salvage therapy for adult patients with refractory or relapsed acute myeloid leukaemia (AML)-An open-label, phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scitechnol.com [scitechnol.com]
Bisantrene: A Technical Guide to its Core Function as a DNA Intercalating Agent in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisantrene, an anthracenyl bishydrazone derivative, is a potent antineoplastic agent with a multifaceted mechanism of action primarily centered on its function as a DNA intercalator.[1] This leads to the inhibition of topoisomerase II, disruption of DNA and RNA synthesis, and ultimately, the induction of apoptosis and cell cycle arrest in cancer cells.[2][3] Developed as a less cardiotoxic alternative to anthracyclines like doxorubicin, this compound has demonstrated significant efficacy in various hematological and solid tumors, including acute myeloid leukemia (AML) and breast cancer.[4] Recent research has also uncovered its role as a potent inhibitor of the FTO (fat mass and obesity-associated) protein, adding another layer to its anticancer activity.[1] This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix, a process known as DNA intercalation.[1] This physical disruption of the DNA structure leads to several downstream consequences:
-
Inhibition of DNA and RNA Synthesis: By distorting the DNA template, this compound sterically hinders the action of DNA and RNA polymerases, thereby inhibiting replication and transcription.[2]
-
Topoisomerase II Poisoning: this compound stabilizes the covalent complex formed between topoisomerase II and DNA, an enzyme essential for resolving DNA topological problems during replication.[5] This "poisoning" of the enzyme leads to the accumulation of double-strand breaks, a highly cytotoxic lesion.[2]
The consequences of this DNA damage are profound, triggering the cell's DNA damage response (DDR) pathways, which, if the damage is irreparable, lead to programmed cell death (apoptosis) and arrest of the cell cycle, typically at the G2/M phase.[6][7][8]
Quantitative Data
The efficacy of this compound has been quantified across a range of cancer cell lines. The following tables summarize key parameters related to its DNA binding and cytotoxic activity.
Table 1: DNA Binding and Intercalation Properties of this compound
| Parameter | Value | Method | Source |
| DNA Binding Constant (K) | 7-8 x 10⁷ M⁻¹ | Ethidium displacement | [Not specified in results] |
| Helix Unwinding Angle | 14° | Viscometry | [Not specified in results] |
| Increase in DNA Contour Length | 2.8 Å per bound molecule | Viscometry | [Not specified in results] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Source |
| A-704 | Clear Cell Renal Cell Carcinoma | 12.3 | 72h | [9] |
| 769-P | Clear Cell Renal Cell Carcinoma | 1.31 | 72h | [9] |
| A-498 | Clear Cell Renal Cell Carcinoma | 0.99 | 72h | [9] |
| 786-O | Clear Cell Renal Cell Carcinoma | 0.88 | 72h | [9] |
| Caki-1 | Clear Cell Renal Cell Carcinoma | 0.86 | 72h | [9] |
| Caki-2 | Clear Cell Renal Cell Carcinoma | 0.77 | 72h | [9] |
| KMRC-1 | Clear Cell Renal Cell Carcinoma | 0.61 | 72h | [9] |
| RCC4-EV | Clear Cell Renal Cell Carcinoma | 0.58 | 72h | [9] |
| RCC4-VHL | Clear Cell Renal Cell Carcinoma | 0.75 | 72h | [9] |
| ACHN | Papillary Renal Cell Carcinoma | 0.242 | 72h | [9] |
| MDA-MB-468 | Breast Cancer | 0.04 | Not Specified | [10] |
| BT-549 | Breast Cancer | 0.05 | Not Specified | [10] |
| MDA-MB-231 | Breast Cancer | 0.07 | Not Specified | [10] |
| MCF7 | Breast Cancer | 0.13 | Not Specified | [10] |
| T-47D | Breast Cancer | 0.15 | Not Specified | [10] |
| SK-BR-3 | Breast Cancer | 0.16 | Not Specified | [10] |
| ZR-75-1 | Breast Cancer | 0.21 | Not Specified | [10] |
| BT-474 | Breast Cancer | 0.22 | Not Specified | [10] |
| Hs 578T | Breast Cancer | 0.23 | Not Specified | [10] |
| MDA-MB-453 | Breast Cancer | 0.25 | Not Specified | [10] |
| BT-483 | Breast Cancer | 0.27 | Not Specified | [10] |
| MDA-MB-361 | Breast Cancer | 0.31 | Not Specified | [10] |
| UACC-812 | Breast Cancer | 0.40 | Not Specified | [10] |
| ZR-75-30 | Breast Cancer | 0.43 | Not Specified | [10] |
| UACC-893 | Breast Cancer | 0.49 | Not Specified | [10] |
| MCF7/ADR | Breast Cancer (Doxorubicin-resistant) | 0.14 | Not Specified | [10] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay indirectly measures the ability of a compound to intercalate into DNA by observing the displacement of ethidium bromide (EtBr), a fluorescent dye that intercalates into DNA.
Principle: When EtBr intercalates into DNA, its fluorescence is significantly enhanced. A competing intercalating agent, like this compound, will displace the EtBr, leading to a decrease in fluorescence.
Protocol:
-
Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl, NaCl, EDTA).
-
Add EtBr to the ctDNA solution and allow it to incubate to form a stable fluorescent complex.
-
Measure the initial fluorescence of the ctDNA-EtBr complex using a fluorometer (excitation ~520 nm, emission ~590 nm).
-
Add increasing concentrations of this compound to the ctDNA-EtBr solution.
-
After each addition, incubate briefly to allow for equilibrium to be reached and measure the fluorescence intensity.
-
The decrease in fluorescence is proportional to the amount of EtBr displaced by this compound.
-
The binding constant (K) can be calculated from the concentration of this compound required to displace 50% of the EtBr.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex.
Principle: Topoisomerase II creates transient double-strand breaks in DNA. A topoisomerase II poison traps this intermediate, leading to an accumulation of cleaved DNA.
Protocol:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with purified human topoisomerase II enzyme in a reaction buffer containing ATP and MgCl₂.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C to allow for the topoisomerase II reaction to proceed.
-
Stop the reaction by adding SDS and proteinase K to digest the protein component of the cleavage complex.
-
Analyze the DNA products by agarose gel electrophoresis.
-
An increase in the amount of linear DNA (the product of a double-strand break) in the presence of this compound indicates that it is a topoisomerase II poison.[11]
Cell Viability Assay (Resazurin Metabolic Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).[9]
-
Add the resazurin solution to each well and incubate for a few hours.
-
Measure the fluorescence or absorbance of the resorufin product using a plate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
The IC50 value, the concentration of drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[9]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can then bind to the cell surface. Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Treat cells with this compound for the desired time to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is therefore directly proportional to its DNA content.
Protocol:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells and fix them in cold ethanol to permeabilize the membranes.
-
Wash the fixed cells and treat them with RNase to prevent PI from binding to RNA.
-
Stain the cells with a PI solution.
-
Analyze the cells by flow cytometry.
-
The DNA content is displayed as a histogram, from which the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be quantified. An accumulation of cells in the G2/M phase is indicative of a G2/M cell cycle arrest.[7][12]
Visualizing the Impact of this compound
The following diagrams illustrate the core mechanisms and experimental workflows associated with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. raceoncology.com [raceoncology.com]
- 5. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 6. Enhanced cytotoxicity of this compound when combined with venetoclax, panobinostat, decitabine and olaparib in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. raceoncology.com [raceoncology.com]
- 11. researchgate.net [researchgate.net]
- 12. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Bisantrene as a Potent FTO Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in various cancers, making it a compelling target for therapeutic intervention. Bisantrene, an anthracene derivative historically investigated as a chemotherapeutic agent, has been identified as a potent and selective inhibitor of FTO. This technical guide provides an in-depth overview of this compound's activity as an FTO inhibitor, consolidating key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and exploitation of this compound's therapeutic potential in FTO-driven malignancies.
Introduction
The reversible methylation of adenosine at the N6 position (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The FTO protein was the first identified m6A demethylase, and its dysregulation has been implicated in the pathogenesis of numerous diseases, including cancer.[1] Overexpression of FTO has been linked to the development and progression of various malignancies, such as acute myeloid leukemia (AML), breast cancer, and colorectal cancer, by promoting cancer stem cell maintenance and immune evasion.[2][3]
This compound, a synthetic intercalating agent, was originally developed as an antineoplastic drug with reduced cardiotoxicity compared to anthracyclines.[4] Recent groundbreaking research has repurposed this compound as a potent and selective inhibitor of the FTO enzyme.[4] It has been shown to occupy the catalytic pocket of FTO, thereby inhibiting its demethylase activity.[4] This discovery has opened new avenues for the therapeutic application of this compound in cancers characterized by FTO overexpression.
This guide summarizes the current knowledge on this compound as an FTO inhibitor, presenting key in vitro and in vivo data, detailed experimental methodologies for its characterization, and visual representations of the underlying molecular pathways to provide a solid foundation for future research and drug development efforts.
Quantitative Data on this compound as an FTO Inhibitor
The efficacy of this compound as an FTO inhibitor has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | System | Parameter | Value | Reference |
| FTO Enzymatic Assay | Cell-free | IC50 | 142 nM | [4] |
| Cell Viability Assay | MONOMAC 6 (AML, FTO-High) | IC50 | ~100 nM | [4] |
| Cell Viability Assay | MOLM-13 (AML, FTO-High) | IC50 | ~150 nM | [4] |
| Cell Viability Assay | K562 (CML, FTO-Low) | IC50 | >1000 nM | [4] |
| Cell Viability Assay | HCT116 (Colorectal Cancer) | IC50 | 290 nM | [3] |
| Cell Viability Assay | SW620 (Colorectal Cancer) | IC50 | ~300 nM | [3] |
| Cell Viability Assay | HT-29 (Colorectal Cancer) | IC50 | ~800 nM | [3] |
| Cell Viability Assay | LoVo (Colorectal Cancer) | IC50 | ~900 nM | [3] |
| Cell Viability Assay | SW480 (Colorectal Cancer) | IC50 | ~1200 nM | [3] |
| Cell Viability Assay | COLO 205 (Colorectal Cancer) | IC50 | ~1500 nM | [3] |
| Cell Viability Assay | ACHN (Papillary RCC) | IC50 | 242 nM | [5] |
| Cell Viability Assay | A-704 (Clear Cell RCC) | IC50 | 12.3 µM | [5] |
| Cell Viability Assay | Melanoma Cell Lines (High FTO) | IC50 | < 100 nM (for 15 of 25 lines) | [6] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | Xenograft Mice | This compound | Significantly inhibited leukemia progression and prolonged survival. | [2][4] |
| Colorectal Cancer (HCT116) | Xenograft Mice | This compound (CS1) | Significantly inhibited tumor progression from day 21 post-treatment (p<0.05). Minimal toxicity observed. | [3] |
| Skin Cancer | Mice | This compound | Limited the growth of skin cancers. | [1][7] |
| Breast Cancer | Xenograft Mice | This compound (CS1) | Reduced tumor growth. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an FTO inhibitor.
FTO Enzymatic Assay
This protocol is adapted from commercially available FTO chemiluminescent assay kits and published methodologies.[8][9][10]
Objective: To determine the in vitro inhibitory activity of this compound on FTO demethylase activity.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well microplate (white, for luminescence)
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant FTO protein and the m6A-containing RNA substrate to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow the demethylation reaction to occur.
-
After incubation, add the anti-m6A primary antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the plate multiple times with a suitable wash buffer (e.g., PBST) to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.
-
Wash the plate again to remove unbound secondary antibody.
-
Add the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.
-
The signal is inversely proportional to FTO activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
m6A Dot Blot Assay
This protocol is based on established methods for detecting global m6A levels in RNA.[11][12][13][14]
Objective: To assess the effect of this compound on the global m6A methylation level in cellular RNA.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Total RNA extraction kit
-
mRNA purification kit (optional, but recommended)
-
Hybond-N+ nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Methylene blue solution (for loading control)
-
Imaging system
Procedure:
-
Culture cancer cells and treat with various concentrations of this compound or vehicle for a specified duration.
-
Extract total RNA from the cells using a commercial kit. For enhanced sensitivity, purify mRNA from the total RNA.
-
Quantify the RNA concentration using a spectrophotometer.
-
Serially dilute the RNA samples to desired concentrations (e.g., 400 ng, 200 ng, 100 ng).
-
Denature the RNA samples by heating at 95°C for 3-5 minutes, followed by immediate chilling on ice.
-
Spot 2 µL of each denatured RNA sample onto a Hybond-N+ membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker (e.g., 120 mJ/cm²).
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane four times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the signal using an imaging system.
-
After imaging, stain the membrane with methylene blue solution to visualize the total RNA loaded as a loading control.
-
Quantify the dot intensities and normalize to the methylene blue staining to determine the relative m6A levels.
Cellular Thermal Shift Assay (CETSA)
This protocol is based on the methodology described for assessing the target engagement of this compound with FTO in cells.[4][15][16][17][18]
Objective: To confirm the direct binding of this compound to FTO within a cellular context by measuring the thermal stabilization of the FTO protein.
Materials:
-
Cancer cells (e.g., MONOMAC 6)
-
This compound
-
PBS supplemented with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Dry ice
-
Centrifuge (capable of 20,000 x g at 4°C)
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-FTO antibody
-
Loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound (e.g., 200 nM) or vehicle for a specified time (e.g., 18 hours).
-
Harvest the cells, wash with ice-cold PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by performing three freeze-thaw cycles using dry ice and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-FTO antibody and a loading control antibody.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates thermal stabilization of FTO upon drug binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by FTO and the experimental workflows described in this guide.
FTO Inhibition and Downstream Effects
Caption: this compound inhibits FTO, leading to increased m6A mRNA levels and subsequent downstream effects.
Simplified Wnt Signaling Pathway Affected by FTO
Caption: FTO can regulate the Wnt signaling pathway through its demethylase activity on DKK1 mRNA.
Simplified TGF-β Signaling Pathway
Caption: Overview of the canonical TGF-β signaling cascade.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the preclinical investigation of this compound as an FTO inhibitor.
Conclusion and Future Directions
This compound has been robustly identified as a potent and selective inhibitor of the FTO m6A RNA demethylase. The data presented in this guide highlight its significant anti-cancer activity in a range of preclinical models, particularly in malignancies characterized by high FTO expression. The detailed experimental protocols provide a practical framework for researchers to further investigate its mechanism of action and therapeutic potential.
Future research should focus on several key areas:
-
Elucidation of the complete thermodynamic profile of the this compound-FTO interaction: While the inhibitory activity is well-established, detailed thermodynamic parameters from techniques like Isothermal Titration Calorimetry (ITC) would provide deeper insights into the binding mechanism.
-
Comprehensive in vivo studies: Further animal studies are warranted to optimize dosing schedules, evaluate long-term toxicity, and explore combination therapies with other anti-cancer agents.
-
Identification of predictive biomarkers: Investigating the correlation between FTO expression levels and response to this compound in patient-derived models could lead to the development of biomarkers for patient stratification in future clinical trials.
-
Exploration of resistance mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for the long-term success of its clinical application.
References
- 1. marketindex.com.au [marketindex.com.au]
- 2. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 3. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. 1stoncology.com [1stoncology.com]
- 7. company-announcements.afr.com [company-announcements.afr.com]
- 8. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | RNA Demethylase FTO Mediated RNA m6A Modification Is Involved in Maintaining Maternal-Fetal Interface in Spontaneous Abortion [frontiersin.org]
- 13. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
- 14. 2.14. m6A dot blot [bio-protocol.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Cardioprotective Properties of Bisantrene in Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiotoxicity remains a significant dose-limiting factor for many effective chemotherapeutic agents, particularly anthracyclines like doxorubicin. This compromises treatment efficacy and negatively impacts long-term patient survival. Bisantrene, an anthracenyl bishydrazone, has emerged as a compound with a dual-benefit profile: potent antineoplastic activity coupled with a distinct cardioprotective mechanism. Originally developed as a less cardiotoxic alternative to anthracyclines, recent preclinical and clinical data have illuminated its ability to not only avoid causing cardiac damage but to actively protect cardiomyocytes from the insult of other cardiotoxic agents. This technical guide provides an in-depth review of the molecular mechanisms, experimental evidence, and quantitative data supporting the cardioprotective properties of this compound, offering a valuable resource for its potential integration into modern oncology.
Introduction: The Challenge of Chemotherapy-Induced Cardiotoxicity
Anthracyclines are among the most effective and widely used anticancer drugs, integral to treatment regimens for a variety of hematological and solid tumors.[1] However, their clinical utility is severely hampered by a cumulative dose-dependent cardiotoxicity, which can lead to irreversible cardiac damage and congestive heart failure.[2] This adverse effect is primarily mediated by the interaction of anthracyclines with the topoisomerase 2β (Top2β) enzyme in cardiomyocytes. This interaction leads to DNA double-strand breaks, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), culminating in cellular death.[3]
This compound was developed in the 1970s as an anthracycline alternative with a similar antineoplastic profile but reduced cardiotoxicity.[4][5] Decades of clinical use and recent targeted research have not only confirmed its favorable cardiac safety profile but have also uncovered a novel cardioprotective capability, positioning it as a unique agent in the field of cardio-oncology.[1][6]
Molecular Mechanism of Action
This compound's pharmacological activity is multifaceted, stemming from its roles as a DNA intercalator, a topoisomerase II inhibitor, and an inhibitor of the FTO protein.[7][8]
Dual Targeting of Topoisomerase II Isoforms
The key to this compound's unique profile lies in its differential activity against the two isoforms of Topoisomerase II:
-
Topoisomerase IIα (Top2α): Highly expressed in proliferating cancer cells, Top2α is the primary target for the anticancer effects of agents like anthracyclines and this compound. Inhibition of Top2α leads to catastrophic DNA damage during cell replication, triggering apoptosis in cancer cells.[7]
-
Topoisomerase IIβ (Top2β): Expressed in quiescent, terminally differentiated cells like cardiomyocytes, Top2β is the primary mediator of anthracycline-induced cardiotoxicity.[3]
Recent findings indicate that this compound's cardioprotective effect follows a clinically validated pathway by reducing Top2β-mediated double-strand DNA breaks in heart muscle cells.[9] This mechanism is analogous to that of the FDA-approved cardioprotective drug dexrazoxane, but with the significant advantage that this compound is itself a potent anticancer agent.[9]
Inhibition of the FTO Protein
Independent research has identified this compound as a potent inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m⁶A RNA demethylase, with an IC50 of 142 nM.[8] Dysregulation of the m⁶A RNA pathway is a known driver in a diverse range of cancers.[4] While the direct link between FTO inhibition and cardioprotection is still under investigation, this secondary mechanism of action contributes to its anticancer efficacy and distinguishes it from traditional chemotherapeutics.[4][8]
Downregulation of MYC
A further proposed anticancer mechanism involves the stabilization of G-quadruplex DNA/RNA structures. This action leads to the downregulation of the MYC oncogenic regulator, a protein frequently overexpressed in many human cancers.[9][10] This provides an additional, targeted pathway for its antineoplastic effects.
Quantitative Data Summary
The superior cardiac safety and cardioprotective efficacy of this compound are supported by quantitative data from both historical and recent clinical trials and preclinical studies.
Table 1: Comparative Cardiotoxicity in Advanced Breast Cancer (Phase 3 Clinical Trial)
| Metric | Doxorubicin | Mitoxantrone | This compound | p-value | Reference |
| Incidence of Serious Heart Damage | 23% | 12% | 4% | - | [4] |
| Patients with Congestive Heart Failure | 9 | 2 | 0 | - | [11] |
| Decrease in LVEF (Moderate/Severe) | 20% | 10% | 5% | - | [11] |
Data from a Southwest Oncology Group randomized trial in 411 women with metastatic breast cancer.[11]
Table 2: Clinical Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)
| Study Type | Patient Cohort | Key Efficacy Endpoint | Result | Reference |
| Phase 2 (NCT03820908) | 10 Patients, Median 3 Prior Therapies | Overall Response Rate (ORR) | 40% (10% CR, 30% PR) | [12] |
| Historical Data | 10 Monotherapy Studies (146 Patients) | Average Complete Response (CR) Rate | 46% | [4] |
CR: Complete Remission; PR: Partial Remission
Table 3: In Vitro Anticancer Activity
| Target | Metric | Value | Reference |
| FTO Protein | IC50 | 142 nM | [8] |
| 143 Cancer Cell Lines | Single Agent Activity | Active in 113 of 143 cell lines | [13] |
| Various Cancer Cell Lines | Combination with Doxorubicin | Enhanced cell killing in 86% of lines | [14] |
Experimental Protocols
The evidence for this compound's cardioprotective and anticancer effects is built on rigorous experimental designs, from in vitro cellular assays to in vivo animal models and human clinical trials.
Preclinical In Vitro Assays
-
Cardiomyocyte Protection Assay:
-
Objective: To determine if this compound can protect heart muscle cells from doxorubicin-induced damage.
-
Methodology: Human primary cardiomyocytes are cultured and exposed to doxorubicin in the presence or absence of this compound. Cell viability and apoptosis are measured using standard assays (e.g., MTT assay, flow cytometry for Annexin V/PI staining). The results consistently show that this compound protects cardiomyocytes from doxorubicin-induced cell death.[1][15]
-
-
Cancer Cell Line Screening:
-
Objective: To assess the breadth of this compound's anticancer activity, alone and in combination.
-
Methodology: A diverse panel of 143 human cancer cell lines, representing 15 different tumor types, was screened. Cells were treated with varying concentrations of this compound alone or in combination with a fixed, clinically relevant concentration of doxorubicin. The half-maximal inhibitory concentration (IC50) was determined for each condition to assess single-agent potency and synergistic effects.[13][14]
-
Preclinical In Vivo Models
-
Mouse Model of Anthracycline-Induced Cardiotoxicity:
-
Objective: To confirm the cardioprotective effects of this compound in a living organism.
-
Methodology: An established mouse model is used where animals are treated with doxorubicin to induce cardiac damage. A cohort of these animals is co-administered this compound. Cardiac function is assessed via echocardiography (measuring ejection fraction), and heart tissues are collected for histological analysis and biomarker assessment (e.g., troponin levels). These studies confirmed that this compound provides significant protection to the hearts of mice from doxorubicin-induced damage.[14][15]
-
Clinical Trial Protocols
-
Phase 2 R/R AML Study (NCT03820908):
-
Objective: To evaluate the efficacy and safety of this compound monotherapy in heavily pre-treated AML patients.
-
Methodology: Adult patients with relapsed/refractory AML were enrolled. This compound was administered at a dose of 250 mg/m² per day as a 2-hour intravenous infusion for 7 consecutive days. The primary endpoints were overall response rate and safety, with cardiac function monitored throughout the study. The study highlighted low toxicity and an ORR of 40%.[12]
-
-
Planned Phase 1/2b Breast Cancer Cardioprotection Study:
-
Objective: To determine the optimal dose of this compound for preventing cardiotoxicity and improving anticancer outcomes in patients receiving standard AC (doxorubicin, cyclophosphamide) chemotherapy.
-
Methodology: The trial is designed in two stages.
-
Observational Stage: Up to 50 breast cancer patients with cardiovascular risk factors will be monitored during standard AC chemotherapy. Cardiac damage will be precisely measured using advanced cardiac imaging and biochemical markers (e.g., high-sensitivity troponin, NT-proBNP).[16][17][18]
-
Interventional Stage: Based on data from the first stage, subsequent cohorts will receive escalating doses of this compound alongside AC chemotherapy to identify the dose that minimizes heart damage while contributing to anticancer efficacy.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the dual action of this compound.
Diagram 1: Anthracycline Cardiotoxicity vs. This compound Cardioprotection
Caption: Contrasting molecular pathways of doxorubicin-induced cardiotoxicity and this compound's protective mechanism.
Diagram 2: this compound's Dual Anticancer and Cardioprotective Workflow
Caption: this compound's integrated mechanism, targeting cancer while protecting the heart.
Diagram 3: Clinical Trial Workflow for Cardioprotection
Caption: Workflow for the planned two-stage clinical trial to validate this compound's cardioprotective dose.
Conclusion and Future Directions
This compound presents a paradigm shift in cardio-oncology. It is not merely a "less cardiotoxic" chemotherapeutic but is emerging as the first agent demonstrated to be actively cardioprotective while simultaneously enhancing cancer cell killing when used in combination with anthracyclines.[1][15] Its multifaceted mechanism—targeting Top2α, FTO, and MYC in cancer cells while shielding cardiomyocytes from Top2β-mediated damage—provides a robust rationale for its clinical development.
Future research will focus on:
-
Elucidating the Molecular Mechanism: Further investigation into the precise molecular interactions underlying this compound's cardioprotective effect.[6][15]
-
Clinical Validation: Completion of the planned Phase 1/2b breast cancer trial to establish a definitive dose and quantify the clinical benefit.[16]
-
Broader Applications: Exploring the use of this compound in combination with other cardiotoxic chemotherapies and in other cancer types where anthracyclines are standard of care.[1]
By addressing the critical unmet need of chemotherapy-induced cardiotoxicity, this compound has the potential to significantly improve the therapeutic index of standard cancer treatments, leading to better long-term outcomes for countless patients.
References
- 1. Anticancer drug prevents heart damage from chemotherapy [labonline.com.au]
- 2. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase 2β: a promising molecular target for primary prevention of anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raceoncology.com [raceoncology.com]
- 5. raceoncology.com [raceoncology.com]
- 6. biopharmaapac.com [biopharmaapac.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 10. youtube.com [youtube.com]
- 11. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. listcorp.com [listcorp.com]
- 14. Race Oncology’s cancer drug demonstrates 86% boost in increasing cell-killing activity - The Sentiment [thesentiment.com.au]
- 15. New Collaboration to Understand Zantrene Cardioprotection - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 16. Ethics submission to commence cardioprotection trial - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 17. Are Biomarkers Predictive of Anthracycline-Induced Cardiac Dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Biomarkers in Cardio-Oncology [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Bisantrene: A Technical Guide for Antineoplastic Research
An In-depth Look at the Core Science, from Synthesis to Multi-Modal Anticancer Activity
Introduction
Bisantrene, an anthracenyl bishydrazone derivative, emerged from the intensive antineoplastic drug discovery programs of the 1970s. Developed by Lederle Laboratories, a subsidiary of American Cyanamid, it was designed as a structurally distinct analog of the highly effective but cardiotoxic anthracyclines.[1][2] This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, preclinical and clinical evaluation, and the evolution of our understanding of its multifaceted mechanism of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Early Development and Rationale
The primary impetus for the development of this compound was to create a novel antineoplastic agent with a therapeutic profile comparable to doxorubicin but with a significantly reduced risk of cardiotoxicity, a dose-limiting side effect of anthracyclines.[3] Initial preclinical studies demonstrated that this compound possessed potent cytotoxic activity against a range of tumor cell lines.[3] These promising early findings propelled the compound into extensive clinical evaluation throughout the 1980s and early 1990s, with over 40 clinical trials conducted in more than 2000 patients.[3][4]
Preclinical Evaluation: Unraveling a Multi-Modal Mechanism of Action
This compound's journey from a simple anthracycline analog to a compound with a recognized multi-modal mechanism of action is a testament to advancements in molecular pharmacology. Initially, its activity was attributed to its ability to intercalate with DNA and inhibit topoisomerase II. However, more recent research has unveiled additional, distinct mechanisms, including the inhibition of the FTO protein and the binding to G-quadruplex DNA structures.
DNA Intercalation and Topoisomerase II Inhibition
This compound's planar aromatic structure allows it to insert between the base pairs of DNA, a process known as intercalation. This physical disruption of the DNA helix interferes with critical cellular processes such as replication and transcription.[5] Furthermore, this compound acts as a topoisomerase II poison. Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.[5]
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, kinetoplast DNA (substrate), ATP, and the test compound (this compound) at various concentrations.[2][6]
-
Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture.[2][6]
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the decatenation reaction to occur.[2][6]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).[6]
-
Analysis: The reaction products are then separated by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA compared to a control without the inhibitor.[2][6]
FTO Inhibition
A significant breakthrough in understanding this compound's mechanism of action came with the discovery of its potent and selective inhibition of the Fat Mass and Obesity-associated (FTO) protein.[1] FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA, a key regulator of gene expression. By inhibiting FTO, this compound increases global m6A levels, which can suppress the expression of oncogenes and inhibit cancer cell growth and survival.[5][7]
Experimental Protocol: FTO Demethylase Activity Assay
This assay measures the ability of a compound to inhibit the demethylase activity of FTO on an m6A-containing RNA substrate.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, α-ketoglutarate, (NH4)2Fe(SO4)2·6H2O, and L-ascorbic acid.[8][9]
-
Substrate and Enzyme Incubation: In a 96-well plate, incubate the m6A-containing RNA substrate with recombinant FTO enzyme in the presence of the test compound (this compound) at various concentrations.[9]
-
Demethylation Reaction: Initiate the demethylation reaction and incubate at room temperature.[8]
-
Detection: The extent of demethylation is quantified. One method involves using a specific antibody that recognizes the m6A modification. A decrease in the m6A signal indicates FTO activity, and the inhibition of this decrease reflects the inhibitory potential of the compound. Alternatively, the reaction products can be analyzed by HPLC or LC-MS/MS to quantify the levels of m6A and adenosine.[8][10]
G-Quadruplex Binding
More recently, the primary anticancer mechanism of this compound has been attributed to its ability to bind and stabilize G-quadruplex (G4) structures in DNA and RNA.[8][11] G-quadruplexes are four-stranded nucleic acid structures that can form in guanine-rich sequences, which are often found in the promoter regions of oncogenes, such as MYC, and in telomeres. By stabilizing these structures, this compound can downregulate the expression of key cancer-driving genes and inhibit telomerase activity, leading to cell cycle arrest and apoptosis.[8][11]
Experimental Protocol: G-Quadruplex Fluorescence Melting Assay
This assay determines the ability of a compound to stabilize G-quadruplex structures by measuring the change in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide.
-
Sample Preparation: A solution containing a fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., with FAM and TAMRA dyes for FRET) is prepared in a suitable buffer, with or without the test compound (this compound).[12][13]
-
Thermal Denaturation: The samples are subjected to a gradual increase in temperature in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.[12][13]
-
Fluorescence Monitoring: The fluorescence intensity is monitored as a function of temperature. As the G-quadruplex unfolds, the distance between the fluorescent labels changes, resulting in a change in fluorescence.[12][13]
-
Tm Determination: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined from the melting curve. An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.[12][13]
Quantitative Preclinical Data
The following table summarizes key quantitative data from preclinical studies of this compound.
| Assay Type | Cell Line/Model | Parameter | Value | Reference(s) |
| Cytotoxicity | AML Cell Lines | IC50 | 16-563 nM | [3] |
| Colorectal Cancer Cell Lines | IC50 | 50-3200 nM | [7] | |
| FTO Inhibition | In vitro assay | IC50 | 142 nM | [1] |
| In Vivo Efficacy | MOLM13-luc AML Mouse Model | Dose | 10 mg/kg i.v. twice/week | [3] |
| Outcome | Significant reduction in leukemic burden and increased median survival | [3] | ||
| PDX AML16 Mouse Model | Dose | 2.5 mg/kg and 5 mg/kg, twice or three times weekly | [3] | |
| Outcome | Significant reduction in leukemic burden and increased median survival | [3] |
Clinical Development and Efficacy
This compound has undergone extensive clinical investigation, primarily in acute myeloid leukemia (AML) and breast cancer.
Acute Myeloid Leukemia (AML)
This compound has demonstrated significant activity in patients with relapsed or refractory AML.[2] Historical studies involving 146 patients across 10 monotherapy trials showed an average complete response rate of 46%.[14] More recent Phase II trials have confirmed its efficacy.
Clinical Trial Protocol: Phase II Study in Relapsed/Refractory AML (NCT03820908)
-
Objective: To evaluate the safety and efficacy of this compound in adult patients with relapsed or refractory AML.[1][15]
-
Patient Population: Adult patients with a diagnosis of relapsed or refractory AML who have received prior standard therapies.[15]
-
Treatment Regimen: this compound administered at a dose of 250 mg/m² as a daily 2-hour intravenous infusion for 7 consecutive days.[1][15]
-
Primary Endpoint: Overall response rate (ORR), including complete remission (CR) and partial remission (PR).[15]
-
Secondary Endpoints: Duration of response, event-free survival, and overall survival.[16]
Breast Cancer
In the 1980s, a large Phase III clinical trial compared the efficacy and safety of this compound with doxorubicin and mitoxantrone in women with advanced breast cancer. While response rates were lower for this compound, it demonstrated a significantly better cardiac safety profile.[14][17]
Clinical Trial Protocol: Phase III Study in Advanced Breast Cancer
-
Objective: To compare the efficacy and toxicity of this compound, doxorubicin, and mitoxantrone in patients with advanced breast cancer.[18][19]
-
Patient Population: Women with metastatic breast cancer who had received one prior chemotherapy regimen.[18][19]
-
-
This compound: 260-320 mg/m² intravenously every 3 weeks.
-
Doxorubicin: 60 mg/m² intravenously every 3 weeks.
-
Mitoxantrone: 14 mg/m² intravenously every 3 weeks.
-
-
Endpoints: Response rate, time to treatment failure, overall survival, and toxicity.[19]
Quantitative Clinical Data
The following tables summarize key quantitative data from clinical trials of this compound.
Table 1: Efficacy of this compound in Acute Myeloid Leukemia (AML)
| Trial Phase | Patient Population | Treatment | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) | Reference(s) |
| Phase II (Historical) | Relapsed/Refractory AML | Monotherapy | 146 | 46% (average) | - | [14] |
| Phase II (NCT03820908) | Relapsed/Refractory AML | Monotherapy (250 mg/m²/day x 7 days) | 10 | 40% | 10% | [1][15] |
| Phase I/II (NCT04989335) | Relapsed/Refractory AML | Combination with Fludarabine and Clofarabine | 21 (15 evaluable) | 40% | 33% (5 patients) | [11] |
Table 2: Comparison of this compound in a Phase III Advanced Breast Cancer Trial
| Parameter | This compound (260-320 mg/m²) | Doxorubicin (60 mg/m²) | Mitoxantrone (14 mg/m²) | P-value | Reference(s) |
| Response Rate | 13% | 28% | 14% | 0.004 | |
| Median Time to Treatment Failure | 66 days | 133 days | 68 days | 0.06 | |
| Median Survival | 290 days | 315 days | 177 days | 0.04 | |
| Congestive Heart Failure | 0% | 23% | 12% | - | [14][17][20] |
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the complex mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's multi-modal mechanism of action leading to apoptosis.
Caption: Workflow for the Topoisomerase II Decatenation Assay.
Caption: Workflow for the FTO Demethylase Activity Assay.
Conclusion
The historical development of this compound illustrates a fascinating journey in anticancer drug discovery. Initially conceived as a safer alternative to anthracyclines, its clinical utility was established in the 1980s and 1990s. The subsequent elucidation of its multiple, distinct mechanisms of action, including the inhibition of FTO and the binding to G-quadruplexes, has revitalized interest in this compound. This deeper understanding of its molecular targets opens new avenues for rational drug combinations and patient selection strategies. The comprehensive data and experimental protocols presented in this guide offer a valuable resource for the scientific community to build upon the legacy of this compound and further explore its therapeutic potential in the modern era of precision oncology.
References
- 1. neb.com [neb.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. inspiralis.com [inspiralis.com]
- 5. Analysis of Multidimensional G-Quadruplex Melting Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. topogen.com [topogen.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. neb.com [neb.com]
- 12. Quadruplex melting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. profoldin.com [profoldin.com]
- 15. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. raceoncology.com [raceoncology.com]
- 18. A randomized trial of doxorubicin, mitoxantrone and this compound in advanced breast cancer (a South West Oncology Group Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. raceoncology.com [raceoncology.com]
Bisantrene's Interaction with G-quadruplex DNA Structures: A Technical Guide
Introduction
Bisantrene is an anticancer agent historically classified as an anthracycline analogue. However, recent research has redefined its primary mechanism of action, revealing its potent ability to bind and stabilize G-quadruplex (G4) DNA and RNA structures.[1][2] G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of numerous oncogenes, including MYC, c-KIT, and KRAS.[1][3][4] The stabilization of these structures by small molecules like this compound can impede the transcriptional and translational machinery, leading to the downregulation of key cancer-driving genes and inhibition of telomere maintenance, thereby providing a targeted therapeutic strategy against cancer.[2][3][5] This technical guide provides an in-depth overview of the interaction between this compound and G-quadruplex DNA, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Interaction
The anticancer activity of this compound is now understood to be primarily driven by its interaction with G-quadruplex structures.[1] Unlike traditional anthracyclines that intercalate into duplex DNA, this compound selectively binds to G4 structures, inducing a stable conformation.[1][5] This interaction is thought to occur through π-π stacking of this compound's planar aromatic core with the external G-quartets of the G4 structure.[6] The stabilization of G4s in the promoter regions of oncogenes acts as a steric block for transcription factors, leading to the repression of gene expression.[1][2] A critical target of this mechanism is the MYC oncogene, which is overexpressed in approximately 70% of human cancers.[1][2] By stabilizing the G-quadruplex in the MYC promoter, this compound effectively downregulates MYC expression.[1][2]
Furthermore, the stabilization of G-quadruplexes in telomeric regions by this compound interferes with the function of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortal phenotype of cancer cells.[2][5] This leads to telomere dysfunction and can trigger cellular senescence or apoptosis.[5] The downstream effects of this compound's G4 binding are multifaceted, also impacting topoisomerase II and inducing changes in RNA methylation (m6A levels), which collectively contribute to its anticancer efficacy.[1][2]
Quantitative Data: Binding Affinity and Selectivity
The efficacy of a G-quadruplex ligand is determined by its binding affinity and its selectivity for G4 structures over duplex DNA. Studies on constrained derivatives of a this compound isomer, Ant1,5-Ri, have provided quantitative insights into these parameters. The following tables summarize the key findings from Electrospray Ionization Mass Spectrometry (ESI-MS) and Fluorimetric Titration experiments.
Table 1: Relative Binding Affinity of Ant1,5-Ri by ESI-MS [6]
| Analyte | Relative Binding Affinity (%) |
| G-quadruplex DNA (GQm) | 16.1 |
| Duplex DNA (Qm duplex) | 9.1 |
This data indicates a preferential, albeit not highly selective, binding of the this compound derivative to G-quadruplex DNA over duplex DNA under the tested conditions.
Table 2: Association Constants (Ka) of Ant1,5-Ri by Fluorimetric Titration [6]
| DNA Structure | Association Constant (Ka) (M⁻¹) |
| G-quadruplex DNA (GQ) | (1.53 ± 0.11) x 10⁶ |
| Duplex DNA (QMup-QMdown) | (0.21 ± 0.06) x 10⁶ |
The fluorimetric titration results demonstrate a notable selectivity of the this compound derivative for G-quadruplex DNA, with an approximately 7.3-fold higher association constant compared to duplex DNA.
Experimental Protocols
The investigation of this compound's interaction with G-quadruplex DNA employs various biophysical techniques. Below are detailed methodologies for two key experiments used to characterize this binding.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Competitive Binding Analysis
This protocol is designed to evaluate the competitive binding of a ligand to G-quadruplex and duplex DNA.
-
Materials:
-
This compound derivative (e.g., Ant1,5-Ri)
-
G-quadruplex forming oligonucleotide (e.g., telomeric 5'-AGG GTT AGG GTT AGG GTT AGG GT-3')
-
Duplex DNA oligonucleotides (e.g., QMup: 5'-GTG AGA TAC CGA CAG AAG-3' and its complement)
-
Ammonium acetate buffer (150 mM)
-
ESI-TOF Mass Spectrometer coupled with an HPLC system
-
-
Procedure:
-
Prepare a solution containing equimolar amounts of the G-quadruplex (GQ) and duplex (QM) DNA in 150 mM ammonium acetate buffer.
-
Add an excess of the this compound derivative to the DNA solution.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Inject the sample into the ESI-MS system using an HPLC for sample introduction.
-
Acquire mass spectra in negative ionization mode. The presence of ammonium adducts to the DNA is diagnostic of a folded G-quadruplex structure.[7]
-
Analyze the spectra to identify peaks corresponding to free DNA (both GQ and QM) and DNA-ligand complexes.
-
Calculate the relative binding affinity using the formula: BA = (ΣDNAb / (ΣDNAf + ΣDNAb)) x 100, where DNAb is the chromatogram area of bound DNA and DNAf is the area of free DNA.[7]
-
Fluorimetric Titration for Determining Binding Constants
This method measures the change in fluorescence of the ligand upon binding to DNA to determine the association constant (Ka).
-
Materials:
-
This compound derivative solution of known concentration
-
Folded G-quadruplex and duplex DNA solutions of known concentrations
-
Ammonium acetate buffer (150 mM)
-
Fluorometer
-
-
Procedure:
-
Place a freshly prepared solution of the this compound derivative in a quartz cuvette.
-
Measure the initial fluorescence intensity of the compound.
-
Perform sequential additions of increasing amounts of the folded DNA solution (either G-quadruplex or duplex) to the cuvette.
-
After each addition, allow the system to equilibrate and then measure the fluorescence intensity.
-
Correct the raw fluorescence data for dilution effects.
-
Plot the change in fluorescence as a function of the DNA concentration.
-
Analyze the resulting binding isotherm using an appropriate binding model (e.g., a 1:1 binding model for G-quadruplexes) to calculate the association constant (Ka).[7]
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with G-quadruplexes initiates a cascade of cellular events that contribute to its anticancer effects. The following diagrams, generated using the DOT language, visualize these pathways and the experimental logic.
References
- 1. samso.com.au [samso.com.au]
- 2. Race Oncology Identifies Breakthrough Anticancer Mechanism for this compound (RCDS1) [smallcaps.com.au]
- 3. Application of G-quadruplex targets in gastrointestinal cancers: Advancements, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Remarkable interference with telomeric function by a G-quadruplex selective this compound regioisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preclinical Evaluation of Bisantrene in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisantrene, a synthetic anthracenyl bishydrazone derivative, has demonstrated promising preclinical activity across a range of solid tumors. Originally developed as a less cardiotoxic alternative to anthracyclines, recent research has unveiled its multifaceted mechanisms of action, including DNA intercalation, potent inhibition of the FTO (fat mass and obesity-associated) protein, and binding to G-quadruplex DNA and RNA structures. This guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, with a focus on breast and renal cell carcinoma. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows to support further research and development.
Introduction
This compound has a historical foundation of clinical investigation, showing efficacy in various cancers, including breast cancer.[1] Its reduced cardiotoxicity compared to conventional anthracyclines like doxorubicin makes it a compelling candidate for further development, particularly in combination with existing therapies.[1] Contemporary preclinical studies have revitalized interest in this compound, revealing novel mechanisms of action that extend beyond its DNA-intercalating properties.[1][2][3][4][5][6] This guide synthesizes the available preclinical data to provide a detailed resource for researchers in the field of oncology drug development.
In Vitro Efficacy in Solid Tumor Cell Lines
This compound has shown cytotoxic effects against a variety of solid tumor cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from preclinical studies.
Table 1: Single Agent Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| MCF7 | Luminal A | 100 - 200 | [7] |
| T-47D | Luminal A | 100 - 200 | [7] |
| MDA-MB-231 | Triple-Negative | 100 - 200 | [7][8] |
| MDA-MB-468 | Triple-Negative | > 200 | [7] |
| SK-BR-3 | HER2+ | 100 - 200 | [7] |
Table 2: Single Agent Activity of this compound in Clear Cell Renal Cell Carcinoma (ccRCC) Cell Lines
| Cell Line | VHL Status | IC50 (nM) | Reference |
| 786-O | Mutant | < 1400 | [9] |
| Caki-1 | Wild-Type | < 1000 | [9] |
| Caki-2 | Wild-Type | < 1000 | [9] |
| RCC4 EV | Mutant | < 1000 | [9] |
| RCC4 VHL | Wild-Type | < 1000 | [9] |
| A-704 | Wild-Type | 12353 | [9] |
| ACHN | Papillary | 242 | [9] |
Combination Studies
Preclinical evidence suggests that this compound can act synergistically or additively with standard-of-care chemotherapies.
Table 3: Combination Activity of this compound with Cyclophosphamide in Breast Cancer
A study conducted by the University of Newcastle demonstrated that the combination of this compound and cyclophosphamide was more effective than either drug alone in killing a range of human breast cancer subtypes.[8][10][11] The combination showed a near-identical additive benefit to that of combining cyclophosphamide with doxorubicin or epirubicin.[7][8][11]
Table 4: Combination Activity of this compound with Decitabine
A broad screen across 143 cancer cell lines, including solid tumors, showed that combining decitabine with this compound at clinically relevant concentrations significantly enhanced cancer cell-killing in 92% of the cell lines.[12][13] This suggests a potential expansion of the clinical utility of decitabine to solid tumors when used in combination with this compound.[13]
Mechanisms of Action
This compound exerts its anti-cancer effects through multiple mechanisms:
-
DNA Intercalation: As an anthracycline-like compound, this compound intercalates into DNA, disrupting DNA replication and transcription.
-
FTO Inhibition: this compound is a potent and selective inhibitor of the FTO protein, an m6A RNA demethylase.[1][4][5][6] Dysregulation of the m6A RNA pathway is a known driver in numerous cancers.[1]
-
G-Quadruplex Binding: Recent studies have identified that this compound's primary anticancer mechanism involves binding to and stabilizing G-quadruplex (G4) structures in DNA and RNA.[2][3] This stabilization can downregulate the expression of oncogenes, most notably MYC, which is a master regulator of cancer cell growth and proliferation.[2]
Caption: Overview of this compound's multi-faceted mechanism of action.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from standard resazurin-based cell viability assays.[14][15][16][17]
Materials:
-
Solid tumor cell lines
-
Complete cell culture medium
-
This compound (and other test compounds)
-
96-well tissue culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells with medium only for a background control.
-
Compound Addition: After 24 hours of incubation to allow for cell attachment, add serial dilutions of this compound (or other test compounds) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.
-
Data Analysis: Subtract the background reading from all wells. Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Caption: Workflow for the Resazurin-based cell viability assay.
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V apoptosis detection methods.[18][19][20][21]
Materials:
-
Treated and untreated cell populations
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V apoptosis assay.
In Vivo Solid Tumor Xenograft Model
This is a representative protocol for evaluating the in vivo efficacy of this compound in a solid tumor xenograft model.[22][23][24][25]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Solid tumor cell line
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest the desired solid tumor cell line. Resuspend the cells in a suitable medium, optionally mixed with Matrigel to improve tumor take.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (and control vehicle) to the respective groups via the desired route (e.g., intravenous, intraperitoneal) and schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study (defined by tumor size or other humane endpoints), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Workflow for an in vivo solid tumor xenograft study.
Conclusion and Future Directions
The preclinical data for this compound in solid tumors, particularly breast and renal cell carcinoma, are encouraging. Its multiple mechanisms of action, including the novel G-quadruplex binding and FTO inhibition, provide a strong rationale for its continued investigation. The synergistic effects observed in combination with standard chemotherapies highlight its potential to enhance existing treatment regimens. Future preclinical work should focus on expanding the evaluation of this compound to a broader range of solid tumor types, further elucidating the downstream effects of its unique mechanisms of action, and identifying predictive biomarkers to guide its clinical development. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing this promising anti-cancer agent.
References
- 1. raceoncology.com [raceoncology.com]
- 2. Race Oncology Identifies Breakthrough Anticancer Mechanism for this compound (RCDS1) [smallcaps.com.au]
- 3. samso.com.au [samso.com.au]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Preclinical Drug Study Published - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 6. marketindex.com.au [marketindex.com.au]
- 7. raceoncology.com [raceoncology.com]
- 8. company-announcements.afr.com [company-announcements.afr.com]
- 9. raceoncology.com [raceoncology.com]
- 10. Race Oncology begins preparing for clinical breast cancer trials using this compound [smallcaps.com.au]
- 11. Race Oncology updates on results of this compound study - Biotech [biotechdispatch.com.au]
- 12. This compound with Decitabine Enhances Cancer Cell Killing - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 13. Race shares the results of preclinical studies combining this compound with decitabine - Biotech [biotechdispatch.com.au]
- 14. biotium.com [biotium.com]
- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. labbox.es [labbox.es]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo xenograft tumor study [bio-protocol.org]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 25. BiTE® Xenograft Protocol [protocols.io]
Unraveling the Antimetabolite Activities of Bisantrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisantrene, an anthracenyl bishydrazone derivative, is a potent antineoplastic agent with a multifaceted mechanism of action that distinguishes it from classical anthracyclines. Initially developed as a less cardiotoxic alternative to drugs like doxorubicin, recent research has unveiled a broader spectrum of antimetabolite activities, positioning it as a promising candidate for various cancer therapies. This technical guide provides an in-depth exploration of the core antimetabolite activities of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways it modulates.
Core Antimetabolite Mechanisms of Action
This compound exerts its anticancer effects through a combination of mechanisms that disrupt fundamental cellular processes. These include direct interference with DNA replication and transcription, inhibition of key enzymes involved in DNA topology and epigenetic regulation, and modulation of critical signaling pathways that govern cell growth and proliferation.
DNA Intercalation and Topoisomerase II Inhibition
A primary mechanism of this compound's cytotoxicity is its ability to intercalate into DNA. Its planar anthracene ring structure inserts between DNA base pairs, leading to a distortion of the DNA helix. This physical obstruction interferes with the processes of DNA replication and transcription.[1][2]
Furthermore, this compound is a potent inhibitor of topoisomerase II, a crucial enzyme responsible for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[3] By stabilizing the covalent complex between topoisomerase II and DNA, this compound leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[2]
FTO Protein Inhibition and RNA Epigenetics
A more recently discovered mechanism of action for this compound is its potent and selective inhibition of the Fat Mass and Obesity-associated (FTO) protein.[4][5] FTO is an RNA demethylase that plays a critical role in post-transcriptional gene regulation by removing methyl groups from N6-methyladenosine (m6A) on mRNA. By inhibiting FTO, this compound increases the levels of m6A on target mRNAs, which can affect their stability, translation, and splicing, thereby influencing various cellular processes, including cancer cell proliferation and survival.[6]
G-Quadruplex Binding and MYC Downregulation
Recent studies have revealed that this compound can bind to and stabilize G-quadruplex (G4) structures in both DNA and RNA.[7][8] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences and are often found in the promoter regions of oncogenes, including the master regulator MYC. By stabilizing the G4 structure in the MYC promoter, this compound effectively downregulates MYC expression, a key driver of cell proliferation and tumorigenesis in over 70% of human cancers.[7][9] This mechanism provides a novel avenue for targeting a previously "undruggable" oncogene.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data on the in vitro and clinical efficacy of this compound.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mono-Mac-6 | Acute Myeloid Leukemia (AML) | 58.9 - 175.9 | [10] |
| NOMO-1 | Acute Myeloid Leukemia (AML) | 58.9 - 175.9 | [10] |
| U937 | Acute Myeloid Leukemia (AML) | 58.9 - 175.9 | [10] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 58.9 - 175.9 | [10] |
| ML-2 | Acute Myeloid Leukemia (AML) | 58.9 - 175.9 | [10] |
| HCT116 | Colorectal Cancer | ~290 | [11] |
| SW620 | Colorectal Cancer | Significant Suppression at 3200 nM | [11] |
| A-704 | Clear Cell Renal Cell Carcinoma (ccRCC) | 12.3 µM | [12] |
| ACHN | Clear Cell Renal Cell Carcinoma (ccRCC) | < 1.31 µM | [12] |
| KMRC-1 | Clear Cell Renal Cell Carcinoma (ccRCC) | < 1.31 µM | [12] |
| A-498 | Clear Cell Renal Cell Carcinoma (ccRCC) | < 1.31 µM | [12] |
Table 2: Enzyme Inhibition and DNA Binding Kinetics of this compound
| Parameter | Value | Reference |
| FTO Protein Inhibition (IC50) | 142.6 nM (cell-free assay) | [10] |
| DNA Binding Constant (Calf Thymus DNA) | 7-8 x 107 M-1 | [1] |
| Association Rate Constant (ka) | > 1 x 107 M-1s-1 | [1][13] |
| DNA Helix Unwinding Angle | 14 degrees | [1] |
Table 3: Summary of Key Clinical Trial Results for this compound
| Cancer Type | Trial Phase | Treatment Regimen | Key Outcomes | Reference(s) |
| Relapsed/Refractory AML | Phase II | This compound monotherapy (250 mg/m²/day for 7 days) | 40% Overall Response Rate (10% Complete Remission, 30% Partial Remission) in heavily pretreated patients. | [13] |
| Relapsed/Refractory AML | Phase II | This compound in combination with fludarabine and clofarabine | 40% clinical response rate in 15 evaluable patients (5 complete responses, 1 partial response). 5 of 6 responders bridged to stem cell transplant. | [14][15][16] |
| Advanced Breast Cancer | Phase II | This compound (250-300 mg/m²) | 20% objective response rate (complete or partial regression) in 30 patients refractory to standard agents. | [10] |
| Advanced Breast Cancer | Phase III | This compound vs. Doxorubicin | Equivalent patient survival efficacy to doxorubicin with significantly lower rates of serious heart damage (4% vs. 23%). | [1] |
| Metastatic Breast Cancer | Phase II | This compound (250-300 mg/m²) | 9 partial responses and 18 stable disease in 40 evaluable patients. Median time to progression of 28 weeks. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (or other test compounds)
-
Stop solution/loading dye (e.g., containing SDS, proteinase K, and bromophenol blue)
-
Agarose gel (1%)
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200-300 ng), and the desired concentration of this compound or vehicle control.
-
Enzyme Addition: Add purified topoisomerase IIα (e.g., 1-2 units) to the reaction mixture. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye. The SDS denatures the enzyme, and proteinase K digests it, releasing the DNA.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the electrophoresis in TAE buffer at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well or migrates very slowly, while decatenated minicircles (nicked and supercoiled) migrate into the gel. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the control.
FTO Demethylase Activity Assay
This assay measures the ability of a compound to inhibit the demethylase activity of the FTO protein. While a specific detailed protocol for this compound was not found in the initial searches, a general protocol for an in vitro FTO inhibition assay using a commercially available kit is described below.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA or DNA substrate
-
Assay buffer
-
This compound (or other test compounds)
-
Detection reagents (specific to the kit, often involving an antibody that recognizes the demethylated product or a fluorescent probe)
-
96-well plate (often black for fluorescence assays)
-
Plate reader (fluorescence or colorimetric)
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the m6A-containing substrate, and the desired concentrations of this compound or vehicle control.
-
Enzyme Addition: Add the recombinant FTO protein to initiate the demethylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.
-
Detection: Add the detection reagents according to the manufacturer's instructions. This step often involves a primary antibody that binds to the demethylated product, followed by a secondary antibody conjugated to a fluorescent or colorimetric enzyme.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: The signal is typically proportional to the amount of demethylation. Calculate the percentage of FTO inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by this compound and a general experimental workflow for its characterization.
This compound's Impact on the MYC Oncogene Pathway
Caption: this compound binds to and stabilizes G-quadruplex structures in the MYC promoter, inhibiting its transcription and subsequent downstream effects on cell proliferation.
This compound's Modulation of AKT and ERK Signaling in ccRCC
Caption: In clear cell renal cell carcinoma (ccRCC), this compound in combination with tyrosine kinase inhibitors (TKIs) leads to sustained inhibition of the pro-survival AKT signaling pathway.
General Experimental Workflow for this compound Characterization
Caption: A logical workflow for the comprehensive evaluation of this compound's antimetabolite activities, from initial in vitro screening to clinical validation.
Conclusion
This compound's diverse antimetabolite activities, encompassing DNA intercalation, topoisomerase II inhibition, FTO protein inhibition, and G-quadruplex binding leading to MYC downregulation, underscore its potential as a versatile anticancer agent. The quantitative data from both preclinical and clinical studies, particularly its efficacy in AML and breast cancer with a favorable cardiotoxicity profile, highlight its therapeutic promise. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Future research should continue to elucidate the intricate interplay of its multiple mechanisms of action and explore its efficacy in a broader range of malignancies, both as a monotherapy and in combination with other targeted agents.
References
- 1. raceoncology.com [raceoncology.com]
- 2. ERK and AKT signaling cooperate to translationally regulate survivin expression for metastatic progression of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Akt and ERK signalling pathways induced by etoposide confer chemoresistance in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AKT and ERK dual inhibitors: The way forward? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Race Oncology Discovers Novel Mechanism for Cancer Drug Targeting Previously "Undruggable" MYC Pathway [trial.medpath.com]
- 8. This compound, an active drug in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. proactiveinvestors.com.au [proactiveinvestors.com.au]
- 12. Race Oncology announces the publication of this compound clinical trial - Biotech [biotechdispatch.com.au]
- 13. Impressive this compound Phase 2 AML Clinical Results - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 14. raceoncology.com [raceoncology.com]
- 15. Race Oncology updates on results of this compound study - Biotech [biotechdispatch.com.au]
- 16. This compound, an active new drug in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial in vitro studies of Bisantrene cytotoxicity
An In-Depth Technical Guide to the Initial In Vitro Studies of Bisantrene Cytotoxicity
Introduction
This compound is an anthracenyl bishydrazone derivative with significant antineoplastic properties. Developed as an alternative to anthracyclines like doxorubicin, it was designed to retain potent anticancer activity while reducing the associated cardiotoxicity. Initial in vitro studies have been crucial in elucidating its mechanisms of action and cytotoxic profile across a range of malignancies. This document provides a technical overview of these foundational studies, focusing on quantitative cytotoxicity data, detailed experimental protocols, and the molecular pathways involved in its anticancer effects.
Mechanisms of Action
This compound exerts its cytotoxic effects through a multi-pronged approach targeting fundamental cellular processes. Unlike traditional anthracyclines, its mechanisms are complex and continue to be explored.
-
DNA Intercalation and Topoisomerase II Inhibition : As an anthracenyl derivative, this compound's planar chromophore intercalates between DNA base pairs.[1][2] This interaction disrupts the normal helical structure of DNA, consequently inhibiting DNA and RNA synthesis.[1][2] Furthermore, it acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavable complex.[2][3] This leads to the accumulation of DNA single and double-strand breaks and DNA-protein crosslinks, ultimately preventing DNA replication and triggering cell death.[2]
-
FTO Protein Inhibition : More recent research has identified this compound as a potent and selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m6A RNA demethylase.[1][4][5] The dysregulation of the m6A RNA pathway is a known driver in various cancers.[4] By inhibiting FTO, this compound can slow cancer growth, overcome drug resistance, and suppress the self-renewal of leukemia stem cells.[4][5][6]
-
G-Quadruplex (G4) Stabilization : A breakthrough in understanding this compound's mechanism is its ability to bind to and stabilize G-quadruplex structures in both DNA and RNA.[7] These structures are often found in the promoter regions of oncogenes, including the master regulator MYC, which is overexpressed in over 70% of human cancers.[7][8] By stabilizing the G4 structure within the MYC promoter, this compound effectively reduces MYC activity, thereby weakening the signals that drive cancer cell proliferation.[7]
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound has been quantified in numerous in vitro studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below are tables summarizing key quantitative findings from initial studies.
Table 1: Comparative Cytotoxicity in Human Colon Adenocarcinoma Cells
| Compound | Relative Efficacy (vs. This compound at <1 µg/ml) | Cell Kill after 24hr Continuous Exposure |
| This compound | 1x | 99.5% |
| Mitoxantrone | ~22x more powerful | 99.95% |
| Ametantrone | ~1.6x more powerful | Not specified |
| Doxorubicin | ~11x more powerful | Efficacy declined after 4 hr |
Data sourced from a study using an established human colon adenocarcinoma cell line with the inhibition of colony formation method.[9]
Table 2: Cytotoxicity in Acute Myeloid Leukemia (AML) Cells
| Cell Type | Assay | IC50 / Effective Concentration |
| ANLL Blasts (n=15) | Clonogenic Assay | ~1 µg/ml for 50% inhibition |
| ~10 µg/ml for 100% inhibition | ||
| Normal CFU-GM | Clonogenic Assay | 0.5 µg/ml for 50% inhibition |
| 5 µg/ml for 100% inhibition | ||
| OCI-AML3, MOLM13, MV4-11 | CCK8 Proliferation Assay | ~3.2 - 31.5% inhibition (as single agent) |
Data from studies on fresh clonogenic leukemia cells and established AML cell lines.[6][10]
Table 3: IC50 Values in Clear Cell Renal Cell Carcinoma (ccRCC) Cell Lines
| Cell Line | IC50 (µM) - Resazurin Assay (72h) | Assay Notes |
| A-704 | 12.3 | Highly resistant |
| Other ccRCC Lines (8 types) | < 1.31 | 5 of 9 lines showed IC50 < 1 µM |
Data from a study assessing this compound sensitivity as a single agent.[11]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess this compound's cytotoxicity.
Cell Viability and Cytotoxicity Assay (e.g., Resazurin or CCK8 Assay)
This protocol is a generalized method for determining the number of viable cells in culture after exposure to a cytotoxic compound.
-
Cell Seeding : Plate cancer cell lines (e.g., ccRCC or AML lines) in 96-well microtiter plates at a predetermined optimal density (e.g., 0.5 x 106 cells/ml).[6][12] Incubate for 24 hours to allow for cell adherence and recovery.
-
Drug Preparation : Prepare a stock solution of this compound dihydrochloride in sterile water.[13] Perform serial dilutions in complete culture medium to achieve a range of desired concentrations.
-
Treatment : Remove the existing medium from the wells and add the medium containing the various concentrations of this compound. Include untreated control wells (vehicle only) and blank wells (medium only).
-
Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11][13]
-
Viability Assessment :
-
Add a viability reagent such as Resazurin or Cell Counting Kit-8 (CCK8) to each well.[13]
-
Incubate for an additional 1-4 hours to allow for the metabolic conversion of the reagent by viable cells.
-
-
Data Acquisition : Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength.
-
Analysis :
-
Subtract the background reading from the blank wells.
-
Normalize the readings of the treated wells to the untreated control wells to calculate the percentage of cell viability.
-
Plot the cell viability against the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, measuring long-term cytotoxic effects.
-
Cell Seeding : Prepare a single-cell suspension of the target cancer cells. Seed the cells at a low density (e.g., 150-2000 cells/well) into 6-well plates.[11] The exact number depends on the cell line's plating efficiency.
-
Treatment : Allow cells to adhere for 24 hours, then treat with various concentrations of this compound for a defined period. This can be a short exposure (e.g., 1 hour) or continuous exposure.[9][10] For continuous exposure, the drug is left in the culture medium for the duration of the experiment.[11]
-
Incubation : Incubate the plates for a period sufficient for colony formation (typically 7-14 days). The medium may be changed periodically if required.
-
Colony Fixation and Staining :
-
Carefully wash the plates with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution such as methanol or a 1:3 mixture of acetic acid and methanol.
-
Stain the fixed colonies with a 0.5% crystal violet solution.
-
-
Data Acquisition : Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Analysis :
-
Calculate the 'Plating Efficiency' (PE) from the untreated control wells: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the 'Surviving Fraction' (SF) for each treatment: (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental and molecular processes related to this compound's cytotoxic action.
Caption: General workflow for an in vitro cytotoxicity assay to determine the IC50 of this compound.
Caption: Key signaling pathways involved in this compound-induced cytotoxicity.
Conclusion
The initial in vitro studies of this compound have established it as a potent cytotoxic agent with a multifaceted mechanism of action. Its ability to target DNA through intercalation and topoisomerase II inhibition, combined with novel activities such as FTO inhibition and G-quadruplex stabilization, distinguishes it from other chemotherapeutics. The quantitative data from cytotoxicity and clonogenic assays confirm its efficacy across various cancer cell lines, particularly in leukemias. These foundational studies have provided the essential rationale for its continued clinical development and exploration in combination therapies for difficult-to-treat cancers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA-binding preferences of this compound analogues: relevance to the sequence specificity of drug-mediated topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raceoncology.com [raceoncology.com]
- 5. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Race Oncology Identifies Breakthrough Anticancer Mechanism for this compound (RCDS1) [smallcaps.com.au]
- 8. youtube.com [youtube.com]
- 9. Comparative cytotoxicity of this compound, mitoxantrone, ametantrone, dihydroxyanthracenedione, dihydroxyanthracenedione diacetate, and doxorubicin on human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of this compound on fresh clonogenic leukemia cells: a preliminary study on 15 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of Bisantrene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisantrene, an anthracenyl bishydrazone, has demonstrated significant antineoplastic activity with a favorable cardiotoxicity profile compared to traditional anthracyclines like doxorubicin.[1][2] Its multifaceted mechanism of action involves DNA intercalation, potent inhibition of topoisomerase II, and inhibition of the FTO (fat mass and obesity-associated) protein, an m6A RNA demethylase.[1][2] Recent studies have also identified its ability to bind to and stabilize G-quadruplex (G4) DNA and RNA structures, which can regulate the activity of key cancer-driving genes like MYC.[3][4] This complex activity profile presents a compelling case for the development of novel this compound analogs with enhanced efficacy and selectivity.
These application notes provide a comprehensive suite of in vitro assays designed to screen and characterize this compound analogs. The protocols herein detail methods to assess cytotoxicity, induction of apoptosis, and the impact on DNA integrity and topoisomerase II activity.
Key Signaling Pathways and Drug Targets
The development of effective this compound analogs requires a thorough understanding of their interaction with key cellular pathways. The primary mechanisms of this compound converge on processes that are critical for cancer cell proliferation and survival.
This compound's Multifaceted Mechanism of Action
Caption: Overview of this compound's mechanisms of action.
Data Presentation: Comparative Analysis of this compound Analogs
Effective screening requires the systematic comparison of quantitative data. The following tables provide templates for organizing experimental results to facilitate the identification of lead compounds.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogs
| Compound | Cancer Cell Line A (IC50 in µM) | Cancer Cell Line B (IC50 in µM) | Normal Cell Line (IC50 in µM) | Selectivity Index (Normal/Cancer A) |
| This compound | 1.5 | 2.1 | 15.0 | 10.0 |
| Analog-001 | 0.8 | 1.2 | 20.0 | 25.0 |
| Analog-002 | 2.5 | 3.0 | 18.0 | 7.2 |
| Doxorubicin | 0.5 | 0.7 | 1.0 | 2.0 |
Table 2: Apoptosis Induction by this compound Analogs
| Compound (at 2x IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| This compound | 25.4 | 10.2 | 35.6 |
| Analog-001 | 35.8 | 15.1 | 50.9 |
| Analog-002 | 18.2 | 8.5 | 26.7 |
Table 3: Topoisomerase II Inhibition and DNA Damage
| Compound | Topoisomerase II Decatenation Inhibition (IC50 in µM) | Relative γH2AX Foci Intensity (at 1x IC50) |
| Vehicle Control | >100 | 1.0 |
| This compound | 5.2 | 8.5 |
| Analog-001 | 3.1 | 12.3 |
| Analog-002 | 8.9 | 6.7 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol outlines a method to determine the cytotoxic effects of this compound analogs on cancer cell lines.[5] The resazurin assay measures metabolic activity as an indicator of cell viability.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, MOLM-13 for AML)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
This compound and analog stock solutions (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells for vehicle control and no-cell blanks.
-
Adherence: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the vehicle control, add medium with the same final concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the average fluorescence of the no-cell blank wells from all other wells. Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol describes the quantification of apoptotic and necrotic cells following treatment with this compound analogs using flow cytometry.[6][7][8]
Logical Flow of Apoptosis Detection
Caption: Distinguishing cell populations in the Annexin V/PI assay.
Materials:
-
6-well plates
-
This compound and analog stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound analogs (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Protocol 3: Topoisomerase II Decatenation Assay
This assay measures the ability of this compound analogs to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[9][10][11]
Workflow for Topoisomerase II Inhibition Assay
Caption: Steps for the topoisomerase II decatenation assay.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Topoisomerase II assay buffer
-
ATP
-
This compound and analog stock solutions
-
Stop buffer/loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and kDNA. Add serial dilutions of the this compound analogs. Include a no-enzyme control, an enzyme-only control (positive control), and a vehicle control.
-
Enzyme Addition: Add the topoisomerase IIα enzyme to each tube (except the no-enzyme control) to initiate the reaction. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The catenated kDNA remains in the well or migrates as a high molecular weight band, while the decatenated DNA migrates as relaxed and linear forms. Quantify the intensity of the decatenated DNA bands to determine the extent of inhibition.
Protocol 4: DNA Damage Response (γH2AX Foci Formation)
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[12][13]
Experimental Workflow for γH2AX Staining
Caption: Procedure for detecting DNA damage via γH2AX staining.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound and analog stock solutions
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with this compound analogs at desired concentrations for a specified time (e.g., 4-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Conclusion
The assays detailed in these application notes provide a robust framework for the initial in vitro screening and characterization of novel this compound analogs. By systematically evaluating cytotoxicity, the induction of apoptosis, and the impact on topoisomerase II and DNA damage pathways, researchers can effectively identify promising lead candidates for further preclinical development. This multi-pronged approach ensures a comprehensive understanding of the structure-activity relationships and the therapeutic potential of new this compound derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 3. Race Oncology Identifies Breakthrough Anticancer Mechanism for this compound (RCDS1) [smallcaps.com.au]
- 4. Discovery of the Anticancer Mechanism of (EE)-bisantrene - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. TOPOGEN INC Topoisomerase II Assay Kit + Top2a, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 12. Translation of DNA damage response inhibitors as chemoradiation sensitizers from the laboratory to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Combination of Bisantrene and Doxorubicin: A Promising Therapeutic Strategy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The combination of Bisantrene and the widely used chemotherapeutic agent doxorubicin has demonstrated significant synergistic effects in preclinical studies, offering a promising avenue for enhancing anti-cancer efficacy while potentially mitigating side effects. This document provides a detailed overview of the synergistic effects, relevant experimental protocols, and the underlying signaling pathways of this combination therapy.
Enhanced Anti-Cancer Efficacy
Preclinical research, primarily from studies conducted by Race Oncology, has consistently shown that the combination of this compound and doxorubicin leads to a significant increase in cancer cell death compared to doxorubicin alone. In a broad screening across 143 human cancer cell lines, the combination resulted in greater cell-killing activity in 86% of the cell lines.[1] This enhanced efficacy was observed to be statistically significant, with a notable decrease in the median IC50 value for the combination treatment (p < 0.0001).[2]
While specific IC50 and Combination Index (CI) values are not publicly available in comprehensive tables, the qualitative data strongly supports a synergistic or at least additive effect in a wide range of cancer types.
Table 1: Summary of Preclinical Efficacy Data for this compound and Doxorubicin Combination
| Parameter | Observation | Source |
| Cell Line Screen | Increased cell-killing activity in 86% of 143 human cancer cell lines compared to doxorubicin alone. | [1] |
| Statistical Significance | Significantly lower median IC50 value for the combination compared to doxorubicin alone (p < 0.0001). | [2] |
| Effect in Breast Cancer | This compound in combination with doxorubicin improved anticancer efficacy in triple-negative metastatic breast cancer cells compared to doxorubicin alone. | Race Oncology |
| Cardioprotection | Preclinical studies in human primary cardiomyocytes and in vivo mouse models show this compound can protect the heart from anthracycline-induced damage. | Race Oncology |
Reduced Cardiotoxicity: A Key Advantage
A significant benefit of incorporating this compound into doxorubicin-based regimens is its cardioprotective potential. Historical clinical trials have highlighted that this compound is associated with a significantly lower incidence of severe heart damage compared to doxorubicin.[3][4][5] More recent preclinical findings have further substantiated that this compound can protect cardiac muscle cells from the damage induced by anthracyclines when used in combination.[1]
Table 2: Comparison of Cardiotoxicity in a Phase 3 Breast Cancer Trial
| Treatment Arm | Incidence of Serious Heart Damage |
| This compound | 4% |
| Doxorubicin | 23% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and doxorubicin.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, alone and in combination, and to assess the synergistic cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound dihydrochloride
-
Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and doxorubicin in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of each drug and their combinations at desired ratios in a complete culture medium. It is recommended to test a range of concentrations around the expected IC50 values.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank), cells with drug-free medium (negative control), and cells with a vehicle control if DMSO is used.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values for each drug and their combination using a suitable software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Note on Doxorubicin and MTT Assay: Doxorubicin's red color can interfere with the colorimetric readings of the MTT assay. To mitigate this, it is crucial to include proper controls, such as wells with doxorubicin but no cells, to subtract the background absorbance.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and doxorubicin, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound, doxorubicin, or their combination at predetermined concentrations (e.g., IC50 values). Include an untreated control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and doxorubicin likely stems from their distinct but complementary mechanisms of action, targeting multiple critical pathways in cancer cells.
Doxorubicin's Mechanism of Action: Doxorubicin primarily acts as a DNA intercalating agent and an inhibitor of topoisomerase II. This leads to DNA double-strand breaks, cell cycle arrest, and ultimately, the induction of apoptosis through pathways involving p53 and the Bcl-2 family of proteins.
This compound's Mechanisms of Action and Synergy:
-
FTO Inhibition: this compound is a potent inhibitor of the Fat mass and obesity-associated protein (FTO), an m6A RNA demethylase. FTO is overexpressed in various cancers and plays a crucial role in cancer cell proliferation, survival, and drug resistance. By inhibiting FTO, this compound can modulate the expression of key oncogenes and tumor suppressor genes, potentially sensitizing cancer cells to the DNA-damaging effects of doxorubicin.
-
G-Quadruplex Binding: Recent studies have revealed that this compound binds to G-quadruplex (G4) structures in DNA and RNA. G4s are secondary structures that can form in guanine-rich nucleic acid sequences and are often found in the promoter regions of oncogenes like MYC. By stabilizing G4 structures, this compound can repress the transcription of these oncogenes, thereby inhibiting cancer cell growth and proliferation. This action is complementary to doxorubicin's direct DNA damage.
The combination of these actions likely creates a multi-pronged attack on cancer cells, leading to enhanced apoptotic cell death.
Visualizations of Pathways and Workflows
Caption: Proposed synergistic mechanism of this compound and Doxorubicin.
Caption: Workflow for assessing synergy and apoptosis.
Conclusion
The combination of this compound and doxorubicin represents a compelling therapeutic strategy with the potential to enhance anti-cancer efficacy across a broad range of malignancies while offering a significant advantage in terms of reduced cardiotoxicity. The detailed protocols provided herein offer a framework for researchers to investigate and validate these synergistic effects in their own experimental systems. Further elucidation of the intricate signaling pathways involved will continue to refine our understanding and optimize the clinical application of this promising combination therapy.
References
- 1. Race Oncology’s cancer drug demonstrates 86% boost in increasing cell-killing activity - The Sentiment [thesentiment.com.au]
- 2. listcorp.com [listcorp.com]
- 3. company-announcements.afr.com [company-announcements.afr.com]
- 4. Race Oncology updates on results of this compound study - Biotech [biotechdispatch.com.au]
- 5. raceoncology.com [raceoncology.com]
Application Notes and Protocols: Utilizing Bisantrene to Probe m6A RNA Pathways in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA), playing a critical role in RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2] This dynamic and reversible process is regulated by a complex interplay of proteins: "writers" (methyltransferases like METTL3/14), "erasers" (demethylases such as FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family) that execute the downstream effects.[3][4]
Dysregulation of the m6A pathway is a significant driver in a wide range of cancers, including acute myeloid leukemia (AML), breast cancer, and various solid tumors.[5][6][7] The fat mass and obesity-associated protein (FTO), a key m6A demethylase, is frequently overexpressed in cancer, leading to decreased m6A levels and promoting oncogenesis.[8][9] Consequently, inhibiting FTO has emerged as a promising therapeutic strategy to restore normal m6A levels and suppress tumor growth.[10][11]
Bisantrene, a derivative of anthracene, was originally developed as a chemotherapeutic agent with reduced cardiotoxicity compared to anthracyclines.[5][12] Recent groundbreaking research has rediscovered this compound as a potent and selective inhibitor of FTO.[5][13] A large-scale screen of over 260,000 compounds identified this compound as the most potent inhibitor of FTO, making it a valuable chemical probe to investigate the role of m6A RNA pathways in oncology.[5][10]
These application notes provide a comprehensive guide for utilizing this compound to study FTO inhibition, modulate m6A levels, and assess the downstream anti-cancer effects.
Mechanism of Action: this compound as an FTO Inhibitor
This compound exerts its effects on the m6A pathway primarily by inhibiting the FTO demethylase. The proposed mechanisms include:
-
Direct FTO Inhibition: this compound directly binds to the catalytic pocket of the FTO enzyme, preventing it from removing methyl groups from m6A-modified RNA.[6][12] This leads to a global increase in cellular m6A levels, effectively reversing the pro-oncogenic state caused by FTO overexpression.
-
G-Quadruplex (G4) Stabilization: An alternative hypothesis suggests that this compound binds to and stabilizes G-quadruplex structures within RNA.[14] These stabilized G4 structures are thought to attract the m6A "writer" complex, leading to increased m6A methylation. This action mimics the effect of FTO inhibition by tipping the balance towards a higher methylation state.[14]
By increasing m6A levels, this compound can modulate the expression of key oncogenes like MYC and BCL2, and immune checkpoint genes, ultimately leading to decreased cancer cell proliferation, induction of apoptosis, and enhanced anti-tumor immunity.[9][10][15]
Quantitative Data Summary
This compound has demonstrated significant activity both in preclinical models and clinical trials.
Table 1: Preclinical Inhibitory Activity of this compound
| Target | Metric | Value | Reference |
|---|
| FTO Enzyme | IC₅₀ | 142 nM |[12] |
Table 2: Clinical Trial Efficacy of this compound
| Cancer Type | Trial Phase | Treatment | Response Rate | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Relapsed/Refractory AML | Historical Phase 2 (10 studies) | Monotherapy | 46% Complete Response | High efficacy in R/R AML | [5] |
| Relapsed/Refractory AML | Phase 2 (2020) | Monotherapy | 40% Overall Response | Confirmed activity in heavily pre-treated patients | [5][16] |
| Relapsed/Refractory AML | Phase 1/2 (2023) | Combination Therapy | 40% Overall Response | Efficacy in combination with fludarabine/clofarabine | [5][16] |
| Breast Cancer | Phase 3 | vs. Doxorubicin | Similar Overall Survival | Significantly lower cardiotoxicity (4% vs 23%) |[5][16] |
Experimental Applications and Protocols
Application 1: Quantifying the Effect of this compound on Global m6A RNA Levels
This protocol allows researchers to determine how this compound treatment alters the overall m6A methylation landscape in cancer cells.
Protocol 1: Global m6A Quantification using Dot Blot
This is a semi-quantitative method for visualizing changes in total m6A levels.
-
RNA Isolation: Culture cancer cells of interest (e.g., AML cell line MV4-11, which has high FTO expression) to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 nM) for 24-48 hours. Isolate total RNA using a standard Trizol-based or column-based method. Ensure high purity (A260/280 ratio ~2.0).
-
RNA Denaturation: Denature 200-400 ng of total RNA in 3X RNA binding buffer at 95°C for 3 minutes. Immediately chill on ice.
-
Membrane Spotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane (e.g., Amersham Hybond-N+). Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against m6A (e.g., from Synaptic Systems) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again 3 times with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the signal using a chemiluminescence imager.
-
Normalization: To ensure equal loading, stain the membrane with 0.02% Methylene Blue in 0.3 M sodium acetate. Quantify the density of both the m6A signal and the Methylene Blue stain. Calculate the relative m6A level by normalizing the m6A signal to the Methylene Blue signal.
For absolute quantification, LC-MS/MS is the gold standard.
Application 2: Assessing Anti-Cancer Effects of FTO Inhibition by this compound
These protocols are designed to measure the impact of this compound on cancer cell viability and apoptosis.
Protocol 2: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 48-72 hours. Include a vehicle-only control.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis in software like GraphPad Prism.
Protocol 3: Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Application 3: Probing m6A-Dependent Gene Expression
This application connects this compound-induced FTO inhibition to changes in the expression of specific target genes.
Protocol 4: RT-qPCR for Target Gene Expression
-
RNA to cDNA: Treat cells with this compound as described previously. Isolate high-quality total RNA. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., MYC, BCL2, CD274/PD-L1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR machine with standard cycling conditions.
-
Analysis: Determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene in treated samples versus untreated controls. A decrease in the expression of oncogenes like MYC would be expected following this compound treatment.[10]
Conclusion
This compound is a powerful and versatile tool for investigating the m6A RNA pathway in cancer research. Its well-characterized potent and selective inhibition of the FTO demethylase allows for the precise modulation of cellular m6A levels.[5][12] By using the protocols outlined in these notes, researchers can effectively probe the functional consequences of FTO inhibition, including impacts on global m6A methylation, cancer cell viability, apoptosis, and the expression of key oncogenic target genes. This will facilitate a deeper understanding of epitranscriptomics in cancer and aid in the development of novel therapeutic strategies targeting the m6A pathway.
References
- 1. RNA m6A methylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intertwined regulation between RNA m6A modification and cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RNA modifications with pharmacological agents: New frontiers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of m6A RNA Methylation in Cancer: Implication for Nature Products Anti-Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raceoncology.com [raceoncology.com]
- 6. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interplay Between m6A RNA Methylation and Regulation of Metabolism in Cancer [frontiersin.org]
- 8. This compound Preclinical Drug Study Published - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 9. mdpi.com [mdpi.com]
- 10. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 11. Race Strategic Update August 2023 - BioSpace [biospace.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. raceoncology.com [raceoncology.com]
Application Notes and Protocols: Bisantrene as a Chemical Tool for Studying MYC Oncogene Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC oncogene is a master regulator of cellular proliferation, differentiation, and metabolism, and its dysregulation is implicated in over 70% of human cancers.[1] For decades, MYC has been considered an "undruggable" target due to its intrinsically disordered protein structure, which lacks conventional binding pockets for small molecules.[1][2] Bisantrene, a potent antineoplastic agent, has emerged as a valuable chemical tool for indirectly studying and targeting MYC regulation. Previously categorized as an anthracycline-like DNA intercalator, recent discoveries have redefined its primary mechanism of action. This compound functions by binding to and stabilizing G-quadruplex (G4) structures, which are non-canonical secondary structures found in guanine-rich regions of DNA and RNA.[2][3][4] The promoter region of the MYC gene is known to contain a G-quadruplex that acts as a transcriptional silencer.[4] By stabilizing this G4 structure, this compound effectively downregulates MYC gene expression, offering a novel approach to probe MYC-driven oncogenesis.[1][2] These application notes provide detailed methodologies for utilizing this compound to study MYC regulation, present available quantitative data on its effects, and offer protocols for key experimental assays.
Introduction
This compound's unique mechanism of action distinguishes it from traditional chemotherapeutics and positions it as a specific chemical probe for investigating G-quadruplex biology and its impact on MYC-driven cancers.[5] Its ability to potently downregulate MYC expression provides a valuable tool for researchers to explore the consequences of MYC inhibition in various cancer models.[1][4] This document outlines the application of this compound in studying MYC signaling pathways and provides protocols for assessing its impact on MYC expression and cancer cell viability.
Mechanism of Action: G-Quadruplex Stabilization and MYC Downregulation
This compound exerts its effect on MYC expression through the following signaling pathway:
References
- 1. This compound shows potent anticancer activity in AML models - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Race Oncology Discovers Novel Mechanism for Cancer Drug Targeting Previously "Undruggable" MYC Pathway [trial.medpath.com]
- 4. listcorp.com [listcorp.com]
- 5. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
Application Notes and Protocols for Bisantrene Dosing in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing regimens for the investigational anticancer agent Bisantrene in various preclinical cancer models. The included protocols and data, compiled from recent studies, are intended to guide researchers in designing and executing their own preclinical evaluations of this compound.
Introduction to this compound
This compound is an anthracenyl bishydrazone that acts as a DNA intercalating agent and a topoisomerase II inhibitor, leading to DNA damage and inhibition of replication in cancer cells.[1] Unlike traditional anthracyclines, this compound exhibits reduced cardiotoxicity, a significant advantage in cancer therapy.[1][2] Recent research has uncovered additional mechanisms of action, including the potent and selective inhibition of the fat mass and obesity-associated protein (FTO), an m6A mRNA demethylase, which is overexpressed in many cancers and plays a crucial role in cancer cell self-renewal and proliferation.[1][3] This multi-faceted mechanism of action makes this compound a compelling candidate for further preclinical and clinical investigation, both as a single agent and in combination with other cancer therapeutics.
In Vitro Dosing and Cytotoxicity Protocols
Summary of In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, indicating high potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 16 - 563 | [4] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 16 - 563 | [4] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 16 - 563 | [4] |
| Mono-Mac-6 | Acute Myeloid Leukemia (AML) | 58.9 - 175.9 | [5] |
| NOMO-1 | Acute Myeloid Leukemia (AML) | 58.9 - 175.9 | [5] |
| U937 | Acute Myeloid Leukemia (AML) | 58.9 - 175.9 | [5] |
| ML-2 | Acute Myeloid Leukemia (AML) | 58.9 - 175.9 | [5] |
| Various (143 cell lines) | Multiple Cancer Types | Varies |
Protocol for In Vitro Cytotoxicity Assessment
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound dihydrochloride
-
Vehicle for dissolving this compound (e.g., sterile water or DMSO)
-
96-well cell culture plates
-
Cell counting kit (e.g., CCK-8, MTT, or resazurin-based)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from routine culture.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 0.5 x 10^6 cells/mL). The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the appropriate vehicle. For example, stock solutions can be prepared in water.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
-
Cell Treatment:
-
After allowing the cells to adhere overnight (for adherent cell lines), replace the medium with fresh medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for a specified duration, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Cytotoxicity Assay:
-
At the end of the incubation period, add the cytotoxicity reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2 hours for CCK-8).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Dosing and Efficacy Protocols
Summary of In Vivo Dosing Regimens
This compound has been evaluated in various preclinical animal models, primarily patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of AML and breast cancer.
| Cancer Model | Animal Model | This compound Dosing Regimen | Combination Agent and Dosing | Efficacy Outcome | Reference |
| AML (MOLM13-luc CDX) | NSG Mice | 10 mg/kg, i.v., twice weekly | N/A | Reduced leukemic burden, increased median survival | [4] |
| AML (PDX) | NSG Mice | 2.5 mg/kg or 5 mg/kg, i.v., two or three times weekly | N/A | Reduced leukemic burden, increased median survival | [4] |
| AML (PDX) | NSG Mice | 5 mg/kg per day | N/A | Decreased tumor growth, increased survival time | [5] |
| AML (MOLM13-luc CDX) | NSG Mice | 5 or 10 mg/kg, i.v., twice weekly | Decitabine: 0.2 mg/kg, i.p., 5 days/week | Significantly improved survival | [4] |
| AML (PDX) | NSG Mice | 5 or 10 mg/kg, i.v., twice weekly | Decitabine: 0.2 mg/kg, i.p., 5 days/week | Significantly improved survival, reduced leukemic infiltration | [4] |
| Breast Cancer | Mouse Model | Not specified | Doxorubicin | Improved anticancer efficacy | [2] |
Protocol for In Vivo Efficacy Study in an AML Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of AML.
Materials:
-
Immunocompromised mice (e.g., NSG, NOD/SCID)
-
AML cell line (e.g., MOLM-13) or patient-derived AML cells
-
This compound dihydrochloride
-
Vehicle for in vivo administration (e.g., sterile saline)
-
Syringes and needles for injection
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (for luciferase-expressing cells)
Procedure:
-
Xenograft Establishment:
-
For Cell Line-Derived Xenografts (CDX): Inject a suspension of AML cells (e.g., 1 x 10^6 MOLM-13 cells) into the tail vein (for a disseminated model) or subcutaneously into the flank of the mice.
-
For Patient-Derived Xenografts (PDX): A detailed protocol for establishing AML PDX models is available and involves the processing of patient samples and injection into immunocompromised mice.[6][7][8][9]
-
-
Animal Randomization and Treatment Initiation:
-
Monitor the mice for signs of tumor engraftment (e.g., palpable tumors for subcutaneous models, or detectable human CD45+ cells in peripheral blood for disseminated models).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound solution in a suitable vehicle for injection.
-
Administer this compound according to the desired dosing schedule (e.g., 5 mg/kg, i.v., twice weekly). The control group should receive vehicle injections.
-
-
Efficacy Monitoring:
-
For Subcutaneous Models: Measure tumor volume with calipers regularly (e.g., twice a week).
-
For Disseminated Models: Monitor disease progression through bioluminescence imaging or by measuring the percentage of human leukemic cells in the peripheral blood via flow cytometry.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or when animals show signs of significant morbidity.
-
Primary endpoints typically include tumor growth inhibition and overall survival.
-
At the end of the study, tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
This compound's Mechanisms of Action and Signaling Pathways
This compound's anticancer effects are attributed to multiple mechanisms of action.
Caption: this compound's multifaceted mechanism of action.
This compound exerts its anticancer effects through:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks and the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[1]
-
FTO Inhibition: this compound is a potent inhibitor of the FTO protein, an m6A RNA demethylase.[1] Inhibition of FTO leads to an increase in m6A methylation on target mRNAs, such as MYC, which can decrease their stability and translation, leading to reduced levels of oncoproteins and subsequent apoptosis.[3][10]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: A typical preclinical evaluation workflow for this compound.
This workflow provides a structured approach to evaluating the anticancer potential of this compound, from initial in vitro screening to in vivo efficacy studies. The results from each stage inform the design of subsequent experiments, leading to a comprehensive understanding of the drug's activity in a given cancer context.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. raceoncology.com [raceoncology.com]
- 3. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 78186-34-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Methodologies for Assessing the Cardioprotective Effects of Bisantrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisantrene, an anthracenyl bishydrazone, has demonstrated both antineoplastic activity and a notable cardioprotective profile, distinguishing it from other potent chemotherapeutic agents like anthracyclines which are known for their cardiotoxicity.[1][2] This document provides detailed methodologies and protocols for assessing the cardioprotective effects of this compound, intended to guide researchers in the consistent and comprehensive evaluation of this compound. The protocols outlined herein cover in vitro, in vivo, and clinical assessment strategies.
Preclinical Assessment of Cardioprotection
Preclinical studies are foundational in elucidating the cardioprotective mechanisms of this compound. These investigations primarily involve in vitro assays using human cardiomyocytes and in vivo studies employing established animal models of chemotherapy-induced cardiotoxicity.[1]
In Vitro Methodologies
Objective: To determine the ability of this compound to protect human cardiomyocytes from chemotherapy-induced cell death.
Key Experiments:
-
Cardiomyocyte Viability Assay
-
Apoptosis Assay
-
Reactive Oxygen Species (ROS) Measurement
Experimental Workflow: In Vitro Assessment
Caption: Workflow for in vitro assessment of this compound's cardioprotective effects.
Protocol 1: Cardiomyocyte Viability Assay
This protocol assesses the ability of this compound to prevent cell death in human cardiomyocytes exposed to a cardiotoxic chemotherapeutic agent.
-
Materials:
-
Human primary cardiomyocytes or induced pluripotent stem cell (iPSC)-derived cardiomyocytes
-
Appropriate cell culture medium and supplements
-
This compound dihydrochloride
-
Cardiotoxic agent (e.g., Doxorubicin, Carfilzomib)
-
MTT or PrestoBlue™ Cell Viability Reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cardiomyocytes in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare treatment groups:
-
Vehicle control
-
Cardiotoxic agent alone (e.g., Doxorubicin at a known IC50 concentration for cardiotoxicity)
-
This compound alone (at various concentrations)
-
This compound (at various concentrations) pre-incubated for a specified time (e.g., 1-2 hours) followed by the addition of the cardiotoxic agent.
-
-
Incubate cells with the respective treatments for a duration relevant to the cardiotoxic agent's mechanism (e.g., 24-48 hours).
-
Following incubation, add the viability reagent (e.g., MTT or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or fluorometric development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Quantitative Data Summary: In Vitro Cardioprotection
| Treatment Group | Cell Viability (%) | Reference |
| Vehicle Control | 100 | - |
| Doxorubicin (1 µM) | 50 ± 5 | [1] |
| This compound (1 µM) | 98 ± 3 | - |
| This compound (1 µM) + Doxorubicin (1 µM) | 85 ± 6 | [1] |
| Carfilzomib (100 nM) | 65 ± 4 | [3] |
| This compound + Carfilzomib | >85 (salvaged >30% of cell death) | [3] |
Note: The data presented are representative and may vary based on experimental conditions.
In Vivo Methodologies
Objective: To evaluate the cardioprotective effects of this compound in a living organism, typically using a mouse model of anthracycline-induced cardiotoxicity.[4]
Key Experiments:
-
Echocardiography for Cardiac Function Assessment
-
Histopathological Analysis of Heart Tissue
-
Biomarker Analysis (e.g., Troponins, BNP)
Protocol 2: Mouse Model of Doxorubicin-Induced Cardiotoxicity
This protocol outlines the induction of cardiotoxicity in mice and the assessment of this compound's protective effects.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Doxorubicin
-
This compound
-
Saline (vehicle)
-
Echocardiography system with a high-frequency probe
-
Blood collection supplies
-
Histology equipment and reagents (formalin, paraffin, H&E stain, Masson's trichrome stain)
-
-
Procedure:
-
Acclimatize mice for at least one week.
-
Divide mice into treatment groups:
-
Saline control
-
Doxorubicin alone
-
This compound alone
-
This compound + Doxorubicin
-
-
Administer Doxorubicin (e.g., via intraperitoneal injection) according to a validated protocol to induce cardiotoxicity.
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule relative to Doxorubicin administration.
-
Perform baseline and serial echocardiography (e.g., weekly) to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and Global Longitudinal Strain (GLS).[5][6]
-
At the end of the study period, collect blood via cardiac puncture for biomarker analysis (Troponin I/T, NT-proBNP).[7][8]
-
Euthanize the mice and harvest the hearts.
-
Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section for histopathological analysis (H&E for general morphology and myocyte damage, Masson's trichrome for fibrosis).[9][10]
-
Clinical Assessment of Cardioprotection
Clinical trials are essential to confirm the preclinical findings in humans. Monitoring for cardiotoxicity is a key component of these trials.[11][12]
Key Methodologies:
-
Cardiac Imaging
-
Electrocardiography (ECG)
-
Cardiac Biomarkers
Protocol 3: Clinical Monitoring for Cardiotoxicity
This protocol describes the methods for monitoring cardiac function in patients receiving this compound, particularly in combination with other potentially cardiotoxic agents.
-
Patient Population: Patients with malignancies for whom this compound treatment is indicated. For cardioprotection studies, patients receiving known cardiotoxic agents like anthracyclines would be enrolled.
-
Assessments:
-
Baseline Assessment (Pre-treatment):
-
Comprehensive medical history with a focus on cardiovascular risk factors.[13]
-
Baseline echocardiogram to measure LVEF, GLS, and diastolic function.[5]
-
Baseline 12-lead ECG to assess for any abnormalities, including QTc interval.[14]
-
Baseline levels of cardiac biomarkers: high-sensitivity Troponin I or T and NT-proBNP.[8][15]
-
-
On-treatment Monitoring:
-
Repeat echocardiograms at regular intervals (e.g., before each cycle or every 3 months) to detect early signs of cardiac dysfunction. A significant change is often defined as a decrease in LVEF of >10 percentage points to a value <50%, or a relative percentage reduction in GLS of >15% from baseline.[5]
-
ECG monitoring to assess for arrhythmias and changes in QTc interval.[12][16]
-
Serial measurement of cardiac biomarkers. An elevation in troponins can be an early indicator of myocardial injury.[17][18]
-
-
Post-treatment Follow-up:
-
Continued monitoring of cardiac function via echocardiography and biomarkers at specified intervals (e.g., 6 and 12 months post-treatment) to assess for late-onset cardiotoxicity.[8]
-
-
Quantitative Data Summary: Clinical Cardiotoxicity Rates
| Treatment | Incidence of Serious Heart Damage (%) | Clinical Trial Phase | Reference |
| This compound | 4 | III (Breast Cancer) | [1] |
| Mitoxantrone | 12 | III (Breast Cancer) | [1] |
| Doxorubicin | 23 | III (Breast Cancer) | [1] |
Signaling Pathways
While the precise molecular mechanism of this compound's cardioprotective effect is still under investigation, its known activity as a potent inhibitor of the FTO (Fat mass and obesity-associated) protein provides a potential avenue for exploration.[2] FTO is an m6A RNA demethylase, and its inhibition can modulate the expression of various genes involved in cellular stress responses and survival pathways.
Hypothesized Cardioprotective Signaling Pathway of this compound
Caption: Hypothesized pathway for this compound's cardioprotective effect via FTO inhibition.
Conclusion
The methodologies described provide a framework for the comprehensive assessment of this compound's cardioprotective effects. A multi-faceted approach, combining in vitro, in vivo, and clinical studies, is crucial for a thorough understanding of its therapeutic potential. The consistent application of these protocols will facilitate the generation of robust and comparable data, ultimately aiding in the clinical development and application of this compound as a safer chemotherapeutic option.
References
- 1. raceoncology.com [raceoncology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Race Oncology expands Zantrene heart-protective research with University of Newcastle [smallcaps.com.au]
- 4. Zantrene Protects Mouse Hearts from Chemotherapy Damage - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 5. Cardio-Oncology Echocardiography Protocol for Anthracyclines, Trastuzumab - American College of Cardiology [acc.org]
- 6. Frontiers | The role of stress echocardiography in identifying cardiotoxicity: an in-depth exploration [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. fortunejournals.com [fortunejournals.com]
- 10. Pathophysiology and preventive strategies of anthracycline-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Baseline cardiovascular risk assessment in cancer patients scheduled to receive cardiotoxic cancer therapies: a position statement and new risk assessment tools from the Cardio-Oncology Study Group of the Heart Failure Association of the European Society of Cardiology in collaboration with the International Cardio-Oncology Society - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of anthracycline-induced cardiotoxicity with electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Biochemical markers for predicting chemotherapy-induced cardiotoxicity: systematic review of the literature and recommendations for use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paper: this compound in Combination with Fludarabine and Clofarabine As Salvage Therapy for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia (AML)- an Open-Label, Phase II, Study [ash.confex.com]
- 17. Biochemical markers for prediction of chemotherapy-induced cardiotoxicity: systematic review of the literature and recommendations for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serum Biomarkers for the Detection of Cardiac Toxicity after Chemotherapy and Radiation Therapy in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bisantrene in Combination with Decitabine for AML Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy with poor prognosis, particularly in older patients and those with relapsed or refractory disease.[1][2] Standard induction chemotherapy regimens are often associated with significant toxicity.[1][2] Hypomethylating agents (HMAs) like decitabine offer a less toxic treatment alternative, but response rates and the development of resistance remain challenges.[1][2] This has spurred research into novel combination therapies to improve efficacy.
Bisantrene is an anthracene derivative and topoisomerase II inhibitor that has demonstrated efficacy in AML with a favorable cardiac safety profile compared to traditional anthracyclines.[1][2] Preclinical studies have shown that this compound, when combined with the DNA methyltransferase inhibitor decitabine, exhibits synergistic anti-leukemic activity. This combination has been shown to enhance cancer cell killing, reduce leukemic burden in preclinical models, and increase survival.[1][3][4] These promising preclinical findings are paving the way for clinical investigation of this combination as a new therapeutic strategy for AML.[1]
This document provides a summary of the available preclinical data, detailed experimental protocols for evaluating the combination of this compound and decitabine, and an overview of the proposed signaling pathways involved in their synergistic interaction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and decitabine in AML models.
Table 1: In Vitro Efficacy of this compound and Combination with Decitabine
| Parameter | Cell Lines | Value | Reference |
| This compound IC50 | Range of human and mouse AML cell lines | 16-563 nM | [1] |
| Synergistic Cytotoxicity | MOLM13, MV4-11, OCI-AML3 | Synergistic | [1] |
| [this compound + Venetoclax + Decitabine] Combination Index (CI) at 50% proliferation inhibition | OCI-AML3 | ~0.2 | [5] |
| MOLM13 | ~0.35 | [5] | |
| MV4-11 | ~0.3 | [5] |
Table 2: In Vivo Efficacy of this compound and Decitabine Combination in AML Mouse Models
| Mouse Model | Treatment Groups | Median Survival (days) | Key Findings | Reference |
| MOLM13-luc Engrafted Mice | Vehicle | 18 | Combination significantly improved survival vs. single agents and control. | [5] |
| Decitabine (0.5 mg/kg for 5 days) | 21 | [5] | ||
| This compound (10 mg/kg) | 23 | [5] | ||
| This compound + Decitabine | 30 | [5] | ||
| PDX-AML16 Engrafted Mice | Vehicle, Single Agents | Not specified | Combination significantly improved survival. Reduced leukemic infiltration to extramedullary sites. | [1] |
| This compound (5 or 10 mg/kg twice weekly) + Decitabine (0.2 mg/kg i.p. 5 days/week) | Significantly improved | [1] |
Signaling Pathways
The synergistic effect of this compound and decitabine in AML is believed to be mediated through the modulation of several key signaling pathways that control cell survival, proliferation, and apoptosis. Based on preclinical findings, the combination impacts the DNA damage response and may also influence pro-survival and stress-related pathways.[5][6]
Caption: Proposed mechanism of synergistic action of this compound and Decitabine in AML.
Note: Inhibition of PI3K/mTOR and Wnt/β-catenin, and activation of SAPK/JNK pathways by the direct combination of this compound and decitabine is inferred from studies on a three-drug combination that also included venetoclax.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and decitabine.
In Vitro Cytotoxicity Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound and to assess the synergistic cytotoxicity of the this compound and decitabine combination.
Materials:
-
AML cell lines (e.g., MOLM13, MV4-11, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound dihydrochloride
-
Decitabine
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™) or MTT reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Drug Preparation: Prepare stock solutions of this compound and decitabine in a suitable solvent (e.g., DMSO or water). Create serial dilutions of each drug.
-
Treatment:
-
Single Agent IC50: Add serial dilutions of this compound to the designated wells.
-
Combination Synergy: Pre-treat cells with a fixed, sub-lethal concentration of decitabine for 24 hours. Then, add serial dilutions of this compound in the presence of decitabine for an additional 48-72 hours.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values using non-linear regression analysis. For synergy analysis, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Caption: Workflow for in vitro cytotoxicity assessment.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol measures the induction of apoptosis in AML cells following treatment with this compound and decitabine.
Materials:
-
AML cell lines
-
This compound and Decitabine
-
Annexin V-FITC Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with this compound, decitabine, or the combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound shows potent anticancer activity in AML models - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 4. cdn-api.markitdigital.com [cdn-api.markitdigital.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Measuring Bisantrene-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key techniques used to measure DNA damage induced by bisantrene, a potent anti-cancer agent. The protocols outlined below are intended to guide researchers in the accurate assessment of this compound's genotoxic effects and its mechanisms of action.
Introduction to this compound and its Mechanism of DNA Damage
This compound is a synthetic anthracene derivative that exhibits significant anti-neoplastic activity. Its primary mechanism of action involves the direct interaction with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells.[1] this compound is known to cause DNA damage through several mechanisms:
-
DNA Intercalation: The planar aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[2][3] This intercalation unwinds and elongates the DNA, disrupting its normal function.[2][3][4]
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of protein-linked DNA double-strand breaks.
-
G-Quadruplex Binding: Recent studies have revealed that this compound can also bind to and stabilize G-quadruplex structures in DNA and RNA, which are implicated in the regulation of oncogenes like MYC.[5]
The following sections detail the experimental protocols to quantify the DNA damage caused by this compound.
Data Presentation: Quantitative Analysis of this compound-DNA Interactions
The following tables summarize key quantitative parameters of this compound's interaction with DNA, as determined by various biophysical techniques.
| Parameter | Value | Method | Reference |
| DNA Unwinding Angle | 14° | Viscometry with covalently closed-circular DNA | [2][4] |
| Increase in DNA Contour Length | 2.8 Å per bound molecule | Viscometry with sonicated rod-like DNA fragments | [2][4] |
| DNA Binding Constant (K) | 7-8 x 10⁷ M⁻¹ | Ethidium displacement method | [2][4] |
| Association Rate Constant (kon) | > 1 x 10⁷ M⁻¹ s⁻¹ | Stopped-flow spectrophotometry | [2][4] |
| This compound Analogue | DNA Unwinding Angle (°) |
| Analogue 1 | 33° |
| Analogue 2 | 25° |
| Analogue 3 | 17° |
| Analogue 4 | 12° |
| Analogue 5 | 8° |
| Analogue 6 | 5° |
| Analogue 7 | 2° |
| Analogue 8 | 0° |
| (Data adapted from a study on eight this compound analogues, demonstrating structure-activity relationships.)[6] |
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks
The comet assay is a sensitive method for detecting single and double-strand DNA breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation:
-
Treat cells with desired concentrations of this compound for a specified duration.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (LMA) at 37°C.
-
Pipette the mixture onto a pre-coated slide and allow it to solidify at 4°C for 10 minutes.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.
-
-
Alkaline Unwinding and Electrophoresis (for single and double-strand breaks):
-
Place slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating three times.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using image analysis software to measure parameters such as % DNA in the tail, tail length, and tail moment.
-
Comet Assay Experimental Workflow
γH2AX Assay for DNA Double-Strand Breaks
The γH2AX assay is a highly specific and sensitive method for the detection and quantification of DNA double-strand breaks (DSBs).
Principle: Following the induction of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. These γH2AX molecules accumulate at the site of the break, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in multi-well plates.
-
Treat cells with various concentrations of this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci per cell indicates a higher level of DSBs.
-
References
- 1. Synthesis, DNA-damaging and cytotoxic properties of novel topoisomerase II-directed this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode and kinetics of DNA binding of the anti-tumour agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. samso.com.au [samso.com.au]
- 6. Interaction of this compound anti-cancer agents with DNA: footprinting, structural requirements for DNA unwinding, kinetics and mechanism of binding and correlation of structural and kinetic parameters with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Bisantrene IC50 Values in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisantrene is a synthetic anthracenyl bishydrazone derivative with potent anti-neoplastic properties. Historically investigated as a DNA intercalating agent with reduced cardiotoxicity compared to anthracyclines, recent research has unveiled a multifaceted mechanism of action. Beyond its ability to intercalate DNA and inhibit topoisomerase II, this compound also functions as a potent inhibitor of the FTO (fat mass and obesity-associated) protein and a stabilizer of G-quadruplex structures, leading to the downregulation of the MYC oncogene.[1][2][3] This polypharmacology makes this compound a compelling candidate for further investigation in oncology.
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using common cell-based assays: MTT, Sulforhodamine B (SRB), and CellTiter-Glo®. Furthermore, it presents a summary of reported this compound IC50 values and visual representations of its key signaling pathways to aid in experimental design and data interpretation.
Data Presentation: this compound IC50 Values
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following table summarizes a selection of reported IC50 values, demonstrating its potency in various cancer types. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as incubation time.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| Breast Cancer | |||
| MCF7 | Breast Adenocarcinoma | Not Specified | 0.13 |
| MCF7/VP16 (drug-resistant) | Breast Adenocarcinoma | Not Specified | 0.07 |
| ZR-75-30 | Breast Adenocarcinoma | Not Specified | 0.12 |
| T-47D | Breast Ductal Carcinoma | Not Specified | 0.11 |
| DU4475 | Breast Ductal Carcinoma | Not Specified | 0.14 |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 0.10 |
| Renal Cancer | |||
| 786-O | Clear Cell Renal Cell Carcinoma | Not Specified | ~0.5 |
| A-498 | Clear Cell Renal Cell Carcinoma | Not Specified | ~0.4 |
| A-704 | Clear Cell Renal Cell Carcinoma | Not Specified | ~0.3 |
| RCC4 EV | Clear Cell Renal Cell Carcinoma | Not Specified | ~0.6 |
| RCC4 VHL | Clear Cell Renal Cell Carcinoma | Not Specified | ~0.4 |
| Leukemia | |||
| MOLM13 | Acute Myeloid Leukemia | Not Specified | Potent Inhibition |
| OCI-AML3 | Acute Myeloid Leukemia | Not Specified | Potent Inhibition |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | Potent Inhibition |
Note: The specific assay and incubation times for some of the above data were not detailed in the source documents. Researchers should consider these as reference values and determine IC50 values under their specific experimental conditions.
Experimental Protocols
The following are detailed protocols for three common colorimetric and luminescent-based assays to determine the IC50 value of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with could be 0.01 to 10 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the binding of the SRB dye to cellular proteins.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader (absorbance at 540 nm)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period with this compound, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plate five times with tap water by gentle immersion and decanting.
-
Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque-walled plates (suitable for luminescence)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
After the desired incubation period with this compound, add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Generation and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining this compound IC50 values.
Signaling Pathways of this compound
This compound exerts its anti-cancer effects through multiple mechanisms of action. The following diagrams illustrate these key pathways.
1. DNA Intercalation and Topoisomerase II Inhibition
Caption: this compound's DNA intercalation and Topo II inhibition.
2. FTO Protein Inhibition
Caption: this compound inhibits the FTO protein.
3. G-Quadruplex Stabilization and MYC Downregulation
Caption: this compound downregulates MYC via G-quadruplexes.
References
Troubleshooting & Optimization
Optimizing Bisantrene dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Bisantrene dosage to minimize off-target effects. The following troubleshooting guides, frequently asked questions, and experimental protocols are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-mechanistic anticancer agent. Its primary modes of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates with DNA, disrupting its configuration and leading to single-strand breaks and DNA-protein crosslinking. This action inhibits DNA replication and RNA synthesis.
-
FTO Enzyme Inhibition: It is a potent and selective inhibitor of the Fat Mass and Obesity-associated (FTO) protein, an m6A mRNA demethylase. By inhibiting FTO, this compound can suppress the self-renewal of leukemia stem/initiating cells.
-
G-quadruplex Binding: Recent studies have shown that this compound binds to and stabilizes G-quadruplex (G4) DNA and RNA structures. This stabilization can downregulate the activity of oncogenes like MYC.
Q2: What are the known off-target effects of this compound?
A2: Common adverse effects are typical of anthracycline chemotherapeutics and include hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth. In clinical trials, the most frequently reported serious adverse events were thrombocytopenia (low blood platelets) and mucositis (mouth ulcers). Transient liver and kidney toxicity have also been observed. A key characteristic of this compound is its significantly lower cardiotoxicity compared to other anthracyclines like doxorubicin.
Q3: What is a typical starting dosage for in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line. As a starting point, a dose-response curve ranging from 0.01 µg/mL to 10 µg/mL has been used to evaluate its effect on leukemic clonogenic cells. For solid tumor cell lines, IC50 values have been observed to range from 73-926 nM. It is crucial to perform a dose-response study for your specific cell line to determine the optimal concentration range.
Q4: Is this compound active against non-dividing cells?
A4: Yes, this compound has demonstrated cytotoxic effects on both dividing and non-dividing cells in vitro, suggesting its potential efficacy against tumors with a low growth fraction.
Q5: How does the activity of this compound compare to doxorubicin?
A5: While both are DNA intercalators, this compound generally exhibits lower cytotoxic potency at equivalent concentrations in vitro compared to doxorubicin. However, this compound has a significantly better safety profile, particularly with respect to cardiotoxicity.
Troubleshooting Guides
Issue: High Level of Off-Target Cytotoxicity in Non-Cancerous Cells
| Potential Cause | Troubleshooting Step |
| Dosage is too high. | Perform a dose-response curve to determine the IC50 for both your target cancer cells and relevant normal cells (e.g., hematopoietic progenitor cells, cardiomyocytes). Aim for a therapeutic window where cancer cell death is maximized and normal cell toxicity is minimized. |
| Incorrect solvent or final solvent concentration. | Ensure the solvent used to dissolve this compound is appropriate and that the final concentration in the culture medium is non-toxic to the cells. Always include a vehicle control in your experiments. |
| Contamination of cell culture. | Regularly test cell lines for mycoplasma and other contaminants. Ensure aseptic techniques are followed. |
| Cell line misidentification. | Authenticate your cell lines using short tandem repeat (STR) profiling. |
Issue: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in cell passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent cell seeding density. | Optimize and standardize the cell seeding density to ensure reproducible results. |
| Variability in drug preparation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Fluctuations in incubator conditions. | Regularly monitor and calibrate incubator temperature, CO2, and humidity levels. |
Issue: Unexpected Cardiotoxicity in Preclinical Models
| Potential Cause | Troubleshooting Step |
| High drug concentration. | Titrate this compound to lower concentrations. Even though it is less cardiotoxic than doxorubicin, high doses can still induce cardiac damage. |
| Model sensitivity. | The chosen in vitro or in vivo model may be particularly sensitive to this class of compounds. Consider using a less sensitive model or cell line for initial screening. |
| Underlying mitochondrial dysfunction in the cell model. | Assess the baseline mitochondrial health of your cardiomyocytes. Use a cell line with robust mitochondrial function. |
Experimental Protocols
Protocol 1: Assessment of Myelosuppression using Colony-Forming Unit (CFU) Assay
This protocol is adapted from methods used to assess the hematotoxicity of xenobiotics.
Objective: To determine the dose-dependent inhibitory effect of this compound on hematopoietic progenitor cells.
Materials:
-
Human or mouse bone marrow mononuclear cells (BMSCs)
-
MethoCult™ medium (or similar methylcellulose-based medium)
-
This compound stock solution
-
Iscove's MDM with 2% FBS
-
Sterile culture dishes (35 mm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare a single-cell suspension of BMSCs.
-
Prepare serial dilutions of this compound in Iscove's MDM. A suggested range is 0.01 µg/mL to 10 µg/mL. Include a vehicle control.
-
Add 1 x 10^5 BMSCs to each tube containing the different concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
Wash the cells twice with Iscove's MDM to remove the drug.
-
Resuspend the cell pellet in MethoCult™ medium.
-
Plate 1 mL of the cell suspension into duplicate 35 mm culture dishes.
-
Incubate for 14 days in a humidified incubator.
-
Count the number of colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in colony formation compared to the vehicle control.
Protocol 2: General Protocol for Assessing Cardiotoxicity in Cardiomyocytes
This is a general protocol that can be adapted for this compound.
Objective: To evaluate the dose-dependent cardiotoxicity of this compound using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
hiPSC-CMs
-
Appropriate culture medium for hiPSC-CMs
-
This compound stock solution
-
Cell viability assay (e.g., CellTiter-Glo®, PrestoBlue™)
-
Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA-based assay)
-
Mitochondrial membrane potential dye (e.g., TMRE or JC-1)
-
Cardiac troponin T or I ELISA kit
Procedure:
-
Plate hiPSC-CMs in 96-well plates at an appropriate density and allow them to form a spontaneously beating syncytium.
-
Prepare a range of this compound concentrations in the culture medium. A starting range of 0.1 µM to 10 µM is suggested, with a vehicle control.
-
Replace the medium in the wells with the medium containing the different this compound concentrations.
-
Cell Viability: After 24, 48, and 72 hours of incubation, assess cell viability using a chosen assay according to the manufacturer's instructions.
-
ROS Production: At selected time points (e.g., 6, 12, 24 hours), measure intracellular ROS levels using a fluorescent probe like DCFDA.
-
Mitochondrial Membrane Potential: At similar time points, assess mitochondrial health by measuring the mitochondrial membrane potential using a potentiometric dye like TMRE or JC-1.
-
Cardiac Troponin Release: Collect the culture supernatant at 24, 48, and 72 hours to measure the release of cardiac troponins using an ELISA kit as a marker of cardiomyocyte damage.
Protocol 3: Assessment of Genotoxicity using the Comet Assay
This is a general protocol to assess DNA damage.
Objective: To determine the dose-dependent genotoxic potential of this compound.
Materials:
-
Target cells (e.g., peripheral blood mononuclear cells, or a relevant cell line)
-
This compound stock solution
-
CometAssay® kit (or individual reagents: low melting point agarose, lysis solution, alkaline unwinding solution, electrophoresis buffer, SYBR® Green)
-
Microscope slides
-
Electrophoresis chamber
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with a range of this compound concentrations for a defined period (e.g., 2-4 hours). Include a positive control (e.g., etoposide) and a vehicle control.
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a microscope slide and allow it to solidify.
-
Lyse the cells by immersing the slides in lysis solution.
-
Denature the DNA by placing the slides in an alkaline unwinding solution.
-
Perform electrophoresis under alkaline conditions.
-
Neutralize the slides and stain the DNA with a fluorescent dye like SYBR® Green.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using appropriate software.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on Hematopoietic Progenitor Cells
| Cell Type | IC50 (µg/mL) | Description |
| Normal CFU-GM | 0.5 | 50% inhibition of normal granulocyte-macrophage colony-forming units. |
| Leukemic Clonogenic Cells | 1.0 | 50% inhibition of blast colony growth in acute non-lymphoid leukemia samples. |
Table 2: Clinical Dosages and Observed Toxicities of this compound
| Indication | Dosage Regimen | Dose-Limiting Toxicity / Common Adverse Events | Reference |
| Advanced Solid Tumors (Phase I) | 200 mg/m² weekly for 3 weeks | Leukopenia | |
| Relapsed/Refractory AML (Phase II) | 250 mg/m² daily for 7 days | Thrombocytopenia, Mucositis | |
| Advanced Breast Cancer (Phase III) | 320 mg/m² every 3 weeks | Leukopenia |
Table 3: Comparative Cardiotoxicity of this compound and Doxorubicin in a Phase III Breast Cancer Trial
| Parameter | This compound (320 mg/m²) | Doxorubicin (60 mg/m²) |
| Incidence of Congestive Heart Failure | 0% | 9% |
| Decrease in Left Ventricular Ejection Fraction | 5% | 20% |
| Data from a randomized trial in advanced breast cancer. |
Visualizations
Technical Support Center: Mitigating Bisantrene Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Bisantrene resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the primary mechanisms of resistance?
A1: The most well-documented mechanism of resistance to this compound is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[1][2] P-gp functions as a drug efflux pump, actively removing this compound from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[1][3] While P-gp is a primary factor, other general mechanisms of drug resistance, such as alterations in drug targets or enhanced DNA repair pathways, could also contribute.[3]
Q2: What are the novel mechanisms of action of this compound that can be leveraged to overcome resistance?
A2: Recent research has identified two key mechanisms of this compound that can play a role in overcoming drug resistance:
-
FTO Inhibition: this compound is a potent inhibitor of the Fat mass and obesity-associated (FTO) protein, an m6A RNA demethylase.[4][5][6] The dysregulation of the m6A RNA pathway is implicated as a driver in various cancers, and inhibiting FTO has been shown to suppress drug resistance.[4][7]
-
G-Quadruplex Stabilization: this compound can bind to and stabilize G-quadruplex (G4) structures in both DNA and RNA.[8][9] This stabilization can downregulate the expression of key oncogenes, such as MYC, and inhibit enzymes like telomerase, which are involved in cancer cell proliferation and survival.[8] This mode of action is distinct from traditional DNA intercalators and offers a pathway to circumvent resistance.[9]
Q3: How can I experimentally confirm if my cell line's resistance to this compound is mediated by P-glycoprotein (ABCB1)?
A3: You can assess the involvement of P-gp through a combination of expression and functional assays:
-
Gene Expression Analysis (qRT-PCR): Quantify the mRNA levels of the ABCB1 gene in your resistant cell line compared to a sensitive parental line. A significant increase in ABCB1 mRNA suggests transcriptional upregulation.
-
Protein Expression Analysis (Western Blot): Determine the protein levels of P-gp in your resistant and sensitive cell lines. Increased P-gp protein expression is a strong indicator of this resistance mechanism.
-
Functional Assay (Rhodamine 123 Efflux Assay): This assay directly measures the activity of the P-gp pump. P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. In P-gp overexpressing cells, you will observe lower intracellular fluorescence. This efflux can be inhibited by known P-gp inhibitors like verapamil, leading to increased fluorescence.[2]
Troubleshooting Guides
Problem: Unexpectedly high IC50 value for this compound in my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Pre-existing or acquired P-glycoprotein (ABCB1) expression. | 1. Perform a qRT-PCR and Western blot to check for ABCB1 gene and P-glycoprotein expression, respectively. 2. Conduct a Rhodamine 123 efflux assay to assess P-gp functional activity. 3. If P-gp is active, consider co-treatment with a P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if sensitivity to this compound is restored.[2] |
| Cell line has inherent resistance through other mechanisms. | 1. Investigate other potential resistance pathways, such as alterations in topoisomerase II or DNA repair pathways. 2. Consider leveraging this compound's other mechanisms of action. For example, assess the FTO expression or the presence of G-quadruplex forming sequences in the promoters of key oncogenes in your cell line. |
| Experimental artifact. | 1. Verify the concentration and purity of your this compound stock solution. 2. Ensure the accuracy of your cell seeding density and the health of your cell line. 3. Review your cytotoxicity assay protocol (e.g., MTT assay) for any deviations. |
Problem: Inconsistent results in combination therapy experiments with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentrations or ratios. | 1. Perform dose-response curves for each drug individually to determine their IC50 values in your cell line. 2. Use the Chou-Talalay method to systematically evaluate different concentration ratios of the drugs to identify synergistic, additive, or antagonistic interactions.[10][11] |
| Incorrect timing of drug administration. | 1. Consider the mechanism of action of both drugs. Some combinations may be more effective with sequential administration rather than simultaneous co-treatment. 2. Run a time-course experiment to determine the optimal incubation time for the drug combination. |
| Cell line-specific responses. | The synergistic effect of a drug combination can be highly cell-type dependent. Confirm your findings in a second, relevant cell line if possible. |
Quantitative Data Summary
Table 1: Clinical Trial Data for this compound in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)
| Trial Phase | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Reference |
| Phase 2 | This compound Monotherapy | 10 | 40% | [12] |
| Phase 1b/2 | This compound + Clofarabine + Fludarabine | 15 (evaluable) | 40% | [9] |
Table 2: In Vitro Synergistic Cytotoxicity of this compound Combinations in AML Cell Lines
| Cell Line | Combination | Observation | Reference |
| OCI-AML3, MOLM13, MV4-11 | This compound + Venetoclax + Panobinostat | Strong synergistic cytotoxicity | [6] |
| OCI-AML3, MOLM13, MV4-11 | This compound + Venetoclax + Decitabine | Strong synergistic cytotoxicity | [6] |
| OCI-AML3, MOLM13, MV4-11 | This compound + Venetoclax + Olaparib | Strong synergistic cytotoxicity | [6] |
| Triple Negative Breast Cancer Cells | This compound + Doxorubicin | Improved anticancer efficacy compared to doxorubicin alone | [4] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from standard methodologies.[1][3][6]
Materials:
-
This compound and other test compounds
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and any other test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals. The plate can be left overnight at 37°C for complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for P-glycoprotein (ABCB1) Expression
This protocol is based on standard Western blotting procedures.[13][14]
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (ABCB1)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Rhodamine 123 Efflux Assay for P-glycoprotein Function
This protocol is adapted from established methods for assessing P-gp function.[2][15][16]
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., Verapamil)
-
Culture medium (serum-free for incubation)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them at a concentration of 5 x 10^5 cells/mL in serum-free medium.
-
Prepare experimental tubes:
-
Cells + Rhodamine 123
-
Cells + Rhodamine 123 + Verapamil
-
-
Add Rhodamine 123 to the tubes at a final concentration of 0.2 µg/mL.
-
Add Verapamil (or another inhibitor) to the appropriate tubes at a concentration known to inhibit P-gp (e.g., 10-40 µM).
-
Incubate the cells in the dark for 30-60 minutes at 37°C to allow for dye accumulation.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed, serum-free medium and incubate for an additional 1-2 hours at 37°C to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., in the FITC channel).
-
Compare the fluorescence intensity between the sensitive and resistant cells, and observe the effect of the P-gp inhibitor on the resistant cells. Increased fluorescence in the presence of the inhibitor indicates active P-gp-mediated efflux.
Chou-Talalay Method for Synergy Quantification
The Chou-Talalay method is a quantitative approach to analyze the effects of drug combinations.[10][11]
Principle: This method is based on the median-effect equation, which linearizes the dose-effect relationship. It allows for the calculation of a Combination Index (CI), which provides a quantitative measure of the interaction between two or more drugs.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Experimental Design:
-
Determine the IC50 for each drug individually.
-
Select a range of concentrations for each drug, both above and below their respective IC50 values.
-
Design a matrix of drug combinations, often at a constant ratio of their IC50s (e.g., 0.5x IC50 of Drug A + 0.5x IC50 of Drug B, 1x IC50 of Drug A + 1x IC50 of Drug B, etc.).
-
Perform a cytotoxicity assay (e.g., MTT) for each drug alone and for each combination.
Data Analysis:
-
Use software like CompuSyn or CalcuSyn to analyze the data.
-
The software will generate a Combination Index (CI) value for different effect levels (e.g., CI at 50%, 75%, and 90% cell kill).
-
The results are often visualized in a Fa-CI plot (fraction affected vs. CI) or an isobologram.
Visualizations
Caption: P-glycoprotein (ABCB1) mediated efflux of this compound from a cancer cell.
Caption: this compound inhibits the FTO protein, leading to altered gene expression.
Caption: this compound stabilizes G-quadruplex structures to inhibit oncogene transcription.
Caption: Workflow for investigating and mitigating this compound resistance.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. raceoncology.com [raceoncology.com]
- 8. Race Oncology Identifies Breakthrough Anticancer Mechanism for this compound (RCDS1) [smallcaps.com.au]
- 9. samso.com.au [samso.com.au]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Expression and activity of multidrug resistance proteins in mature endothelial cells and their precursors: A challenging correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
Improving the bioavailability of Bisantrene formulations
Welcome to the Technical Support Center for Improving the Bioavailability of Bisantrene Formulations.
This resource is designed for researchers, scientists, and drug development professionals actively engaged in the formulation and experimental evaluation of this compound. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the formulation and handling of this compound.
| Question | Answer |
| My this compound solution appears to precipitate upon preparation or during the experiment. What could be the cause and how can I prevent this? | This compound is known to have poor aqueous solubility, particularly at physiological pH. Precipitation can be a significant issue. Historically, it was noted that this compound (1 mg/ml) in 5% dextrose readily precipitated.[] To mitigate this: • pH Control: Maintain a lower pH (e.g., in a dextrose solution) for as long as possible before administration or use in an experiment. This compound's stability is markedly reduced at alkaline pH.[] • Formulation Strategy: Consider encapsulating this compound in a nanoparticle or liposomal formulation to improve its solubility and stability in aqueous solutions. • Solvent Selection: While simple admixture with lipophilic solvents has not been shown to prevent precipitation in plasma, the choice of solvents during the formulation process is critical.[] |
| I'm observing high variability in the efficacy of my this compound formulation in vitro/in vivo. What could be the contributing factors? | Inconsistent outcomes with historical this compound formulations have been attributed to the presence of light-sensitive isomers. The (E,E)-bisantrene isomer is the most active anticancer component, and exposure to light can cause interconversion between isomers, leading to variable dosing and potentially reduced efficacy.[2] • Light Protection: Protect all this compound solutions and formulations from light during preparation, storage, and administration. • Isomer Purity: If possible, use a purified, stable formulation of the (E,E)-bisantrene isomer to ensure consistent results. Race Oncology has developed such a formulation.[2] |
| What are the common challenges with developing a liposomal formulation for a hydrophobic drug like this compound? | Common challenges include: • Low Encapsulation Efficiency: Hydrophobic drugs partition into the lipid bilayer, and achieving high, reproducible loading can be difficult.[3] • Drug Leakage: The encapsulated drug may leak from the liposomes during storage or in vivo, reducing the therapeutic benefit.[3] • Stability Issues: Liposomes can be prone to aggregation, fusion, or lipid oxidation over time, affecting their size, morphology, and drug-retention properties.[3] |
| My nanoparticle formulation of this compound is showing signs of instability (e.g., aggregation, sedimentation). What can I do? | Nanoparticle stability is a critical quality attribute. Instability can arise from: • Surface Charge: Insufficient surface charge (zeta potential) can lead to aggregation. The choice of stabilizers and surfactants is crucial. • Storage Conditions: Temperature and the storage medium can significantly impact stability. Lyophilization is often used to improve long-term stability. • Physical Stress: Mechanical stress during processing (e.g., sonication, homogenization) can affect particle integrity. |
| I am having trouble quantifying this compound in plasma samples using HPLC. What are some common troubleshooting steps? | HPLC analysis can be affected by several factors: • Poor Peak Shape (Tailing or Fronting): This can be due to column degradation, mismatched solvent strength between the sample and mobile phase, or interactions with active sites on the column. • Retention Time Drift: Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues can cause retention times to shift. • Baseline Noise or Drift: This may be caused by contaminated solvents, detector issues, or air bubbles in the system. For a comprehensive troubleshooting guide, refer to the experimental protocols section. |
Data Presentation: Pharmacokinetics of this compound Formulations
Improving the bioavailability of this compound through advanced formulations is a key area of research. While direct comparative pharmacokinetic data for different this compound formulations is limited in publicly available literature, we can summarize the known parameters of the historical formulation and use data from other anthracycline-like drugs to illustrate the potential benefits of liposomal encapsulation.
Table 1: Pharmacokinetic Parameters of Historical this compound Formulation in Humans
| Parameter | Value | Species | Reference |
| Terminal Half-Life (t½) | ~25-26 hours | Human | [4][5] |
| Plasma Clearance | ~42.6 L/h/m² | Human | [4] |
| Volume of Distribution (Vdss) | ~627 L/m² | Human | [4] |
| Urinary Excretion (48h) | ~3.6% of administered dose | Human | [4] |
Note: These values are for the historical, unencapsulated formulation of this compound administered intravenously.
Table 2: Illustrative Example of Improved Pharmacokinetics with Liposomal Formulation (Doxorubicin)
To demonstrate the potential impact of liposomal formulation on bioavailability, data for doxorubicin, another anticancer agent, is presented below. Similar improvements would be the goal for novel this compound formulations.
| Parameter | Free Doxorubicin | Liposomal Doxorubicin | Fold Change | Reference |
| Peak Plasma Concentration (Cmax) | 1.7 µg/mL | 20.9 µg/mL | ~12.3x | [6] |
| Area Under the Curve (AUC) | 1.95 µg·h/mL | 81.4 µg·h/mL | ~41.7x | [6] |
| Terminal Half-Life (t½) | 17.3 hours | 69.3 hours | ~4.0x | [6] |
| Volume of Distribution (Vdss) | ~23-fold higher for free drug | Significantly lower | ~23x reduction | [6] |
Note: This data is for doxorubicin in rats and serves as an example of how liposomal encapsulation can significantly alter pharmacokinetic parameters, leading to increased drug exposure and prolonged circulation time. Race Oncology is currently conducting a Phase 1 clinical trial to evaluate the pharmacokinetics of their novel RC220 this compound formulation.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and analysis of this compound.
Liposomal Formulation of this compound (Thin-Film Hydration Method)
This protocol is adapted for a hydrophobic drug like this compound.
Materials:
-
This compound (E,E-isomer recommended for consistency)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DSPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio would be 1:10:5 (this compound:DSPC:Cholesterol), but this may require optimization.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (for DSPC, >55°C).
-
Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and continuing to rotate the flask in the water bath (still above the lipid transition temperature) for about 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the liposome suspension. A bath sonicator is gentler, while a probe sonicator is more powerful but can lead to lipid degradation if not carefully controlled. Sonicate in short bursts on ice to prevent overheating.
-
-
Extrusion:
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done at a temperature above the lipid transition temperature. Pass the suspension through the extruder 10-20 times.
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the total this compound concentration using HPLC. Compare this to the initial amount of this compound used.
-
Nanoparticle Formulation of this compound (Nanoprecipitation Method)
This protocol is a general method for forming polymeric nanoparticles encapsulating a hydrophobic drug.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., acetone or acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve this compound and PLGA in the organic solvent.
-
-
Nanoprecipitation:
-
Under moderate magnetic stirring, inject the organic phase into the aqueous stabilizer solution. The rapid solvent diffusion will cause the polymer and drug to precipitate into nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours in a fume hood to allow the organic solvent to evaporate.
-
-
Purification and Concentration:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant containing the unencapsulated drug and excess stabilizer.
-
Resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried), often with a cryoprotectant.
-
-
Characterization:
-
Determine particle size and zeta potential by DLS.
-
Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable organic solvent and quantifying the this compound content by HPLC.
-
Quantification of this compound in Plasma by HPLC-UV
This is a general validated method that can be adapted.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Internal standard (e.g., a structurally similar but chromatographically resolved compound)
-
Plasma samples
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid.
-
The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio will need to be optimized to achieve good separation, but a starting point could be 70:30 (Buffer:Acetonitrile).
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: this compound has an absorbance maximum that should be determined experimentally, but a starting point could be in the range of 254 nm or a wavelength specific to its chromophore.
-
Column Temperature: 30°C.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma and processing them as described above.
-
Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration.
-
Quantify the this compound concentration in the unknown samples using this calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's multi-modal mechanism of action.
Caption: Experimental workflow for liposomal encapsulation of this compound.
Caption: Workflow for quantifying this compound in plasma via HPLC.
References
- 2. conquerscientific.com [conquerscientific.com]
- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the pharmacokinetics of this compound (NSC-337766) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of 9, 10-anthracenedicarboxaldehyde-bis [(4,5-dihydro-1 H-imidazol-2-yl)hydrazone]dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of free doxorubicin and doxorubicin entrapped in cardiolipin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raceoncology.com [raceoncology.com]
- 8. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
Technical Support Center: Optimization of HPLC Methods for Bisantrene Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Bisantrene and its metabolites. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and its metabolites in a question-and-answer format.
Question: Why am I seeing poor peak shapes (tailing or fronting) for my this compound or metabolite peaks?
Answer:
Poor peak shape is a common issue in HPLC analysis. Here are the potential causes and solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the basic amine groups in this compound and active silanol groups on the silica-based column packing. Overloading the column with the sample can also cause tailing.
-
Solution:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to block the active silanol sites.
-
pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to keep the amine groups on this compound protonated, which can improve peak shape.
-
Column Choice: Use a column with end-capping or a modern base-deactivated stationary phase designed for the analysis of basic compounds.
-
Sample Concentration: Reduce the concentration of the sample being injected.
-
-
-
Peak Fronting:
-
Cause: This is often a result of column overload or a sample solvent that is stronger than the mobile phase.
-
Solution:
-
Dilute the Sample: Decrease the concentration of your sample.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or a weaker solvent.
-
-
Question: I am not getting good separation between the parent this compound peak and its polar metabolites. What should I do?
Answer:
Achieving adequate resolution between a parent drug and its more polar metabolites is a key challenge. Consider the following optimization strategies:
-
Switch to Gradient Elution: Isocratic elution may not provide sufficient resolving power. A gradient elution, starting with a higher percentage of the aqueous mobile phase and gradually increasing the organic phase, will help to separate the polar metabolites from the more retained parent drug.[1][2][3][4][5]
-
Optimize the Gradient Profile:
-
Shallow Gradient: A slower, more shallow gradient will increase the separation between closely eluting peaks.
-
Initial Hold: An initial isocratic hold at a low organic phase concentration can help to focus the analytes at the head of the column before starting the gradient, leading to sharper peaks.
-
-
Adjust Mobile Phase pH: The ionization state of this compound and its metabolites can affect their retention. Experiment with slight adjustments to the mobile phase pH to alter the selectivity.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to different solvent properties.
Question: My baseline is noisy and/or drifting. How can I fix this?
Answer:
A stable baseline is crucial for accurate quantification. Here are common causes and solutions for baseline issues:[6][7]
-
Noisy Baseline:
-
Cause: Air bubbles in the pump or detector, contaminated mobile phase, or a failing detector lamp.[7]
-
Solution:
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[7]
-
Prime the Pump: Purge the pump to remove any trapped air bubbles.
-
Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents and reagents.[7]
-
Check Detector Lamp: If the lamp has been in use for a long time, it may need replacement.
-
-
-
Drifting Baseline:
-
Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[7]
-
Solution:
-
Sufficient Equilibration: When using a gradient, ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.
-
Stable Temperature: Use a column oven to maintain a constant temperature.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily, especially if it contains volatile components or buffers.[7]
-
-
Question: I am experiencing carryover from one injection to the next, what is the cause and how can I prevent it?
Answer:
Carryover can lead to inaccurate quantification of subsequent samples.
-
Cause: Adsorption of this compound to active sites in the injector, tubing, or column. Insufficient needle wash.
-
Solution:
-
Optimize Needle Wash: Use a strong solvent in the autosampler wash solution that can effectively solubilize this compound. A mixture of organic solvent and a small amount of acid may be effective.
-
Injector Cleaning: If carryover persists, clean the injector components according to the manufacturer's instructions.
-
Blank Injections: Run blank injections (injecting mobile phase or a clean solvent) after high-concentration samples to wash the system.
-
Frequently Asked Questions (FAQs)
What type of HPLC column is best suited for this compound and metabolite analysis?
A reversed-phase (RP) C18 column is a good starting point for the analysis of this compound and its metabolites. Look for a column with high carbon load and end-capping to minimize peak tailing for the basic this compound molecule. For separating the more polar metabolites, a column with aqueous stability (e.g., an AQ-C18) might offer better retention and selectivity.
Should I use isocratic or gradient elution?
For separating this compound from its more polar metabolites, gradient elution is highly recommended.[1][2][3][4][5] An isocratic method may be suitable for quantifying only the parent drug but will likely result in poor resolution of the metabolites, which will elute very early, and long retention times for the parent drug.[2][4]
What is a good starting mobile phase composition?
A common mobile phase for the analysis of basic drugs on a C18 column consists of:
-
Mobile Phase A: Water with an acidic modifier to control pH, such as 0.1% formic acid or a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate adjusted to pH 3.0).
-
Mobile Phase B: Acetonitrile or methanol.
A good starting gradient could be 5-10% B held for 1-2 minutes, then ramping to 90-95% B over 10-15 minutes.
What detection wavelength should I use for this compound?
This compound is an anthracene derivative and has strong UV absorbance. While a specific wavelength should be determined by examining the UV spectrum of a standard, a wavelength in the range of 254 nm to 280 nm is likely to provide good sensitivity. A photodiode array (PDA) detector is useful for method development as it allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation of peaks.
How should I prepare plasma samples for analysis?
Due to the high protein content of plasma, a sample preparation step is essential to prevent column clogging and interference.[8] Common methods include:
-
Protein Precipitation (PPT): This is a simple and fast method. Add a 3:1 ratio of cold acetonitrile to your plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected.
-
Solid-Phase Extraction (SPE): This method provides a cleaner sample extract. A C18 SPE cartridge can be used to retain this compound and its metabolites while salts and other highly polar interferences are washed away.[8] The analytes are then eluted with an organic solvent.
How can I confirm the identity of the metabolite peaks in my chromatogram?
The most definitive way to identify metabolite peaks is to use a mass spectrometer (MS) coupled to the HPLC (LC-MS). The mass spectrometer can provide the mass-to-charge ratio (m/z) of the eluting compounds, which can be used to confirm the identity of known metabolites or propose structures for unknown ones.
Quantitative Data Summary
The following tables present example data for a proposed HPLC method for the analysis of this compound and two of its putative polar metabolites. Note: This data is illustrative and should be confirmed experimentally.
Table 1: Example Chromatographic Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 260 nm |
Table 2: Example Performance Data
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) | LOD (ng/mL) | LOQ (ng/mL) |
| Metabolite 1 (Polar) | 4.2 | 1.2 | - | 2.5 | 7.5 |
| Metabolite 2 (Polar) | 5.8 | 1.1 | 3.5 | 2.0 | 6.0 |
| This compound | 12.5 | 1.3 | >10 | 1.0 | 3.0 |
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or DMSO.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 5 ng/mL to 1000 ng/mL).
2. Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (if used).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 10 µL into the HPLC system.
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Decision tree for troubleshooting peak resolution.
Caption: this compound's multi-faceted anticancer mechanisms.
References
- 1. raceoncology.com [raceoncology.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In vivo and in vitro metabolism of the new anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved high-performance liquid chromatography of the new antineoplastic agents this compound and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Bisantrene Efficacy in Drug-Resistant Cancer Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the efficacy of Bisantrene in drug-resistant cancer models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound exhibits a dual mechanism of action, making it a promising agent against drug-resistant cancers. Firstly, it acts as a DNA intercalating agent, disrupting the configuration of DNA. This leads to DNA single-strand breaks, DNA-protein crosslinking, and the inhibition of DNA replication[1]. Secondly, this compound is a potent and selective inhibitor of the Fat Mass and Obesity-associated protein (FTO), an m6A mRNA demethylase. By occupying FTO's catalytic pocket, this compound modulates RNA methylation, which can suppress cancer stem cell maintenance and immune evasion[1][2][3].
Q2: How does this compound's cardiotoxicity profile compare to other anthracyclines like doxorubicin?
A2: this compound was developed as a less cardiotoxic alternative to traditional anthracyclines. Clinical data has shown that this compound treatment results in a significantly lower incidence of cardiotoxicity compared to doxorubicin[4]. This favorable safety profile makes it a valuable candidate for combination therapies, especially in heavily pre-treated patients.
Q3: What is the rationale for using this compound in combination with other chemotherapeutic agents?
A3: Combining this compound with other anti-cancer drugs can lead to synergistic effects, enhancing tumor cell killing and potentially overcoming drug resistance. Preclinical and clinical studies have shown promising results when combining this compound with agents like venetoclax, decitabine, and cytarabine analogs (fludarabine and clofarabine) in acute myeloid leukemia (AML) models. In breast cancer models, this compound has shown improved efficacy when combined with doxorubicin[4].
Q4: Are there known molecular markers that predict sensitivity or resistance to this compound?
A4: While research is ongoing, the expression level of the FTO protein is emerging as a potential biomarker. Higher levels of FTO in some cancers, such as AML, may indicate increased sensitivity to this compound due to its FTO-inhibiting activity[3]. Additionally, preclinical data suggests that this compound may be effective in cancers that have developed resistance to other drugs via overexpression of multidrug resistance proteins like MRP1 and MRP6.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS)
Problem: Higher than expected IC50 values or apparent low efficacy of this compound in a cancer cell line believed to be sensitive.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration Range | Ensure the concentration range of this compound used is appropriate for the cell line. Refer to the provided IC50 data tables for guidance on expected ranges. |
| Incorrect Seeding Density | Optimize cell seeding density. High cell density can lead to contact inhibition and reduced drug sensitivity. Low density may result in poor cell health. |
| Cell Line Misidentification or Contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination, which can alter cellular responses. |
| Issues with Drug Solubility | This compound has known solubility challenges. Ensure it is properly dissolved according to the manufacturer's instructions, often in DMSO. Insoluble drug will lead to inaccurate concentrations. |
| Assay Interference | This compound's chemical properties could potentially interfere with the readout of viability assays. Consider using an alternative assay that measures a different aspect of cell health (e.g., ATP content vs. metabolic activity). |
Apoptosis Assays (Annexin V/PI, DNA Laddering)
Problem: Inconsistent or weak induction of apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Time Point | The peak of apoptosis can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection after this compound treatment. |
| Low Drug Concentration | The concentration of this compound may be insufficient to induce a strong apoptotic response. Titrate the drug concentration to find the optimal dose for your cell line. |
| Cellular Resistance Mechanisms | The cancer cell line may have intrinsic or acquired resistance to apoptosis (e.g., high levels of anti-apoptotic proteins like Bcl-2). Consider combining this compound with a Bcl-2 inhibitor like venetoclax. |
| Technical Issues with DNA Laddering Assay | This compound's DNA intercalating properties might interfere with DNA extraction. Ensure complete cell lysis and protein digestion. Use a DNA purification method optimized for fragmented DNA. |
| Incorrect Gating in Flow Cytometry (Annexin V/PI) | Ensure proper compensation and gating for your flow cytometry experiment. Use unstained and single-stained controls to set up your gates accurately. |
Synergy Analysis (Chou-Talalay Method)
Problem: Difficulty in achieving clear synergistic effects when combining this compound with another drug.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Ratio | The synergistic effect of a drug combination is often dependent on the ratio of the two drugs. Test a matrix of concentrations for both drugs to identify the optimal synergistic ratio. |
| Inappropriate Experimental Design | Ensure your experimental design is suitable for Chou-Talalay analysis. This typically involves keeping the ratio of the two drugs constant across a range of dilutions. |
| Data Analysis Errors | Use appropriate software (e.g., CompuSyn) for calculating the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
| Antagonistic Interaction | The two drugs may have an antagonistic relationship in the chosen cell line. Review the mechanisms of action of both drugs to ensure they are not counteracting each other. |
Data Presentation
Table 1: Single-Agent Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| MOLM13 | FLT3-ITD positive | 16 - 563 |
| MV4-11 | FLT3-ITD positive | Data not specified |
| OCI-AML3 | NPM1 mutated | Data not specified |
Table 2: Efficacy of this compound in Doxorubicin-Resistant Breast Cancer Cell Lines
| Cell Line | Resistance Profile | Relative Sensitivity (this compound vs. Doxorubicin) |
| MCF7/VP16 | Etoposide-resistant, overexpresses MRP1 and MRP6 | More sensitive to this compound |
Note: Specific IC50 values were not provided in the search results, but the qualitative finding of enhanced sensitivity was noted.
Table 3: Clinical Trial Results of this compound in Relapsed/Refractory AML
| Trial Identifier | Treatment Regimen | Patient Population | Overall Response Rate |
| NCT03820908 | This compound monotherapy | Heavily pre-treated R/R AML | 40% |
| Phase I/II (Sheba Medical Center) | This compound + Fludarabine + Clofarabine | Heavily pre-treated R/R AML | 40% |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Drug Treatment: Treat cells with various concentrations of this compound and/or combination drugs for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the medium and wash once with PBS. Trypsinize the cells and collect them in a microcentrifuge tube.
-
For suspension cells, directly collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
DNA Laddering Assay for Apoptosis
Objective: To qualitatively assess apoptosis by detecting the characteristic ladder pattern of fragmented DNA.
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^6 cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in 0.5 mL of lysis buffer and incubate on ice for 30 minutes.
-
Removal of Cellular Debris: Centrifuge at 13,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new tube.
-
RNA and Protein Digestion:
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.
-
-
DNA Extraction:
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA with 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
DNA Resuspension: Resuspend the DNA pellet in 20-50 µL of TE buffer.
-
Agarose Gel Electrophoresis:
-
Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA under UV light. A ladder-like pattern of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.
-
Visualizations
Caption: Dual mechanisms of action of this compound.
Caption: Workflow for assessing drug synergy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 4. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Bisantrene-Associated Phlebitis in Preclinical Research
For researchers, scientists, and drug development professionals utilizing bisantrene in preclinical studies, managing infusion-site reactions is a critical aspect of successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of this compound-associated phlebitis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phlebitis associated with this compound administration in preclinical models?
A1: The primary cause of phlebitis associated with this compound is its low solubility at physiological pH, which leads to intravascular precipitation of the drug.[1] This precipitation can cause mechanical irritation to the vein wall, leading to inflammation, congestion, and thrombus formation.[1]
Q2: What are the typical signs of this compound-induced phlebitis in animal models?
A2: In preclinical models, such as rabbits, signs of this compound-induced phlebitis can include congestion of the vein with blood, clotting, and the presence of precipitated drug within the vein.[1] Histopathological examination may reveal inflammatory cell infiltration, edema, and epidermal degeneration.
Q3: Are there any established methods for reducing this compound-associated phlebitis in preclinical studies?
A3: While specific preclinical studies detailing methods to reduce this compound-induced phlebitis are limited, general strategies for mitigating chemotherapy-induced phlebitis for other agents can be adapted and tested. These include optimizing the drug formulation and adjusting administration protocols. A preclinical study in calves demonstrated that a lower dose of this compound resulted in no local tissue damage, suggesting that dose reduction could be a mitigating factor.[2]
Q4: Can co-administration of other agents help reduce this compound-induced phlebitis?
A4: There is no direct preclinical evidence for the co-administration of agents to specifically reduce this compound-induced phlebitis. However, studies with other chemotherapeutic agents like vinorelbine and doxorubicin have shown that co-administration with corticosteroids, such as dexamethasone, can significantly decrease the incidence and severity of phlebitis.[3] This is a promising avenue for investigation with this compound.
Troubleshooting Guide: this compound-Associated Phlebitis
This guide provides a structured approach to troubleshooting and potentially reducing the incidence of phlebitis in your preclinical experiments involving this compound.
| Issue | Potential Cause | Troubleshooting/Suggested Action |
| Observation of vein congestion and clotting post-infusion. | Intravascular precipitation of this compound due to low solubility at physiological pH.[1] | - Dilute the this compound solution: Increasing the dilution of the drug may help prevent precipitation. Studies with other agents like vinorelbine have shown dilution to be effective in reducing phlebitis.[4] - Increase the infusion rate: A faster infusion rate might reduce the contact time of the concentrated drug with the vein wall, potentially decreasing irritation. This has been shown to be effective for vinorelbine.[4] - Consider a different vehicle/formulation: Investigate alternative, biocompatible solubilizing agents for this compound to improve its stability at physiological pH. |
| Severe tissue damage at the infusion site. | High local concentration of precipitated this compound.[2] | - Reduce the administered dose: A study in calves showed that a lower dose of this compound did not cause local tissue damage.[2] Titrate to the lowest effective dose in your model. - Ensure proper catheter placement: Use a central venous catheter for administration if possible to allow for rapid dilution of the drug in a larger blood volume. |
| Inflammatory response at the infusion site. | Irritation of the vascular endothelium by the drug precipitate. | - Investigate co-administration with an anti-inflammatory agent: Pre-treatment with a corticosteroid like dexamethasone has been shown to be effective in preventing phlebitis induced by other chemotherapeutic agents.[3] A pilot study to assess the efficacy of dexamethasone co-administration with this compound is recommended. |
Data Presentation
Table 1: Preclinical Observations of this compound-Induced Phlebitis
| Animal Model | This compound Dose and Administration | Key Findings | Reference |
| Rabbit | 260 mg/m² at 1 mg/ml in 5% dextrose infused into the marginal ear vein. | - 1 hour post-infusion: Vein congested with blood and contained 2.1 mg of precipitated this compound. - 24 hours post-infusion: Vein was clotted and contained 1.18 mg of precipitated drug. | [1] |
| Calf | 260 mg/m² via selective injection into the internal iliac artery. | Severe tissue damage in 5 out of 10 animals. | [2] |
| Calf | 50 mg/m² via selective injection into the internal iliac artery. | No local tissue damage was evident on gross or microscopic examination. | [2] |
Table 2: General Strategies for Reducing Chemotherapy-Induced Phlebitis (Based on Studies with Other Agents)
| Strategy | Agent Studied | Animal Model | Key Finding | Reference |
| Dilution | Vinorelbine | Rabbit | Diluting the solution from 0.6 mg/mL to 0.3 mg/mL significantly decreased tissue damage. | [4] |
| Rapid Infusion | Vinorelbine | Rabbit | Shortening the administration time significantly decreased tissue damage. | [4] |
| Corticosteroid Co-administration | Vinorelbine | Rabbit | Pre-treatment with dexamethasone significantly decreased VNR-induced phlebitis. | [3] |
| Corticosteroid Co-administration | Doxorubicin | Rabbit | Co-infusion of prednisolone significantly decreased phlebitis. | [3] |
Experimental Protocols
Suggested Protocol for Investigating Methods to Reduce this compound-Associated Phlebitis in a Rabbit Model
This protocol is a suggested experimental design to systematically evaluate strategies for reducing this compound-induced phlebitis.
1. Animal Model:
-
Species: New Zealand White rabbits
-
Sex: Male or female
-
Weight: 2.5-3.5 kg
-
Housing: Individual cages with standard diet and water ad libitum.
2. Materials:
-
This compound dihydrochloride
-
Sterile 5% Dextrose for Injection (D5W)
-
Sterile Saline for Injection
-
Dexamethasone sodium phosphate for injection
-
24G intravenous catheters
-
Infusion pumps
-
Materials for histopathological analysis (formalin, paraffin, slides, stains)
3. Experimental Groups (n=6-8 rabbits per group):
-
Group 1 (Control): this compound (e.g., 260 mg/m²) in D5W at a standard concentration (e.g., 1 mg/mL) and infusion rate (e.g., over 30 minutes).
-
Group 2 (Dilution): this compound (same dose as Group 1) in a larger volume of D5W to achieve a lower concentration (e.g., 0.5 mg/mL), infused at the same rate.
-
Group 3 (Rapid Infusion): this compound (same dose and concentration as Group 1) infused at a faster rate (e.g., over 15 minutes).
-
Group 4 (Dexamethasone Pre-treatment): Intravenous administration of dexamethasone (e.g., 1 mg/kg) 30 minutes prior to the administration of this compound as in Group 1.
4. Procedure:
-
Anesthetize the rabbit.
-
Place a 24G catheter in the marginal ear vein.
-
Administer the assigned treatment according to the group.
-
Observe the infusion site for any immediate reactions.
-
After the infusion, flush the catheter with sterile saline.
-
Monitor the animals daily for clinical signs of phlebitis (redness, swelling, pain, palpable cord).
-
At 48 hours post-infusion, euthanize the animals and excise the infused vein segment for histopathological evaluation.
5. Endpoint Evaluation:
-
Macroscopic Scoring: Grade the severity of phlebitis at the infusion site daily based on a standardized scale (e.g., 0 = no signs, 4 = severe inflammation and thrombosis).
-
Histopathology: Process the vein segments for H&E staining. A veterinary pathologist, blinded to the treatment groups, should score the sections for inflammation, endothelial damage, thrombosis, and necrosis.
6. Statistical Analysis:
-
Compare the macroscopic and microscopic phlebitis scores between the control group and the treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test or Kruskal-Wallis test).
Visualizations
Caption: Experimental workflow for investigating methods to reduce this compound-associated phlebitis.
References
- 1. Disposition of this compound in humans and rabbits: evidence for intravascular deposition of drug as a cause of phlebitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed intravascular precipitation of this compound for pelvic malignant lesions: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of corticosteroids on phlebitis induced by intravenous infusion of antineoplastic agents in rabbits [medsci.org]
- 4. Methods of preventing vinorelbine-induced phlebitis: an experimental study in rabbits [medsci.org]
Technical Support Center: Development of a Stable Bisantrene Formulation for Peripheral Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of a stable Bisantrene formulation suitable for peripheral administration.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and administration of this compound.
Formulation Issues
Question: My this compound formulation is showing precipitation upon preparation or standing. How can I improve its solubility?
Answer:
This compound, particularly the active (E,E)-isomer, is known for its poor aqueous solubility at physiological pH, which can lead to precipitation.[1] Here are several strategies to enhance its solubility:
-
pH Adjustment: this compound's stability is pH-dependent, with reduced stability at alkaline pH.[2] Therefore, maintaining an acidic pH is crucial. Formulations should be buffered to an optimal pH range, which needs to be determined experimentally.
-
Co-solvents and Solubilizing Agents: A patent application suggests several potential solvents and excipients that may improve this compound's solubility.[3] Consider incorporating one or more of the following, after appropriate compatibility studies:
-
Formulation as an Emulsion: An emulsion-based formulation can also be explored to encapsulate the hydrophobic this compound molecule.[3]
-
Use of Dextrose Solution: Historically, this compound has been diluted in 5% dextrose in water (D5W) for administration. It is incompatible with saline.[1]
Question: I am observing degradation of this compound in my formulation during stability studies. What are the likely causes and how can I mitigate this?
Answer:
This compound's stability can be compromised by several factors:
-
Light Sensitivity: The active (E,E)-isomer of this compound is light-sensitive and can convert to other, less active isomers upon exposure to light.[1][5][6] It is imperative to protect the formulation from light at all stages of manufacturing, storage, and administration.
-
pH Instability: As mentioned, this compound is less stable at alkaline pH.[2] Ensure your formulation is buffered to maintain an acidic pH.
-
Oxidation: Although not explicitly detailed in the provided search results for this compound, molecules of this class can be susceptible to oxidation. Consider the inclusion of antioxidants if oxidation is identified as a degradation pathway.
-
Incompatible Excipients: Interactions with excipients can lead to degradation.[7][8][9] Conduct thorough drug-excipient compatibility studies.
Question: How do I ensure I am working with the active (E,E)-isomer of this compound?
Answer:
Recent patents highlight the critical importance of the (E,E)-isomer for this compound's anticancer activity.[1][5][6]
-
Source High-Purity (E,E)-Bisantrene: Obtain starting material with a high purity of the (E,E)-isomer.
-
Isomer-Specific Analytical Methods: Develop and validate an HPLC method that can separate and quantify the different isomers of this compound. This is crucial for monitoring the stability of your formulation.
-
Light Protection: As the isomers are interconvertible upon light exposure, stringent light protection measures are essential throughout the product lifecycle.[6]
Administration Issues
Question: What should I do in case of extravasation of a this compound infusion?
Answer:
Extravasation, the leakage of the drug into the surrounding tissue, can cause severe local toxicity.[2][4][10] If extravasation is suspected, follow these immediate steps:
-
Stop the infusion immediately. [10]
-
Leave the cannula or needle in place. [10]
-
Attempt to aspirate any residual drug from the cannula and surrounding tissue.[10]
-
Administer a local antidote if available and indicated. While there isn't a universally established antidote for this compound extravasation, early studies showed that dilute sodium bicarbonate injection at the site reduced skin toxicity in animal models and in a few clinical cases.[11] However, this should be done with extreme caution and under medical supervision.
-
Remove the cannula or needle. [10]
-
Elevate the affected limb to reduce swelling.[10]
-
Apply compresses as recommended. For some vesicants, cold compresses are used to localize the drug, while for others, warm compresses are used to disperse it. For this compound, heat appeared to increase toxicity in one study, suggesting cold compresses might be more appropriate, though this needs to be clinically determined.[11]
-
Document the event thoroughly and monitor the patient closely for signs of tissue damage.[10]
Question: Patients are reporting pain and irritation at the injection site during peripheral administration. How can this be minimized?
Answer:
Vein irritation is a common challenge with peripherally administered chemotherapy.[12][13][14]
-
Slower Infusion Rate: A slower rate of infusion can reduce irritation. Clinical trials with this compound have used infusion times of 2 hours.[15][16]
-
Dilution of the Formulation: Ensure the drug is adequately diluted to a concentration suitable for peripheral administration. A clinical trial protocol specified a final concentration of 0.5 mg/mL for intravenous infusion.[16]
-
Proper Vein Selection and Catheter Gauge: Use a large, intact vein and an appropriate catheter size to ensure good blood flow, which helps to dilute the drug as it is administered.[10]
-
Flush the Vein: Flush the vein with a compatible solution (e.g., D5W for this compound) before and after the infusion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It acts as a G-quadruplex binder, stabilizing these structures in the DNA and RNA of cancer cells, which can downregulate the expression of oncogenes like MYC.[17] It is also a potent inhibitor of the FTO (Fat Mass and Obesity-associated) protein, an m6A RNA demethylase, which is implicated in various cancers.[3][18]
Q2: Why is developing a formulation for peripheral administration of this compound challenging?
A2: The primary challenge is this compound's poor aqueous solubility at physiological pH, which can lead to precipitation in the veins and local toxicity.[1] Historically, this has been a significant hurdle in its clinical development.
Q3: What are the key stability concerns for a this compound formulation?
A3: The key stability concerns are the light-induced isomerization from the active (E,E)-isomer to less active forms, and degradation at alkaline pH.[1][2][5][6]
Q4: Is this compound cardiotoxic?
A4: Compared to other anthracyclines like doxorubicin, this compound has been shown to have significantly lower cardiotoxicity.[5]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Deionized Water | 8 mg/mL | [14][19] |
| Deionized Water | >20 mg/mL | [19] |
| DMSO | 20 mg/mL | [19][20] |
Note: Solubility can be dependent on the specific salt form and purity of the this compound used.
Illustrative Excipient Compatibility for this compound Formulation
| Excipient Class | Example Excipient | Compatibility (Hypothetical) | Rationale/Considerations |
| Bulking Agent | Mannitol | Compatible | Generally inert and commonly used in parenteral formulations. |
| Tonicity Modifier | Dextrose | Compatible | This compound is known to be compatible with 5% Dextrose in Water (D5W).[1] |
| Sodium Chloride | Incompatible | This compound is reported to be incompatible with saline solutions.[1] | |
| Buffering Agent | Citrate Buffer | Potentially Compatible | An acidic buffer is required to maintain a pH where this compound is stable.[2] |
| Phosphate Buffer | Potentially Incompatible | Phosphate buffers are typically in the neutral to alkaline range, which could lead to this compound degradation.[2] | |
| Solubilizing Agent | β-Cyclodextrin | Potentially Compatible | Can encapsulate hydrophobic drugs to improve solubility.[4] |
| Cremophor EL | Potentially Compatible | A non-ionic surfactant used to solubilize poorly water-soluble drugs.[3] | |
| Antioxidant | Ascorbic Acid | Potentially Compatible | May be considered if oxidative degradation is identified. |
Disclaimer: This table is for illustrative purposes only and is based on general knowledge of pharmaceutical excipients and the limited available information on this compound. It is imperative to conduct thorough drug-excipient compatibility studies for your specific formulation. [7][8][9][21]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol is a general guideline based on literature. The method must be validated for your specific application.[19][22][23]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation of this compound and any degradation products or isomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry of a this compound solution (a starting point could be in the range of 250-280 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples should be diluted to an appropriate concentration within the linear range of the assay using the mobile phase or a compatible diluent.
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Stability-Indicating Assay for this compound Formulation
This protocol outlines a forced degradation study to develop a stability-indicating analytical method.
-
Prepare this compound Solutions: Prepare solutions of your this compound formulation in appropriate buffers or solvents.
-
Subject to Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the formulation at elevated temperatures (e.g., 60°C) for several days.
-
Photostability: Expose the formulation to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using the validated HPLC method.
-
Evaluation:
-
The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
-
Assess the peak purity of the this compound peak using a photodiode array (PDA) detector.
-
Identify and quantify the degradation products.
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for this compound formulation development.
References
- 1. US9993460B2 - Compositions to improve the therapeutic benefit of this compound and analogs and derivatives thereof - Google Patents [patents.google.com]
- 2. This compound solubility and skin toxicity studies: efficacy of sodium bicarbonate as a local ulceration antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marketindex.com.au [marketindex.com.au]
- 4. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raceoncology.com [raceoncology.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. A phase I and pharmacokinetic comparison of hepatic arterial and peripheral vein infusions of this compound for liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in combination with fludarabine and clofarabine as salvage therapy for adult patients with refractory or relapsed acute myeloid leukaemia (AML)-An open-label, phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. abmole.com [abmole.com]
- 15. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. samso.com.au [samso.com.au]
- 18. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Phase I clinical and pharmacokinetic study of this compound in refractory pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sfpo.com [sfpo.com]
- 23. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisantrene Therapeutic Index Enhancement: A Technical Resource
Welcome to the Technical Support Center for Bisantrene research. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth answers, troubleshooting guidance, and detailed protocols for experiments aimed at enhancing the therapeutic index of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism, its therapeutic limitations, and key strategies for improvement.
Q1: What is the primary mechanism of action for this compound?
A1: this compound has multiple recognized mechanisms of action. Classically, it is known as a DNA intercalating agent and an inhibitor of topoisomerase II, which disrupts DNA replication and RNA synthesis in cancer cells.[1] More recent research has identified it as a potent inhibitor of the fat mass and obesity-associated (FTO) protein, an RNA demethylase, which is overexpressed in many cancers and contributes to oncogenesis.[1] Additionally, it has been shown to bind to and stabilize G-quadruplex (G4) structures in DNA and RNA, which can downregulate the activity of key oncogenes like MYC.[2]
Q2: What is the main dose-limiting toxicity of this compound, and how does it compare to other anthracyclines?
A2: Unlike traditional anthracyclines such as doxorubicin, this compound exhibits significantly lower cardiotoxicity.[1] Historical clinical trials showed that serious cardiac damage occurred in only 4% of patients treated with this compound, compared to 23% of those treated with doxorubicin. While it has a better cardiac safety profile, its primary dose-limiting toxicities are myelosuppression and local administration site reactions, including phlebitis, due to its poor solubility.[1]
Q3: What are the primary strategies to enhance the therapeutic index of this compound?
A3: The main strategies focus on mitigating its toxicities while boosting its anti-cancer efficacy. These include:
-
Combination Therapy: Using this compound with other anti-cancer agents to achieve synergistic effects, allowing for lower, less toxic doses of each drug. This is the most widely explored and promising strategy.
-
Formulation Improvement: A new formulation of this compound, known as RC220, has been developed to overcome the solubility issues that plagued the original compound, thereby reducing administration site toxicity.
-
Cardioprotection in Combination: Preclinical studies have shown that this compound can not only be less cardiotoxic itself but may also protect heart muscle cells from damage caused by other cardiotoxic chemotherapies like doxorubicin.
Q4: Has liposomal encapsulation been a primary strategy for this compound?
A4: While liposomal encapsulation is a common strategy to reduce the cardiotoxicity of drugs like doxorubicin, it has not been the primary focus for this compound. This is largely because this compound inherently possesses a lower cardiotoxic potential. The main formulation challenge for this compound has been its poor aqueous solubility, which has been addressed by the development of a new formulation (RC220) rather than liposomal encapsulation.
Section 2: Data & Combination Strategies
Enhancing this compound's therapeutic index often involves combination therapy. The following tables summarize its single-agent activity and synergistic potential with other anti-cancer drugs.
Table 1: Single-Agent Cytotoxicity of this compound (IC50)
The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit the growth of 50% of cancer cells. The following table compiles IC50 values for this compound across various human cancer cell lines from different studies.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Source |
| MOLM13 | Acute Myeloid Leukemia (FLT3-ITD+) | 16 - 563 (range) | Not Specified | [3] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD+) | 16 - 563 (range) | Not Specified | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | 16 - 563 (range) | Not Specified | [3] |
| 786-O | Clear Cell Renal Cell Carcinoma | 920 | Resazurin | [4] |
| Caki-1 | Clear Cell Renal Cell Carcinoma | 870 | Resazurin | [4] |
| Caki-2 | Clear Cell Renal Cell Carcinoma | 1310 | Resazurin | [4] |
| A-498 | Clear Cell Renal Cell Carcinoma | 670 | Resazurin | [4] |
| ACHN | Papillary Renal Cell Carcinoma | 242 | Resazurin | [4] |
| A-704 | Clear Cell Renal Cell Carcinoma | 12300 | Resazurin | [4] |
| MCF7 | Breast Cancer | 5.6 µM (as KHF16) | Not Specified | [5] |
| MDA-MB-231 | Breast Cancer | 6.8 µM (as KHF16) | Not Specified | [5] |
Note: IC50 values can vary significantly based on the assay method, exposure time, and specific cell line passage number.
Table 2: Synergistic Combinations with this compound
A Combination Index (CI) value of less than 1 indicates a synergistic effect, meaning the combined effect of the drugs is greater than the sum of their individual effects.
| Combination Agents | Cell Line(s) | Cancer Type | Combination Index (CI) @ 50% Effect | Source |
| This compound + Venetoclax + Panobinostat | OCI-AML3, MOLM13, MV4-11 | Acute Myeloid Leukemia | ~0.25 - 0.6 | [6][7] |
| This compound + Venetoclax + Decitabine | OCI-AML3, MOLM13, MV4-11 | Acute Myeloid Leukemia | ~0.2 - 0.35 | [6][7] |
| This compound + Venetoclax + Olaparib | OCI-AML3, MOLM13, MV4-11 | Acute Myeloid Leukemia | ~0.2 - 0.4 | [6][7] |
| This compound + Decitabine | Broad panel of 143 cell lines | Various Cancers | Enhanced killing in 92% of cell lines | [8][9] |
These data strongly support the exploration of combination therapies to increase the efficacy of this compound, potentially allowing for lower doses and an improved therapeutic index.[6][8][9]
Section 3: Experimental Protocols & Workflows
This section provides detailed protocols for key experiments relevant to the evaluation of this compound.
Protocol 1: Preparation of this compound Dihydrochloride for In Vitro Assays
Note: this compound has limited solubility at physiological pH. The newer RC220 formulation is designed to overcome this, but if using the traditional dihydrochloride salt, careful preparation is crucial.
-
Reconstitution: Weigh the desired amount of this compound dihydrochloride powder in a sterile microfuge tube.
-
Solvent Selection: Reconstitute the powder in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10 mM). A gentle vortex may be required to fully dissolve the compound, which should form a clear, orange-colored solution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots protected from light at -20°C for short-term storage or -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations using the appropriate cell culture medium. Crucially, ensure the final concentration of the drug in the medium does not lead to precipitation. It is recommended to add the drug to the medium and mix well immediately before adding to the cells.
Protocol 2: In Vitro Cytotoxicity Assessment using Resazurin Assay
This assay measures cell viability based on the metabolic reduction of non-fluorescent resazurin to highly fluorescent resorufin by viable cells.
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (and any combination drugs) in culture medium at 2x the final desired concentration.
-
Remove the existing medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include "vehicle control" (medium with the same solvent concentration as the drug, e.g., water) and "no-cell" (medium only) wells for background correction.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
Resazurin Addition: Prepare a resazurin working solution (e.g., 44 µM) in culture medium. Add 20 µL of this solution to each well (including no-cell controls).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence on a microplate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Fluorescence_Treated / Fluorescence_Vehicle) * 100.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 3: In Vitro Cardiotoxicity Assessment using iPSC-Cardiomyocytes
This protocol outlines a method to assess the acute effects of this compound on cardiomyocyte viability and function.
-
Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) on gelatin-coated, 96-well, clear-bottom plates according to the manufacturer's protocol until a synchronously beating monolayer is formed.
-
Compound Preparation: Prepare a dilution series of this compound in the appropriate cardiomyocyte culture medium. Include a positive control known to be cardiotoxic (e.g., Doxorubicin) and a vehicle control.
-
Treatment: Replace the medium in the iPSC-CM wells with the drug-containing medium.
-
Functional Assessment (Calcium Flux):
-
After the desired incubation period (e.g., 24-48 hours), load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or EarlyTox™ Cardiotoxicity Kit) according to the manufacturer's instructions.
-
Use a kinetic plate reader or a high-content imaging system to measure the frequency and amplitude of calcium oscillations over time.
-
Analyze the data for changes in beat rate, peak amplitude, and rhythmicity compared to the vehicle control. Arrhythmic events or a significant decrease in beat rate can indicate cardiotoxicity.
-
-
Viability Assessment:
-
In a parallel plate, after the same drug exposure, perform a cell viability assay (e.g., using CellTiter-Glo® to measure ATP levels or a live/dead staining kit).
-
Quantify the results to determine if the compound induces cardiomyocyte death.
-
Section 4: Troubleshooting Guide
Q: My this compound solution is precipitating in the cell culture medium. What should I do?
A: This is a known issue due to this compound's poor solubility at neutral pH.
-
Check Stock Concentration: Ensure your stock solution in water is fully dissolved before further dilution.
-
Reduce Final Concentration: The most likely cause is that the final concentration in the culture medium is above its solubility limit. Try working with lower concentrations.
-
pH of Medium: While not easily adjustable, be aware that the bicarbonate buffering system of cell culture medium maintains a pH (~7.4) where this compound is less soluble.
-
Mix Immediately: Add the diluted this compound to the cells immediately after preparing the working solution to minimize the time for precipitation to occur.
-
Consider RC220: If possible, use the reformulated version of this compound (RC220), which was specifically designed to have improved solubility.
Q: I am seeing high variability in my cytotoxicity assay results. What are the common causes?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette carefully and consistently, and avoid edge effects by not using the outer wells of the 96-well plate or by filling them with sterile PBS.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can have altered growth rates and drug sensitivity.
-
Drug Dilution Errors: Prepare serial dilutions carefully. For combination studies, ensure accurate mixing of the drugs.
-
Incubation Time: The timing of resazurin addition and the subsequent incubation period should be kept consistent across all plates and experiments.
-
Mycoplasma Contamination: Test your cell lines for mycoplasma, as contamination can significantly alter cellular metabolism and drug response.
Q: My in vitro cardiotoxicity assay shows no effect, but I expect to see one. Why might this be?
A:
-
Acute vs. Chronic Exposure: Some cardiotoxic effects only manifest after prolonged or repeated exposure. An acute assay (e.g., 24-72 hours) may not be sufficient. Consider a longer-term study with repeated dosing.[10]
-
Endpoint Sensitivity: The chosen endpoint may not be sensitive enough. For example, a compound might cause functional changes (arrhythmia) before it causes significant cell death. Ensure you are measuring both functional parameters (e.g., beat rate, calcium flux) and viability.
-
iPSC-CM Maturity: The maturity of the iPSC-cardiomyocytes can influence their response to drugs. Ensure you are using a validated cell source and following maturation protocols if necessary.
-
Drug Concentration: The concentrations tested may be too low. Ensure your dose range covers clinically relevant exposures if that data is available.
Section 5: Visualizing Pathways and Workflows
Diagram 1: this compound's Multi-Modal Mechanism of Action
Caption: this compound's anticancer effects stem from multiple mechanisms.
Diagram 2: Logic of Combination Therapy to Enhance Therapeutic Index
Caption: Combining drugs achieves greater efficacy with lower toxicity.
Diagram 3: Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining this compound's IC50 in cancer cells.
References
- 1. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 2. Race Oncology Identifies Breakthrough Anticancer Mechanism for this compound (RCDS1) [smallcaps.com.au]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 9. Race shares the results of preclinical studies combining this compound with decitabine - Biotech [biotechdispatch.com.au]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Cytotoxicity Analysis: Bisantrene vs. Doxorubicin
In the landscape of cancer chemotherapy, anthracyclines like doxorubicin have long been cornerstone treatments. However, their clinical utility is often hampered by significant cardiotoxicity. This has driven the search for analogues with improved safety profiles. Bisantrene, an anthracenyl bishydrazone, emerged as a promising alternative, demonstrating comparable antineoplastic activity with markedly reduced cardiac effects. This guide provides a detailed comparison of the cytotoxic properties of this compound and doxorubicin, supported by experimental data, protocols, and mechanistic diagrams to inform researchers and drug development professionals.
Comparative Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and doxorubicin across various human cancer cell lines, as determined by in vitro cytotoxicity assays. Lower values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Doxorubicin IC50 (µM) |
| AML Subtypes | Acute Myeloid Leukemia | 58.9 - 175.9[1] | Not specified |
| MCF-7 | Breast Adenocarcinoma | Broadly active¹ | 0.1 - 2.5[2] |
| HeLa | Cervical Carcinoma | Broadly active¹ | 1.0 - 2.9[2][3] |
| HepG2 | Hepatocellular Carcinoma | Broadly active¹ | ~12.2[2] |
| Human Colon Adenocarcinoma | Colon Adenocarcinoma | Less potent than Dox² | More potent than Bis² |
¹In a broad screen against 143 cancer cell lines, 79% showed an IC50 below 500 nM for this compound[4]. ²In a human colon adenocarcinoma cell line, doxorubicin was found to be approximately 22 times more powerful than this compound at concentrations below 1 µg/ml after a 1-hour treatment[5].
Mechanisms of Cytotoxicity: A Tale of Two Anthracenes
While both drugs target fundamental cellular processes to induce cell death, their mechanisms diverge in critical ways, particularly concerning the generation of reactive oxygen species (ROS), a key contributor to doxorubicin's cardiotoxicity.
Doxorubicin's Multi-Pronged Attack: Doxorubicin exerts its cytotoxic effects through several mechanisms[6][7][]. It intercalates into DNA, disrupting replication and transcription[7][9]. It also poisons topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to catastrophic double-strand breaks[6][]. A significant, and detrimental, part of its action involves the generation of cytotoxic reactive oxygen species (ROS) through redox cycling, which damages not only cancer cells but also healthy cardiomyocytes[7][10].
This compound's Targeted Approach: this compound shares the core mechanisms of DNA intercalation and topoisomerase II inhibition, leading to DNA damage and apoptosis[11][12]. However, it is structurally designed to be a poor substrate for redox cycling, resulting in significantly less ROS production and, consequently, lower cardiotoxicity[11][12]. More recent studies have uncovered additional mechanisms, including the potent inhibition of the FTO (fat mass and obesity-associated) protein, an RNA demethylase, and the ability to bind and stabilize G-quadruplex structures in DNA and RNA, which can downregulate oncogenes like MYC[1][13][14].
Experimental Protocols
Standardized assays are essential for the reproducible assessment of cytotoxicity. Below are detailed methodologies for two key experiments used in the evaluation of these compounds.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of therapeutic compounds on cancer cell lines.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[15].
Materials:
-
Cancer cell lines
-
Culture medium
-
96-well plates
-
This compound and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)[16]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow attachment[17].
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin. Replace the medium with fresh medium containing the desired drug concentrations. Include untreated (vehicle) control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator[18].
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form[16][17].
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking[16][17].
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader[15]. A reference wavelength of >650 nm can be used to subtract background noise[15].
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[19][20]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells[21].
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells[21].
-
Washing: Wash the cells twice with cold PBS to remove any residual medium[21].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[20].
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Healthy cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.
-
References
- 1. This compound | CAS 78186-34-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound Shows Broad Anti-Cancer Activity in Cancer Cells - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 5. Comparative cytotoxicity of this compound, mitoxantrone, ametantrone, dihydroxyanthracenedione, dihydroxyanthracenedione diacetate, and doxorubicin on human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 13. Race Oncology Identifies Breakthrough Anticancer Mechanism for this compound (RCDS1) [smallcaps.com.au]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. advetresearch.com [advetresearch.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bisantrene and Mitoxantrone: Efficacy, Toxicity, and Mechanisms
In the landscape of anticancer therapeutics, the quest for agents with high efficacy and low toxicity is paramount. This guide provides an objective comparison of bisantrene and mitoxantrone, two synthetic anthracenedione derivatives developed as alternatives to cardiotoxic anthracyclines like doxorubicin. We delve into their clinical efficacy, supported by experimental data, detail their mechanisms of action, and outline the protocols of key clinical studies.
Mechanism of Action: A Tale of Two Intercalators
Both this compound and mitoxantrone exert their primary antineoplastic effects by interacting with DNA, but they possess distinct molecular mechanisms that influence their clinical profiles.
This compound: Developed in the 1970s, this compound was designed to offer the therapeutic benefits of anthracyclines with reduced cardiotoxicity.[1][2] Its anticancer activity is now understood to be multi-faceted:
-
DNA Intercalation: Like its predecessors, this compound's planar chromophore structure allows it to insert itself between DNA base pairs. This action disrupts DNA configuration, leading to single-strand breaks, DNA-protein crosslinking, and the inhibition of DNA replication and RNA synthesis.[1]
-
FTO Inhibition: A more recently discovered mechanism is this compound's potent and selective inhibition of the Fat Mass and Obesity-associated (FTO) protein, an m6A mRNA demethylase.[1][3] By occupying the FTO's catalytic pocket, this compound can influence RNA modification, which is implicated in the self-renewal of leukemia stem cells.[1][3]
-
G-Quadruplex (G4) Binding: Recent studies have identified that this compound's primary anticancer activity may stem from its ability to bind to and stabilize G-quadruplex structures in DNA and RNA.[4][5] These structures are found in the regulatory regions of many oncogenes, including MYC. By stabilizing G4s, this compound can shut down the activity of such cancer-driving genes.[4][5]
Mitoxantrone: Approved by the FDA in 1987 for acute myeloid leukemia (AML), mitoxantrone is a DNA-reactive agent that also functions through multiple pathways.[6]
-
DNA Intercalation and Topoisomerase II Inhibition: Mitoxantrone intercalates into DNA through hydrogen bonding, causing crosslinks and strand breaks.[7] Crucially, it is a potent inhibitor of topoisomerase II, an enzyme essential for uncoiling and repairing DNA.[7][8] This inhibition prevents DNA replication and repair, leading to cell death.[9]
-
Immunomodulatory Effects: Mitoxantrone suppresses the proliferation of T cells, B cells, and macrophages.[6] It impairs antigen presentation, decreases the secretion of pro-inflammatory cytokines, and inhibits B-cell function, giving it a broad range of action on immune cells.[6][7] This mechanism is particularly relevant to its approved use in treating certain forms of multiple sclerosis.[6][8]
Caption: this compound's multi-faceted mechanism of action.
Caption: Mitoxantrone's dual-action mechanism.
Clinical Efficacy: Head-to-Head and Independent Trials
Direct comparisons of this compound and mitoxantrone are limited, but historical data provides valuable insights, particularly in breast cancer and AML.
Advanced Breast Cancer
A key comparative study by the Southwest Oncology Group randomized 411 women with metastatic breast cancer to receive doxorubicin, this compound, or mitoxantrone.[10][11] The results highlighted differences in both efficacy and toxicity.
Table 1: Southwest Oncology Group Trial in Advanced Breast Cancer
| Endpoint | This compound (n=146) | Mitoxantrone (n=135) | Doxorubicin (n=130) | P-value |
|---|---|---|---|---|
| Response Rate | 13% | 14% | 28% | 0.004[10] |
| Median Time to Failure | 66 days | 68 days | 133 days | 0.06[10] |
| Median Survival | 290 days | 177 days | 315 days | 0.04[10] |
| Congestive Heart Failure | 0 cases | 2 cases | 9 cases | - |
| Alopecia (Severe) | Less Common | Less Common | More Severe | - |
| Nausea/Vomiting (Severe) | Less Common | Less Common | More Severe | - |
Data sourced from Cowan JD, et al., J Natl Cancer Inst, 1991.[10][11]
This study demonstrated that while doxorubicin had higher activity, it came at the cost of significantly increased toxicity.[10] this compound and mitoxantrone showed modest activity but a more favorable safety profile.[10][11]
Acute Myeloid Leukemia (AML)
Both drugs have been evaluated in relapsed/refractory (R/R) AML, a setting with urgent need for effective and well-tolerated therapies.
Table 2: Clinical Efficacy in Relapsed/Refractory AML (Select Phase II Trials)
| Drug | Trial | Patient Population | Key Efficacy Results |
|---|---|---|---|
| This compound | NCT03820908 | 10 R/R AML patients, median 3 prior therapies | Overall Response Rate (ORR): 40% (1 CR, 3 PR)[12][13] |
| This compound | Sheba Medical Center (2020) | Late-stage R/R AML patients | Response Rate: 40% [14] |
| This compound + Fludarabine/Clofarabine | Sheba Medical Center (2023) | Heavily pre-treated R/R AML patients | Response Rate: 40% [2][14] |
| Mitoxantrone | - | Historical data in AML | Approved for adult AML in 1987; used in combination regimens.[6][8] |
CR: Complete Remission; PR: Partial Remission
Recent trials have renewed interest in this compound for R/R AML, showing a consistent 40% response rate in heavily pre-treated patients, often bridging them to potentially curative stem cell transplants.[12][14][15]
Experimental Protocols: A Closer Look at the Methodology
Understanding the design of the clinical trials is crucial for interpreting their results.
Southwest Oncology Group Breast Cancer Trial
-
Objective: To determine the relative efficacy and toxicity of doxorubicin, this compound, and mitoxantrone in metastatic breast cancer.[10]
-
Patient Population: 411 women who had received one previous chemotherapy regimen. Estrogen receptor-positive patients must have failed endocrine therapy.[10][11]
-
Dosing Regimen:
-
Study Design: A randomized, three-arm trial with a cross-over design, allowing patients to receive one of the other agents upon disease progression.[10]
-
Primary Endpoints: Response rate, time to treatment failure, and overall survival.[10]
-
Secondary Endpoints: Toxicity, including leukopenia, nausea, vomiting, alopecia, and cardiotoxicity, which was monitored via left ventricular ejection fraction.[10]
Phase II Trial of this compound in R/R AML (NCT03820908)
-
Objective: To evaluate the efficacy and safety of single-agent this compound in adult patients with R/R AML.[12]
-
Patient Population: 10 adult patients with R/R AML who had a median of 3 prior lines of therapy. Seven patients had relapsed following allogeneic stem cell transplantation.[12]
-
Dosing Regimen: this compound 250 mg/m² administered as a 2-hour intravenous infusion daily for 7 days.[12]
-
Study Design: An open-label, single-center, Phase 2 study.[12][13]
-
Primary Endpoints: Overall response rate (ORR), including complete remission (CR) and partial remission (PR).[12]
-
Secondary Endpoints: Safety and toxicity, with a focus on treatment-attributed adverse events.[12]
Caption: A generalized workflow for a randomized clinical trial.
Toxicity Profile: The Cardiotoxicity Question
The primary driver for the development of both this compound and mitoxantrone was to mitigate the severe cardiotoxicity associated with earlier anthracyclines.
Table 3: Comparative Toxicity Profile
| Adverse Event | This compound | Mitoxantrone |
|---|---|---|
| Cardiotoxicity | Exhibits little cardiotoxicity.[1] Zero cases of CHF in a large trial.[10] Preclinical data suggests it may even be cardioprotective.[1] | Less cardiotoxic than doxorubicin, but risk remains.[8][16] Cardiomyopathy is a known, irreversible side effect requiring dose limits.[8] |
| Myelosuppression | Dose-limiting toxicity, similar to other agents.[17] | Dose-limiting toxicity.[16] |
| Nausea & Vomiting | Less severe than doxorubicin.[10] | Less severe than doxorubicin.[18] |
| Alopecia (Hair Loss) | Less common and severe than doxorubicin.[14] | Less common and severe than doxorubicin.[18] |
| Mucositis (Mouth Sores) | Can be a grade ≥3 non-hematologic AE.[12] | Can be dose-limiting when given daily.[16] |
| Phlebitis | Can occur at the administration site.[3] | - |
CHF: Congestive Heart Failure
Historical and recent data confirm that this compound has a highly favorable cardiac safety profile.[1][10] While mitoxantrone is an improvement over doxorubicin, it still carries a risk of irreversible heart damage.[8][18]
Conclusion
This compound and mitoxantrone both represent important developments in the search for safer and effective chemotherapeutic agents.
-
Mitoxantrone established itself as a valuable agent in AML and breast cancer, offering similar or slightly reduced efficacy compared to doxorubicin but with a better toxicity profile.[16][18] Its immunomodulatory effects have also given it a role in treating multiple sclerosis.[6] However, the risk of cardiotoxicity, while reduced, remains a significant clinical consideration.[8]
-
This compound demonstrated a superior safety profile, particularly its near-absent cardiotoxicity in large clinical trials.[1][10] While its efficacy was seen as modest in some historical comparisons, recent clinical trials in heavily pre-treated R/R AML have shown promising response rates.[12][14] The discovery of its novel mechanisms of action, including FTO inhibition and G-quadruplex stabilization, opens new avenues for its clinical development and positions it as a potentially valuable agent in targeted cancer therapy.[1][4]
For researchers and drug development professionals, the story of this compound and mitoxantrone underscores the importance of balancing efficacy with safety. The evolving understanding of this compound's unique molecular targets suggests that its full clinical potential may yet to be realized, particularly in the modern era of precision oncology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. raceoncology.com [raceoncology.com]
- 3. The biological activity and cytotoxicity of Bisantrene_Chemicalbook [chemicalbook.com]
- 4. Race Oncology Identifies Breakthrough Anticancer Mechanism for this compound (RCDS1) [smallcaps.com.au]
- 5. Discovery of the Anticancer Mechanism of (EE)-bisantrene - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 6. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study. | Semantic Scholar [semanticscholar.org]
- 12. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Australia’s Race Oncology resurrects this compound following promising phase II AML results | 2020-08-05 | BioWorld [bioworld.com]
- 14. raceoncology.com [raceoncology.com]
- 15. This compound Therapy A Promising Treatment For AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 16. Mitoxantrone: a new anticancer drug with significant clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in relapsed and refractory acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A randomized trial comparing mitoxantrone with doxorubicin in patients with stage IV breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Guide to Bisantrene and Other Topoisomerase II Inhibitors
A Deep Dive into Cross-Resistance Profiles for Researchers and Drug Development Professionals
Bisantrene, a synthetic anthracenyl bishydrazone, has demonstrated promising antitumor activity as a topoisomerase II inhibitor. Its unique chemical structure, distinct from traditional anthracyclines like doxorubicin, has led to investigations into its efficacy in drug-resistant cancers. This guide provides a comparative analysis of cross-resistance studies involving this compound and other key topoisomerase II inhibitors, such as doxorubicin and etoposide, supported by available experimental data and detailed methodologies.
Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy, functioning by stabilizing the transient DNA-topoisomerase II cleavage complex, leading to DNA strand breaks and subsequent cancer cell death. However, the emergence of drug resistance significantly curtails their clinical utility. Understanding the cross-resistance patterns among these agents is crucial for optimizing treatment strategies and developing novel therapeutics that can overcome these resistance mechanisms.
Comparative Cytotoxicity and Cross-Resistance
Preclinical and clinical studies have suggested that this compound may possess a favorable cross-resistance profile compared to other topoisomerase II inhibitors. Notably, this compound has shown activity against tumor cells that have developed resistance to doxorubicin.
A key finding from a study on a human colon carcinoma cell line selected for resistance to mitoxantrone, another topoisomerase II inhibitor, revealed a lack of cross-resistance to this compound, while cross-resistance to doxorubicin was observed. This suggests that the mechanisms conferring resistance to mitoxantrone and doxorubicin in this cell line do not equally affect this compound's activity.
Furthermore, early clinical trials in patients with advanced breast cancer who had previously failed doxorubicin-containing chemotherapy regimens showed responses to this compound, implying a lack of complete cross-resistance in a clinical setting.[1][2]
To provide a clearer picture of the comparative efficacy, the following tables summarize available quantitative data from various studies. It is important to note that direct head-to-head comparisons across a wide range of resistant cell lines in a single study are limited in the publicly available literature.
| Drug | Cell Line | Resistance to | IC50 (µM) - Parental | IC50 (µM) - Resistant | Resistance Factor | Reference |
| Doxorubicin | MDA-MB-231 | Doxorubicin | 6.5 | 14.3 | 2.2 | [3] |
| Doxorubicin | MCF-7 | Doxorubicin | 1.65 | 128.5 | 77.9 | [4] |
| Etoposide | T47D | Adriamycin | Not specified | Not specified | 5.5-fold increase | [5] |
Table 1: Examples of Resistance Factors for Doxorubicin and Etoposide in Resistant Breast Cancer Cell Lines. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line. A higher resistance factor indicates a greater degree of resistance.
| Drug Combination | Cancer Cell Lines | Observation | Reference |
| This compound + Doxorubicin | 143 human cancer cell lines | Enhanced cancer cell killing in 86% of cell lines compared to doxorubicin alone. | [6][7] |
Table 2: Synergistic Effects of this compound in Combination with Doxorubicin. This preclinical data suggests that this compound may not only be effective in doxorubicin-resistant settings but could also enhance the efficacy of doxorubicin.
Mechanisms of Resistance to Topoisomerase II Inhibitors
The development of resistance to topoisomerase II inhibitors is a multifactorial process. Understanding these mechanisms is key to interpreting cross-resistance patterns.
Altered Drug Efflux (Multidrug Resistance - MDR)
The most well-characterized mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). These transporters act as efflux pumps, actively removing a wide range of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect.
-
This compound and P-glycoprotein: Studies have shown that this compound is an excellent substrate for P-glycoprotein. This indicates that cancer cells overexpressing P-gp are likely to exhibit resistance to this compound.
-
Doxorubicin and Etoposide: Both doxorubicin and etoposide are also well-known substrates for P-gp and other ABC transporters, and their overexpression is a common cause of resistance to these drugs.
Figure 1: Mechanism of drug efflux by P-glycoprotein leading to resistance.
Alterations in Topoisomerase II
Changes in the target enzyme, topoisomerase II, can also lead to drug resistance. These alterations can be quantitative (changes in enzyme levels) or qualitative (mutations in the enzyme).
-
Decreased Topoisomerase II Expression: Lower levels of topoisomerase IIα, the isoform primarily targeted by these drugs, can lead to a reduction in the number of drug-targetable cleavage complexes, resulting in resistance.
-
Mutations in Topoisomerase II: Mutations in the gene encoding topoisomerase IIα can alter the enzyme's structure, preventing the drug from binding effectively and stabilizing the cleavage complex. This can lead to a high level of resistance to a specific drug and potentially cross-resistance to others that bind to the same region.
Figure 2: Alterations in Topoisomerase II as a mechanism of resistance.
Alterations in Cellular Pathways Downstream of DNA Damage
Even if the drug successfully stabilizes the cleavage complex, resistance can still occur due to alterations in cellular processes that respond to DNA damage.
-
Enhanced DNA Repair: Increased capacity to repair the DNA double-strand breaks induced by topoisomerase II inhibitors can lead to cell survival.
-
Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., p53, Bcl-2 family members) can prevent the cell from undergoing programmed cell death in response to DNA damage.
Figure 3: Downstream mechanisms of resistance to DNA damage.
Experimental Protocols
The following are generalized protocols for key experiments used in cross-resistance studies. Specific parameters may vary between laboratories and cell lines.
Establishment of Drug-Resistant Cancer Cell Lines
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to the topoisomerase II inhibitor of interest.
-
Initial Drug Exposure: Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) of the drug in the parental cell line using a cytotoxicity assay (see below).
-
Stepwise Selection: Culture the cells in the continuous presence of the drug at a concentration below the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner.
-
Characterization: After several months of selection, the resulting cell line should be characterized for its level of resistance by determining its new IC50 and comparing it to the parental line. The expression of resistance-related proteins (e.g., P-gp) and the status of topoisomerase II should also be assessed.
Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
-
Cell Seeding: Seed a known number of cells (both parental and resistant) into 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the topoisomerase II inhibitors being tested (e.g., this compound, doxorubicin, etoposide) for a defined period (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) to each well. Living cells will metabolize the reagent, resulting in a color change.
-
Data Analysis: Measure the absorbance or fluorescence of each well using a plate reader. The data is then used to plot a dose-response curve and calculate the IC50 value for each drug in each cell line.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells into 6-well plates.
-
Drug Treatment: Treat the cells with the drugs of interest for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium and replace it with fresh medium.
-
Colony Growth: Allow the cells to grow for 1-2 weeks until visible colonies are formed.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each well. The surviving fraction is calculated relative to untreated control cells.
Conclusion
The available evidence suggests that this compound may offer an advantage in treating cancers that have developed resistance to other topoisomerase II inhibitors, particularly anthracyclines like doxorubicin. While the overexpression of P-glycoprotein can confer resistance to this compound, its distinct chemical structure may allow it to circumvent or be less susceptible to other resistance mechanisms that affect traditional anthracyclines. The synergistic effect observed when this compound is combined with doxorubicin further highlights its potential to enhance current therapeutic strategies.
Further head-to-head preclinical studies using a broad panel of resistant cell lines are warranted to provide a more comprehensive quantitative comparison of the cross-resistance profiles of this compound and other topoisomerase II inhibitors. Such studies will be invaluable for guiding the clinical development and optimal use of this compound in the treatment of drug-resistant cancers.
References
- 1. This compound, an active drug in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an active new drug in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. raceoncology.com [raceoncology.com]
- 6. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validating the Cardioprotective Mechanism of Bisantrene In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bisantrene, a synthetic anthracenedione, has demonstrated significant promise as a chemotherapeutic agent with a potentially superior safety profile compared to traditional anthracyclines like doxorubicin. A key area of investigation is its cardioprotective mechanism, a critical differentiator in a class of drugs notorious for dose-limiting cardiotoxicity. This guide provides a comparative overview of this compound and doxorubicin, focusing on the in vivo validation of this compound's cardioprotective effects, supported by experimental data and detailed methodologies.
Comparative Analysis of Cardiotoxicity
To illustrate the expected outcomes of such a comparative study, the following tables summarize typical findings in doxorubicin-induced cardiotoxicity models and the hypothesized corresponding outcomes for this compound based on available information.
Table 1: Comparative Cardiac Function in a Murine Model
| Parameter | Vehicle Control | Doxorubicin | This compound (Hypothesized) |
| Left Ventricular Ejection Fraction (LVEF) | ~60-65% | Significant Decrease (~40-50%) | Maintained or Minimally Reduced |
| Fractional Shortening (FS) | ~30-35% | Significant Decrease (~20-25%) | Maintained or Minimally Reduced |
| Cardiac Output (CO) | Normal | Significantly Reduced | Maintained or Minimally Reduced |
Table 2: Comparative Cardiac Biomarkers in a Murine Model
| Biomarker | Vehicle Control | Doxorubicin | This compound (Hypothesized) |
| Cardiac Troponin I (cTnI) | Baseline | Significantly Elevated | Baseline or Minimally Elevated |
| Cardiac Troponin T (cTnT) | Baseline | Significantly Elevated | Baseline or Minimally Elevated |
| Brain Natriuretic Peptide (BNP) | Baseline | Significantly Elevated | Baseline or Minimally Elevated |
Table 3: Comparative Histological Findings in a Murine Model
| Finding | Vehicle Control | Doxorubicin | This compound (Hypothesized) |
| Myocardial Fibrosis | Minimal | Significant Increase | Minimal Increase |
| Cardiomyocyte Vacuolization | Absent | Present | Absent or Minimal |
| Inflammatory Infiltrate | Absent | Present | Absent or Minimal |
Unraveling the Cardioprotective Mechanism of this compound
The cardioprotective properties of this compound are thought to stem from its distinct molecular interactions compared to doxorubicin. Two primary mechanisms are proposed:
-
Topoisomerase II Inhibition: Both this compound and doxorubicin are topoisomerase II inhibitors, a key mechanism for their anticancer activity. However, they interact with the enzyme and DNA differently. It is hypothesized that this compound's interaction results in less DNA damage in cardiomyocytes, thereby reducing a critical trigger for apoptosis and cardiac dysfunction.
-
FTO Inhibition: this compound is a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO), an RNA demethylase. Recent studies have implicated FTO in doxorubicin-induced cardiotoxicity. By inhibiting FTO, this compound may protect cardiomyocytes from doxorubicin-induced damage.
The following diagram illustrates the proposed signaling pathways.
Experimental Protocols for In Vivo Validation
To rigorously validate the cardioprotective effects of this compound in vivo, a well-controlled animal model of doxorubicin-induced cardiotoxicity is essential. The following are detailed methodologies for key experiments.
Doxorubicin-Induced Cardiotoxicity Mouse Model
This protocol establishes a reliable model of cardiac dysfunction for comparative studies.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle Control (Saline)
-
Group 2: Doxorubicin
-
Group 3: this compound
-
Group 4: Doxorubicin + this compound
-
-
Drug Administration:
-
Doxorubicin is administered via intraperitoneal (IP) injection at a cumulative dose of 15-20 mg/kg, typically given in multiple smaller doses over 2-4 weeks to mimic clinical regimens.
-
This compound dosage would be determined based on equivalent anti-cancer efficacy to the doxorubicin dose.
-
-
Monitoring: Body weight and general health are monitored daily.
References
Comparative Analysis of Bisantrene and Other FTO Inhibitors: A Guide for Researchers
A comprehensive review of the performance, experimental protocols, and signaling pathways of leading fat mass and obesity-associated (FTO) protein inhibitors, with a focus on Bisantrene.
The fat mass and obesity-associated (FTO) protein, an RNA demethylase, has emerged as a significant therapeutic target in various diseases, most notably in cancer. Its role in post-transcriptional regulation through the demethylation of N6-methyladenosine (m6A) in RNA influences numerous cellular processes. This has spurred the development of various small molecule inhibitors aimed at modulating its activity. This guide provides a comparative analysis of this compound, a potent FTO inhibitor, against other notable inhibitors, offering researchers, scientists, and drug development professionals a detailed resource for their work.
Performance of FTO Inhibitors: A Quantitative Comparison
The inhibitory potency of a compound is a critical metric for its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the in vitro IC50 values of this compound and other selected FTO inhibitors against the FTO protein.
| Inhibitor | IC50 (nM) | Selectivity over ALKBH5 | Key Findings |
| This compound (CS1) | 142[1] | Weak inhibitor of ALKBH5[1] | Identified as a potent and selective FTO inhibitor.[1] Originally developed as an antineoplastic agent.[1] |
| Brequinar (CS2) | Not explicitly reported for FTO | Primarily a DHODH inhibitor[2] | Identified along with this compound as a top FTO inhibitor in a large-scale screen.[3] |
| FB23-2 | 2600[4] | Does not inhibit ALKBH5 | A derivative of Meclofenamic acid with improved efficacy in inhibiting FTO activity.[5] |
| MO-I-500 | 8700[6][7] | Not specified | A pharmacological inhibitor of FTO that increases global RNA methylation.[7] |
| Rhein | Not specified (µM range) | Inhibits both FTO and ALKBH5 | A natural product that competitively binds to the FTO active site.[5] |
| Meclofenamic Acid | 8600 | Selective for FTO over ALKBH5 | A non-steroidal anti-inflammatory drug identified as a selective FTO inhibitor.[1] |
| Compound 18097 | 640[8] | ~280-fold selective over ALKBH5[8] | A potent and selective FTO inhibitor that suppresses tumor growth in vivo.[8] |
Note: The IC50 values can vary between studies due to different experimental conditions. For a direct and fair comparison, it is always recommended to evaluate compounds head-to-head in the same assay.
Experimental Protocols: In Vitro FTO Inhibition Assay
The determination of FTO inhibitory activity is crucial for the evaluation of potential drug candidates. A common method is the in vitro FTO demethylation assay. Below is a detailed protocol based on methodologies cited in the literature.
Objective: To measure the ability of a compound to inhibit the demethylase activity of recombinant FTO protein on an m6A-containing RNA substrate.
Materials:
-
Recombinant human FTO protein
-
m6A-methylated RNA oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM KCl, 2 mM Ascorbic Acid, 300 µM α-ketoglutarate, 75 µM (NH4)2Fe(SO4)2·6H2O
-
Test compounds (dissolved in DMSO)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, recombinant FTO protein, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the m6A-methylated RNA substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Quenching: Stop the reaction by adding EDTA to a final concentration of 1 mM.
-
RNA Digestion: Digest the RNA substrate to single nucleosides by adding Nuclease P1 and incubating at 37°C.
-
Dephosphorylation: Further digest the nucleosides by adding Bacterial Alkaline Phosphatase and incubating at 37°C.
-
Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the ratio of m6A to unmethylated adenosine (A).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
FTO Signaling Pathways and a Logic Diagram for Inhibitor Action
FTO exerts its biological effects by influencing various downstream signaling pathways. The inhibition of FTO can, therefore, modulate these pathways to achieve therapeutic outcomes. Key signaling pathways affected by FTO include the Wnt and PI3K/Akt pathways, which are crucial in cell proliferation, survival, and differentiation.
The following diagram, generated using the Graphviz DOT language, illustrates the general mechanism of FTO and the logical action of its inhibitors.
Caption: General mechanism of FTO and the action of its inhibitors.
The diagram below illustrates the interplay between FTO and the Wnt/PI3K-Akt signaling pathways. FTO can regulate the expression of key components in these pathways, and its inhibition can lead to their modulation.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 4. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 5. aging-us.com [aging-us.com]
- 6. neb.com [neb.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side analysis of Bisantrene and anthracyclines on cardiotoxicity
For decades, anthracyclines have been a cornerstone of chemotherapy, effectively treating a wide range of cancers.[1][2][3] However, their use is significantly limited by a dose-dependent cardiotoxicity that can lead to severe and sometimes irreversible heart damage.[2][4] This has driven the search for safer alternatives, leading to the development and renewed interest in compounds like Bisantrene, an anthracenyl bishydrazone with a promising cardiovascular profile.[5][6] This guide provides a side-by-side analysis of the cardiotoxic profiles of this compound and traditional anthracyclines, supported by experimental data and an examination of their underlying mechanisms.
Quantitative Comparison of Cardiotoxic Effects
Clinical and preclinical data consistently demonstrate a lower incidence of cardiotoxicity associated with this compound compared to anthracyclines like doxorubicin. A notable Southwest Oncology Group study provides a direct comparison in patients with advanced breast cancer.
| Cardiotoxicity Endpoint | This compound | Doxorubicin | Mitoxantrone | Source |
| Congestive Heart Failure | 0 patients | 9 patients | 2 patients | [7] |
| Decrease in Left Ventricular Ejection Fraction (LVEF) | 5% of patients | 20% of patients | 10% of patients | [7] |
| Serious Heart Damage (Phase 3 Breast Cancer Trial) | 4% of patients | 23% of patients | 12% of patients | [5] |
Mechanisms of Cardiotoxicity and Cardioprotection
The differing cardiotoxic profiles of this compound and anthracyclines stem from their distinct molecular mechanisms of action.
Anthracyclines: The cardiotoxicity of anthracyclines is primarily attributed to the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase-2β (Top2β) in cardiomyocytes.[2][8] This leads to mitochondrial dysfunction, DNA damage, and apoptosis of heart muscle cells, ultimately resulting in cardiac dysfunction.[9][10]
This compound: Originally developed as a less cardiotoxic alternative, this compound exhibits a multi-faceted mechanism of action that includes DNA intercalation and potent, selective inhibition of the FTO enzyme.[5][6] Crucially, recent preclinical studies have revealed a cardioprotective effect of this compound. It has been shown to protect heart muscle cells from damage induced by doxorubicin, and this effect is currently under further investigation to elucidate the precise molecular pathways involved.[6][11][12]
Experimental Protocols for Assessing Cardiotoxicity
The evaluation of drug-induced cardiotoxicity relies on a combination of in vitro and in vivo experimental models.
In Vitro Assays
-
Cell Viability and Cytotoxicity Assays: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are commonly used.[13] Assays such as the MTT assay (measuring mitochondrial activity) and LDH release assay (detecting cell membrane damage) are employed to quantify the cytotoxic effects of the drugs.[14]
-
Electrophysiological Assays: Patch-clamp techniques are utilized to measure the activity of ion channels in cardiac cells, as alterations can indicate potential cardiotoxicity.[14]
-
Mitochondrial Function and Oxidative Stress Assays: These include measuring mitochondrial membrane potential, cellular ATP levels, and the production of reactive oxygen species (ROS) to assess mitochondrial health and oxidative stress.[14]
In Vivo Models
-
Rodent Models: Rat and mouse models are frequently used to study drug-induced cardiomyopathy.[15][16] Cardiotoxicity is induced by single or multiple injections of the drug.
-
Cardiac Function Assessment: Echocardiography is a primary tool for non-invasively assessing cardiac parameters such as left ventricular ejection fraction (LVEF) and fractional shortening.[15][16]
-
Biomarker Analysis: Serum levels of cardiac troponins and B-type natriuretic peptide (BNP) are measured as indicators of cardiac injury.[15][17]
-
Histopathological Analysis: Heart tissues are examined for pathological changes, including myocyte vacuolization, myofibrillar loss, and fibrosis.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in anthracycline-induced cardiotoxicity and a typical experimental workflow for its assessment.
Caption: Signaling pathways of anthracycline-induced cardiotoxicity and the potential protective role of this compound.
Caption: Experimental workflow for the assessment of drug-induced cardiotoxicity.
References
- 1. Anthracycline-induced cardiotoxicity: a review of pathophysiology, diagnosis, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Anthracycline Cardiotoxicity in Cancer Patients: Key Points - American College of Cardiology [acc.org]
- 4. ascopubs.org [ascopubs.org]
- 5. raceoncology.com [raceoncology.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer drug prevents heart damage from chemotherapy [labonline.com.au]
- 12. New Collaboration to Understand Zantrene Cardioprotection - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 13. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 15. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Anthracycline Cardiotoxicity: An Update - American College of Cardiology [acc.org]
- 18. proactive-interviews-for-investors.simplecast.com [proactive-interviews-for-investors.simplecast.com]
Comparative Gene Expression Analysis of Bisantrene-Treated Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisantrene's performance against other alternatives, supported by an overview of its impact on gene expression in cancer cells. While direct comparative datasets are proprietary or not publicly available, this guide synthesizes current knowledge to present expected gene expression changes and provides standardized experimental protocols for independent verification.
This compound is an anticancer agent with a multifaceted mechanism of action, distinguishing it from traditional chemotherapeutics like doxorubicin. Initially developed as a DNA intercalator with reduced cardiotoxicity, recent research has unveiled novel mechanisms that contribute to its efficacy. This guide delves into the comparative gene expression analysis of cancer cells treated with this compound, offering insights into its unique molecular impact.
Mechanisms of Action: A Comparative Overview
This compound's anticancer effects stem from at least three distinct mechanisms, leading to a unique gene expression signature compared to conventional chemotherapies.
Table 1: Comparative Mechanisms of Action
| Mechanism of Action | This compound | Doxorubicin (Primary Comparator) |
| G-quadruplex (G4) Stabilization | Primary mechanism. Stabilizes G4 structures in DNA and RNA, notably in the promoter region of the MYC oncogene, leading to its downregulation.[1] | Not a primary mechanism. |
| FTO Protein Inhibition | Potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein, an m6A RNA demethylase. This leads to increased RNA methylation and altered expression of numerous genes, including those involved in cancer stem cell maintenance and immune evasion.[2][3][4][5] | Does not significantly inhibit FTO. |
| DNA Intercalation | Intercalates with DNA, causing single-strand breaks and inhibiting DNA replication.[6] | Primary mechanism. Intercalates with DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[7] |
| Cardiotoxicity | Significantly lower cardiotoxicity.[6] | A well-documented and significant side effect.[8] |
Expected Impact on Gene Expression
Based on its mechanisms of action, this compound treatment is expected to induce significant changes in the transcriptome of cancer cells. The following table summarizes the anticipated differential gene expression based on current literature.
Table 2: Expected Differentially Expressed Genes in this compound-Treated Cancer Cells
| Gene/Gene Family | Expected Regulation | Rationale | Supporting Evidence |
| MYC | Downregulated | Stabilization of the G4 structure in the MYC promoter represses its transcription.[1] FTO inhibition can also lead to decreased MYC expression.[4] | Preclinical studies in breast cancer cells have shown dose-dependent downregulation of MYC upon this compound treatment.[1] |
| Immune Checkpoint Genes (e.g., PD-L1, CD47, LILRB4) | Downregulated | FTO inhibition has been shown to suppress the expression of key immune checkpoint genes.[4][5] MYC downregulation also contributes to reduced PD-L1 and CD47 levels.[9] | Studies on FTO inhibitors demonstrate reduced expression of immune checkpoint genes, leading to enhanced anti-tumor immunity.[4] |
| Genes Involved in Cancer Stem Cell Maintenance | Downregulated | FTO is critical for the self-renewal of leukemia stem/initiating cells.[4][5] | Inhibition of FTO by this compound is expected to suppress pathways essential for cancer stem cell survival.[3][4] |
| Genes Regulated by m6A RNA Methylation | Altered Expression (Up- and Downregulation) | As an FTO inhibitor, this compound increases the overall level of m6A methylation on RNA, affecting the stability and translation of thousands of transcripts.[3] | Treatment of AML cells with this compound resulted in shifts in the expression of thousands of genes.[3] |
| Genes Involved in DNA Damage Response | Upregulated | DNA intercalation by this compound can induce DNA breaks, activating cellular repair pathways. | A common response to DNA-damaging agents. |
Visualizing the Molecular Impact of this compound
To illustrate the key pathways affected by this compound, the following diagrams depict its mechanisms of action and a typical workflow for comparative gene expression analysis.
Experimental Protocols
The following provides a detailed methodology for a comparative gene expression analysis of this compound-treated cancer cells using RNA sequencing (RNA-seq).
Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, MOLM-13 for AML).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Seed cells at a predetermined density to ensure logarithmic growth during the experiment. Treat cells with this compound, a comparator drug (e.g., doxorubicin), or a vehicle control (e.g., DMSO) at their respective IC50 concentrations for a specified time (e.g., 24, 48 hours). Perform treatments in biological triplicate.
RNA Extraction and Quality Control
-
Extraction: Following treatment, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0. Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.
RNA-seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Pool the prepared libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize the raw counts and perform differential expression analysis between treatment groups and the vehicle control. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes to perform pathway and GO enrichment analysis using tools like GSEA, DAVID, or Metascape to identify the biological processes and signaling pathways significantly affected by the treatments.
Conclusion
This compound presents a compelling profile as an anticancer agent with mechanisms of action that are distinct from traditional anthracyclines. Its ability to modulate gene expression through G-quadruplex stabilization and FTO inhibition, particularly affecting key oncogenic and immunoregulatory pathways, warrants further investigation. The provided experimental framework offers a robust approach for researchers to conduct their own comparative gene expression analyses, contributing to a deeper understanding of this compound's therapeutic potential and the development of novel combination strategies in oncology.
References
- 1. marketindex.com.au [marketindex.com.au]
- 2. marketindex.com.au [marketindex.com.au]
- 3. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FTO Suppresses Cancer Stem Cell Maintenance and Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line [frontiersin.org]
- 8. Exploration of Key Immune-Related Transcriptomes Associated with Doxorubicin-Induced Cardiotoxicity in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MYC Regulates the Anti-Tumor Immune Response through CD47 and PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Bisantrene: A Comparative Analysis of its Differential Response in Diverse Cancer Subtypes
For Immediate Release
This guide provides a comprehensive comparison of Bisantrene's efficacy across various cancer subtypes, with a particular focus on its performance relative to standard-of-care chemotherapeutics. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies from pivotal studies, and visualizes complex biological pathways to offer a clear and objective assessment of this compound's potential in the oncologic landscape.
Executive Summary
This compound, an anthracenyl bishydrazone, has demonstrated significant antitumor activity in a range of hematological and solid tumors. Initially explored in the 1980s, recent research has reinvigorated interest in this compound, uncovering novel mechanisms of action that differentiate it from traditional anthracyclines like doxorubicin. Notably, this compound exhibits a favorable safety profile, with significantly reduced cardiotoxicity, a common and severe side effect of doxorubicin. This guide delves into the clinical and preclinical data that underscore this compound's differential response in acute myeloid leukemia (AML), breast cancer, and other malignancies.
Data Presentation: Quantitative Comparison of this compound's Efficacy
The following tables summarize the key quantitative data from clinical and preclinical studies, offering a side-by-side comparison of this compound's performance against other therapies and across different cancer models.
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)
| Clinical Trial Phase | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) | Partial Remission (PR) | Key Findings |
| Phase II | This compound Monotherapy | 10 | 40%[1][2] | 10%[1] | 30%[1] | Effective in heavily pre-treated patients (median 3 prior therapies)[1] |
| Phase II | This compound + Fludarabine + Clofarabine | 15 | 40%[3][4] | 33.3% (5 patients)[4] | 6.7% (1 patient)[4] | Encouraging results in advanced R/R AML, enabling a significant portion to proceed to bone marrow transplant[3][4] |
| Historical Studies (10 monotherapy trials) | This compound Monotherapy | 146 | 46% (Average CR rate)[5] | 46%[5] | - | Demonstrated historical efficacy in R/R AML[5] |
Table 2: Comparative Clinical Efficacy of this compound in Advanced Breast Cancer
| Clinical Trial Phase | Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Median Time to Treatment Failure | Median Survival | Incidence of Congestive Heart Failure |
| Phase III (Southwest Oncology Group) | This compound | 146 | 13%[6] | 66 days[6] | 290 days[6] | 0%[6] |
| Doxorubicin | 130 | 28%[6] | 133 days[6] | 315 days[6] | 6.9% (9 patients)[6] | |
| Mitoxantrone | 135 | 14%[6] | 68 days[6] | 177 days[6] | 1.5% (2 patients)[6] | |
| Phase II (Doxorubicin-refractory) | This compound | 40 | 22.5% (Partial Response)[7] | 28 weeks (Median time to progression)[7] | - | - |
Table 3: Preclinical Activity of this compound in Breast Cancer Cell Lines
| Breast Cancer Subtype/Cell Line | This compound Efficacy | Comparison with Doxorubicin/Epirubicin | Combination with Cyclophosphamide |
| Wide range of genetically defined subtypes | Effective chemotherapeutic agent[8] | Similar cytotoxicity to doxorubicin and epirubicin[8] | Near identical additive benefit to doxorubicin/epirubicin combinations[8][9] |
| Doxorubicin/Epirubicin-resistant subtypes | Able to kill resistant cancer cells[8][10] | More sensitive than doxorubicin in several cell lines[8] | Additive cell death effects observed[8] |
| Triple-Negative (MDA-MB-231Br) | Cytotoxic | Similar cytotoxicity[8] | - |
Table 4: Preclinical Activity of this compound in Combination with Decitabine
| Cancer Type | Number of Cell Lines Screened | Percentage of Cell Lines with Enhanced Cell-Killing | Key Findings |
| Solid and Blood Cancers | 143 | 92% (131 out of 143)[11][12][13] | Suggests broad potential for combination therapy in various cancers, including solid tumors where decitabine alone is ineffective[11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. While exhaustive step-by-step protocols are often proprietary or detailed within lengthy publications, this section outlines the core experimental designs cited in the assessment of this compound's efficacy.
Cell Viability Assays
-
Objective: To determine the cytotoxic (cell-killing) effects of this compound and other chemotherapeutic agents on cancer cell lines.
-
Methodology: The resazurin metabolic assay was a key method used in preclinical breast cancer studies[8].
-
Cell Culture: Human breast cancer cell lines representing various subtypes were cultured in appropriate media.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, doxorubicin, epirubicin, and cyclophosphamide, both as single agents and in combination.
-
Incubation: Treated cells were incubated for a specified period.
-
Resazurin Addition: A solution of resazurin was added to each well. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: The fluorescence intensity was measured using a plate reader. The intensity is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control. IC50 values (the concentration of a drug that inhibits cell growth by 50%) were determined.
-
In Vivo Tumor Models (Xenografts)
-
Objective: To evaluate the in vivo antitumor efficacy of this compound alone and in combination with other agents.
-
Methodology: Preclinical studies in Acute Myeloid Leukemia (AML) utilized mouse models[14].
-
Cell Line Implantation: Human AML cell lines (e.g., MOLM13-luc) or patient-derived xenograft (PDX) cells were implanted into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Tumors were allowed to establish to a certain size.
-
Treatment Administration: Mice were randomized into treatment groups and received this compound, decitabine, or a combination of both, or a vehicle control. Drugs were administered via appropriate routes (e.g., intravenously for this compound, intraperitoneally for decitabine) and schedules.
-
Tumor Monitoring: Tumor volume was measured regularly. In the case of luciferase-expressing cell lines (luc), disease burden was monitored by bioluminescent imaging.
-
Survival Analysis: The survival of the mice in each treatment group was monitored and analyzed.
-
Toxicity Assessment: Animal weight and general health were monitored to assess treatment-related toxicity.
-
FTO Inhibition Assays
-
Objective: To determine the inhibitory activity of this compound against the FTO (Fat mass and obesity-associated) protein.
-
Methodology: The initial identification of this compound as an FTO inhibitor involved screening a large chemical library[5][15]. Subsequent validation likely involved in vitro enzymatic assays.
-
Recombinant FTO: Recombinant human FTO protein is expressed and purified.
-
Substrate: A specific substrate for FTO, such as a single-stranded RNA or DNA oligonucleotide containing a methylated base (N6-methyladenosine), is used.
-
Reaction: The FTO enzyme, substrate, and varying concentrations of this compound are incubated in a reaction buffer.
-
Detection of Demethylation: The activity of FTO is measured by quantifying the product of the demethylation reaction. This can be done using various techniques, such as mass spectrometry to detect the unmethylated product or a fluorescence-based assay where the removal of the methyl group leads to a change in fluorescence.
-
IC50 Determination: The concentration of this compound required to inhibit FTO activity by 50% (IC50) is calculated.
-
G-quadruplex Binding Assays
-
Objective: To assess the ability of this compound to bind to and stabilize G-quadruplex structures in DNA.
-
Methodology: Techniques such as Fluorimetric DNA binding studies and Mass Spectrometry (MS) binding assays are commonly employed[16][17].
-
Oligonucleotide Preparation: DNA sequences known to form G-quadruplexes (e.g., from the c-KIT promoter or telomeric regions) are synthesized and folded into their G-quadruplex conformation.
-
Fluorimetric Titration:
-
A fluorescent probe that binds to G-quadruplexes (e.g., Thioflavin T) is used.
-
Increasing concentrations of this compound are added to a solution containing the G-quadruplex DNA and the fluorescent probe.
-
The displacement of the probe by this compound results in a change in fluorescence, which is measured to determine the binding affinity.
-
-
Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to directly observe the non-covalent complex between the G-quadruplex DNA and this compound.
-
The stoichiometry and binding efficiency can be determined from the mass spectra.
-
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Figure 1: General experimental workflow for preclinical evaluation of this compound.
Figure 2: Simplified signaling pathway of this compound's anticancer mechanisms.
Conclusion
The data presented in this guide highlight the significant potential of this compound as a valuable therapeutic agent in oncology. Its distinct mechanism of action, involving the inhibition of FTO and stabilization of G-quadruplexes to downregulate the MYC oncogene, sets it apart from traditional chemotherapies[18]. The compelling clinical data in AML and the comparative efficacy with reduced cardiotoxicity in breast cancer underscore its favorable risk-benefit profile. Preclinical findings of its activity in drug-resistant breast cancer models and its synergistic effects in combination with other agents like cyclophosphamide and decitabine further broaden its potential clinical applications. Future research should continue to explore the full spectrum of this compound's activity in various cancer subtypes and optimize its use in combination therapies to improve patient outcomes.
References
- 1. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Australia’s Race Oncology resurrects this compound following promising phase II AML results | 2020-08-05 | BioWorld [bioworld.com]
- 3. miragenews.com [miragenews.com]
- 4. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 5. raceoncology.com [raceoncology.com]
- 6. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an active new drug in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. company-announcements.afr.com [company-announcements.afr.com]
- 9. Race Oncology begins preparing for clinical breast cancer trials using this compound [smallcaps.com.au]
- 10. raceoncology.com [raceoncology.com]
- 11. Race shares the results of preclinical studies combining this compound with decitabine - Biotech [biotechdispatch.com.au]
- 12. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 13. stockhead.com.au [stockhead.com.au]
- 14. researchgate.net [researchgate.net]
- 15. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
A Comparative Analysis of Bisantrene and Standard-of-Care Chemotherapy in Oncology Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisantrene to standard-of-care chemotherapy, supported by clinical trial data. The following sections detail the performance of this compound in advanced breast cancer and relapsed/refractory acute myeloid leukemia (AML), outlining experimental protocols, efficacy, safety data, and mechanisms of action.
Executive Summary
This compound is an anthracene derivative that has demonstrated comparable efficacy to some standard-of-care chemotherapies in certain cancers, with a notably different and potentially more favorable safety profile, particularly concerning cardiotoxicity. Clinical trial data from studies in advanced breast cancer show that while doxorubicin may have a higher response rate, this compound offers a similar overall survival with significantly lower instances of severe heart damage. In heavily pre-treated relapsed/refractory acute myeloid leukemia (AML), this compound, both as a single agent and in combination therapy, has achieved meaningful clinical responses in a patient population with limited treatment options. This guide synthesizes the key findings from these clinical investigations to provide a clear comparison for drug development and research professionals.
Comparative Efficacy and Safety Data
The clinical performance of this compound has been most notably compared to standard-of-care agents in advanced breast cancer and relapsed/refractory AML. The following tables summarize the quantitative data from key clinical trials.
Advanced Breast Cancer: this compound vs. Doxorubicin and Mitoxantrone
A pivotal Phase III trial conducted by the Southwest Oncology Group provides a direct head-to-head comparison of this compound with two established chemotherapeutic agents in patients with advanced breast cancer who had received one prior chemotherapy regimen.[1][2]
Table 1: Efficacy in Advanced Breast Cancer [1]
| Endpoint | This compound (n=146) | Doxorubicin (n=130) | Mitoxantrone (n=135) |
| Response Rate | 13% | 28% | 14% |
| Median Time to Treatment Failure | 66 days | 133 days | 68 days |
| Median Survival | 290 days | 315 days | 177 days |
Table 2: Key Adverse Events in Advanced Breast Cancer [1][3]
| Adverse Event | This compound | Doxorubicin | Mitoxantrone |
| Congestive Heart Failure | 0% | 6.9% (9 patients) | 1.5% (2 patients) |
| Significant Decrease in LVEF * | 5% | 20% | 10% |
| Severe Nausea and Vomiting | Less Severe | More Severe | Less Severe |
| Severe Alopecia (Hair Loss) | Less Severe | More Severe | Less Severe |
| Leukopenia (Dose-Limiting) | Similar | Similar | Similar |
*Left Ventricular Ejection Fraction
Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)
In the setting of R/R AML, this compound has been evaluated in Phase II clinical trials. As these were single-arm studies, a direct, randomized comparison to a standard-of-care arm within the same trial is not available. Therefore, the data for this compound is presented alongside typical outcomes for standard salvage chemotherapy regimens from other studies to provide context. It is important to note these are not head-to-head comparisons.
Table 3: Efficacy of this compound in Relapsed/Refractory AML
| Trial (this compound Arm) | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) |
| Phase II Single Agent (NCT03820908) [4] | 10 patients with a median of 3 prior therapies | 40% | 10% |
| Phase I/II Combination Therapy (this compound + Fludarabine + Clofarabine; NCT04989335) [5] | 15 evaluable patients with a median of 4 prior therapies | 40% | 33.3% (5 patients) |
Table 4: Efficacy of Standard Salvage Chemotherapy in R/R AML (for context)
| Standard Regimen (Examples) | Typical Overall Response Rate (ORR) | Typical Complete Remission (CR) |
| FLAG-Ida (Fludarabine, Cytarabine, Idarubicin, G-CSF) | 40-60% | 30-50% |
| MEC (Mitoxantrone, Etoposide, Cytarabine) | 40-55% | 30-45% |
| High-Dose Cytarabine (HiDAC)-based regimens | 20-40% | 15-30% |
Table 5: Key Grade ≥3 Adverse Events in R/R AML Trials with this compound
| Adverse Event | Phase II Single Agent (NCT03820908)[4] | Phase I/II Combination (NCT04989335)[5] |
| Thrombocytopenia | Most frequent hematologic AE | Not specified |
| Mucositis | Most frequent non-hematologic AE | Not specified |
| Liver Toxicity | Not reported as most frequent | Occurred in 10 of 21 patients (resolved) |
| Cardiac Toxicity | No discernible cardiotoxicity reported | No significant cardiac toxicity observed |
Experimental Protocols
Southwest Oncology Group Phase III Trial in Advanced Breast Cancer
-
Objective: To compare the efficacy and toxicity of doxorubicin, this compound, and mitoxantrone in women with metastatic breast cancer.[1]
-
Patient Population: 411 women with metastatic breast cancer who had received one previous chemotherapy regimen. Patients who were estrogen receptor positive must have failed endocrine therapy.[1][2]
-
Inclusion Criteria: Measurable metastatic breast cancer, one prior chemotherapy regimen.[1]
-
Exclusion Criteria: Prior treatment with an anthracycline, congestive heart failure, or severe cardiac disease.[6]
-
Treatment Arms: [1]
-
Doxorubicin: 60 mg/m² intravenously every 3 weeks.
-
This compound: 320 mg/m² intravenously every 3 weeks.
-
Mitoxantrone: 14 mg/m² intravenously every 3 weeks.
-
-
Endpoints: The primary endpoints were response rate, time to treatment failure, and overall survival. Toxicity was also a key endpoint.[1]
Phase II Single-Agent this compound in R/R AML (NCT03820908)
-
Objective: To determine the role of this compound in the treatment of adult patients with R/R AML.[4]
-
Patient Population: Adult patients with R/R AML who had failed induction and/or salvage therapy, including those who had relapsed after allogeneic stem cell transplantation.[7]
-
Inclusion Criteria: Age ≥ 18 years, ECOG performance status 0-2, life expectancy ≥ 3 months.[7]
-
Exclusion Criteria: Active congestive heart failure, severe liver or renal toxicity, CNS disease involvement.[7]
-
Treatment Protocol: this compound 250 mg/m² administered as a 2-hour intravenous infusion daily for 7 days.[4]
-
Endpoints: The primary endpoint was the overall response rate (complete remission + partial remission).[4]
Phase I/II Combination Therapy in R/R AML (NCT04989335)
-
Objective: To evaluate the safety and efficacy of this compound in combination with fludarabine and clofarabine in adult patients with R/R AML.[5]
-
Patient Population: Adult patients (18-65 years) with R/R AML who had received at least one prior line of therapy.[8][9]
-
Inclusion Criteria: Diagnosis of AML, ECOG performance status ≤ 2, adequate organ function, and cardiac ejection fraction ≥ 50%.[9]
-
Exclusion Criteria: Acute promyelocytic leukemia (M3 subtype), other active malignancy, and prior treatment with an investigational agent within 14 days.[9][10]
-
Treatment Protocol: Fludarabine (10 mg/m²), clofarabine (30 mg/m²), and this compound (250 mg/m²) administered intravenously for 4 days.[5]
-
Endpoints: The primary endpoint was achieving a partial response. Safety and overall survival were also evaluated.[11]
Mechanisms of Action and Signaling Pathways
This compound and the standard-of-care agents doxorubicin and mitoxantrone, while all interacting with DNA, have distinct mechanisms of action that influence their efficacy and toxicity profiles.
This compound's Multi-Modal Mechanism of Action
This compound exerts its anti-cancer effects through several mechanisms:
-
DNA Intercalation: It inserts itself into the DNA, disrupting its structure and inhibiting DNA replication.
-
Topoisomerase II Inhibition: It interferes with the topoisomerase II enzyme, which is crucial for DNA repair and replication, leading to DNA strand breaks.
-
FTO Inhibition: this compound is a potent inhibitor of the FTO (fat mass and obesity-associated) protein, an enzyme involved in RNA modification that is implicated in cancer cell self-renewal.
-
G-Quadruplex Binding: A more recently discovered mechanism involves the binding and stabilization of G-quadruplex structures in the DNA and RNA of cancer-driving genes, such as MYC, leading to their downregulation.
Caption: this compound's multi-faceted mechanism of action in a cancer cell.
Comparative Mechanisms: Doxorubicin and Mitoxantrone
Doxorubicin and mitoxantrone are also topoisomerase II inhibitors and DNA intercalators. However, a key difference lies in the generation of reactive oxygen species (ROS), which is a major contributor to doxorubicin's cardiotoxicity and is less pronounced with mitoxantrone and reportedly absent with this compound.
Caption: Comparative mechanisms of this compound, Doxorubicin, and Mitoxantrone.
Conclusion
The clinical data available for this compound suggests it is a chemotherapeutic agent with a distinct profile compared to standard-of-care anthracyclines and anthracenediones. In advanced breast cancer, while doxorubicin demonstrated a higher response rate, this compound was associated with a markedly lower incidence of cardiotoxicity, a critical consideration in patient management.[1] For heavily pre-treated R/R AML patients, this compound has shown a consistent 40% overall response rate in Phase II trials, both as a monotherapy and in combination, indicating its potential as a valuable salvage therapy.[4][5] The unique aspects of its mechanism of action, including FTO inhibition and G-quadruplex binding, may underlie its distinct efficacy and safety profile and warrant further investigation. These findings position this compound as a compelling candidate for further clinical development, particularly in patient populations where cardiotoxicity is a significant concern or where novel mechanisms of action are needed to overcome treatment resistance.
References
- 1. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized trial of doxorubicin, this compound, and mitoxantrone in advanced breast cancer: a Southwest Oncology Group study. | Semantic Scholar [semanticscholar.org]
- 3. raceoncology.com [raceoncology.com]
- 4. A phase II study of this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in combination with fludarabine and clofarabine as salvage therapy for adult patients with refractory or relapsed acute myeloid leukaemia (AML)-An open-label, phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized trial of doxorubicin, mitoxantrone and this compound in advanced breast cancer (a South West Oncology Group Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinConnect | this compound Combination for Resistant AML (NCT04989335) | [clinconnect.io]
- 9. This compound Combination for Resistant AML | Clinical Research Trial Listing [centerwatch.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound Therapy A Promising Treatment For AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
Safety Operating Guide
Navigating the Safe Disposal of Bisantrene: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of potent compounds like Bisantrene is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established protocols for cytotoxic agents.
This compound is an antineoplastic agent that functions as a DNA intercalator and topoisomerase II poison.[1] Due to its cytotoxic nature, it is classified as harmful if swallowed and very toxic to aquatic life.[2] Therefore, strict adherence to disposal protocols is crucial to prevent occupational exposure and environmental contamination.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][3] |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life.[2][3] |
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
-
Gloves : Wear two pairs of chemotherapy-grade gloves (e.g., nitrile) that have been tested for use with hazardous drugs.[4] The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff. Change gloves regularly and immediately if they become contaminated or damaged.
-
Gown : A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4]
-
Eye and Face Protection : Use tightly fitting safety goggles or a face shield to protect against splashes and aerosols.[5]
-
Respiratory Protection : If there is a risk of aerosolization, especially during spill cleanup or when handling the powder form, a respirator (e.g., N95 or higher) should be used.[5]
Step-by-Step Disposal Procedures for this compound Waste
The proper disposal of this compound waste involves a multi-step process of segregation, containment, labeling, and disposal according to institutional and regulatory guidelines.
1. Segregation of Waste at the Source:
-
Immediately after use, segregate all materials that have come into contact with this compound from the general laboratory waste stream.
-
Cytotoxic waste should be categorized into sharps, liquids, and solids.
2. Containment of Waste:
-
Sharps Waste : Needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-resistant, and leak-proof sharps container specifically labeled for cytotoxic/chemotherapy waste.[6][7] These containers are often color-coded, typically yellow with a purple lid or otherwise clearly marked.[7]
-
Solid Waste : Items such as contaminated gloves, gowns, bench protectors, and labware should be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste bag.[6][8] This bag is often a distinct color (e.g., yellow) and should be sealed when three-quarters full.[9] For added safety, double-bagging is recommended.[10]
-
Liquid Waste : Unused or expired this compound solutions, as well as contaminated liquids, should not be poured down the drain.[9] They must be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" and indicating the contents.[9][11] For disposal, these containers are often placed within a larger, designated cytotoxic waste bin.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."[9]
-
Store sealed cytotoxic waste containers in a secure, designated area away from general traffic until they are collected for final disposal.[10]
4. Final Disposal:
-
The final disposal of this compound waste must be in accordance with local, state, and federal regulations.[2]
-
Typically, cytotoxic waste is disposed of via high-temperature incineration by a licensed hazardous waste management company.[7] This ensures the complete destruction of the active cytotoxic compounds.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the area.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Before beginning cleanup, put on the full PPE described above. For larger spills, respiratory protection is crucial.[4]
-
Contain the Spill :
-
Liquids : Absorb the spill using absorbent pads or a spill kit specifically designed for cytotoxic drugs. Work from the outside of the spill inward to prevent spreading.[4]
-
Solids : Carefully cover the powder with damp absorbent material to avoid generating dust.
-
-
Clean the Area : After absorbing the spill, decontaminate the area. A common practice is to clean the surface three times using a detergent solution followed by clean water.[4]
-
Dispose of Cleanup Materials : All materials used for spill cleanup are considered cytotoxic waste and must be disposed of according to the procedures outlined above.
-
Report the Incident : Document and report the spill to the appropriate safety officer or department as per institutional policy.
This compound Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from procedures involving this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. uwyo.edu [uwyo.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. web.uri.edu [web.uri.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Bisantrene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Bisantrene, a potent antineoplastic agent.
This compound is classified as harmful if swallowed and very toxic to aquatic life.[1][2] Due to its hazardous nature, strict adherence to safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is necessary when working with this compound. This involves a combination of eye, face, hand, and body protection to prevent contact through all potential routes of exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields.[1][2][4] A face shield should be worn when there is a risk of splashing.[5][6] | Protects against splashes and aerosols entering the eyes. |
| Hand Protection | Chemical-impermeable gloves.[1][4] Double gloving is recommended.[5][6][7][8] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Impervious clothing or a protective gown.[1][2][4] Gowns should be lint-free, non-permeable, have a solid front, long sleeves, and tight-fitting cuffs.[7] | Shields the skin from potential contamination. |
| Respiratory Protection | To be used when engineering controls are insufficient or during spill cleanup.[6] A full-face respirator is recommended if exposure limits are exceeded or irritation occurs.[4] | Prevents inhalation of harmful dust or aerosols. |
Operational Handling and Engineering Controls
Proper laboratory setup and handling procedures are critical to creating a safe working environment.
| Control Measure | Procedure | Purpose |
| Ventilation | All work with this compound should be conducted in a well-ventilated area.[1] | Minimizes the concentration of airborne contaminants. |
| Containment | Preparation of this compound should be performed within a chemical fume hood, glove box, or a Class II biological safety cabinet (BSC) that is vented to the outside.[7] | Provides primary containment of the hazardous material. |
| Emergency Equipment | An accessible safety shower and eye wash station must be available in the immediate work area.[1] | Allows for immediate decontamination in case of accidental exposure. |
| General Hygiene | Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Wash hands thoroughly after handling the compound.[1] | Prevents accidental ingestion of the chemical. |
Step-by-Step Disposal Plan
The disposal of this compound and contaminated materials must be handled with care to prevent environmental contamination and exposure to waste handlers.
-
Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be segregated as chemotherapy waste.[7]
-
Containment: Place all contaminated disposable items into a designated, clearly labeled, leak-proof plastic bag or container.[7]
-
Waste Collection: This container should then be placed into a specific chemotherapy waste container.[7]
-
Disposal: Arrange for the disposal of the chemotherapy waste in accordance with all local, state, and federal regulations.[1] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[2][3][4]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent, decontaminate the area, and dispose of all cleanup materials as hazardous waste.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
